Boc-8-amino-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 8-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRAFNQOMZZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721586 | |
| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-86-4 | |
| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Definitive Guide to Boc-8-amino-1,2,3,4-tetrahydroquinoline: Structure, Synthesis, and Medicinal Utility
Executive Summary
Boc-8-amino-1,2,3,4-tetrahydroquinoline represents a privileged bicyclic scaffold in medicinal chemistry, valued for its ability to introduce conformational constraint into peptide mimetics and small molecule drugs. As a tetrahydroquinoline (THQ) derivative, it bridges the gap between planar aromatic systems and flexible aliphatic amines, offering a defined vector for substituent exit.
This guide addresses the critical structural duality of this compound—specifically the regiochemical distinction between protection at the cyclic secondary amine (
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The nomenclature "Boc-8-amino-1,2,3,4-tetrahydroquinoline" is chemically ambiguous without specifying the site of protection. In practice, two distinct regioisomers are utilized, each serving different synthetic needs.
The Regioisomers
| Feature | Isomer A ( | Isomer B ( |
| IUPAC Name | tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate | tert-butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate |
| Structure Description | Boc protects the exocyclic primary amine.[] The cyclic secondary amine ( | Boc protects the cyclic secondary amine ( |
| Primary Utility | Nucleophilic core for | Scaffold for amide coupling or derivatization at the |
| CAS (Parent/Related) | Derivative of 54012-92-9 (Parent Amine) | Derivative of 54012-92-9 (Parent Amine) |
Physicochemical Profile
Data below refers to the parent scaffold and calculated values for the Boc-protected derivatives.
-
Molecular Formula:
-
Molecular Weight: 248.32 g/mol [2]
-
Core Geometry: The piperidine ring adopts a half-chair conformation, forcing substituents into pseudo-axial or pseudo-equatorial orientations, which is critical for binding affinity in enzyme pockets.
-
Calculated LogP (cLogP): ~2.5 – 3.1 (Moderately lipophilic, suitable for CNS penetration).
-
H-Bond Donors/Acceptors: 1 Donor / 3 Acceptors.
Synthesis & Manufacturing
The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline hinges on the selective reduction of the quinoline core and the subsequent orthogonal protection of the nitrogen atoms.
Synthetic Routes
The primary challenge is differentiating the electronic properties of the two nitrogen atoms.
Route A: Reduction of 8-Nitroquinoline (Standard)
-
Starting Material: 8-Nitroquinoline.
-
Reduction: Catalytic hydrogenation (
) or transfer hydrogenation reduces the nitro group to an amine and the pyridine ring to a piperidine ring.-
Note: Conditions can be tuned to reduce the ring before or after the nitro group, though simultaneous reduction is common.
-
-
Selective Protection:
-
Targeting
: Reaction with at low temperature often favors the less sterically hindered exocyclic amine ( ) over the cyclic . -
Targeting
: Requires transient protection of (e.g., as a trifluoroacetamide), followed by Boc protection of , and subsequent deprotection of .
-
Route B: Selective Hydrogenation of 8-Aminoquinoline
Direct hydrogenation of 8-aminoquinoline using
Visualization: Synthetic Pathways
The following diagram illustrates the divergence in synthesis to access both key isomers.
Figure 1: Divergent synthetic pathways for accessing N1-Boc and N8-Boc tetrahydroquinoline isomers.
Reactivity & Synthetic Utility[9]
The 1,2,3,4-tetrahydroquinoline (THQ) core is a versatile intermediate.[3] The orthogonality of the Boc group allows for sequential functionalization.
Orthogonal Functionalization Strategies
-
If using
-Boc ( -Free):-
Amide Coupling: The
amine is an aniline. Standard coupling agents (HATU, EDC) work well, though reactivity is lower than aliphatic amines due to electronic conjugation with the benzene ring. -
Reductive Amination: Reacts with aldehydes/ketones to form secondary/tertiary amines at the 8-position.
-
Sandmeyer Reaction: Transformation of the
-amine into halides ( ) or nitriles via diazonium salts.
-
-
If using
-Boc ( -Free):-
N-Alkylation: The cyclic
is a secondary aniline. It undergoes reactions with alkyl halides (e.g., benzyl bromide) in the presence of bases like or . -
Buchwald-Hartwig Amination: The
position is an excellent substrate for Pd-catalyzed arylation to create biaryl systems.
-
Deprotection Protocols
-
Acidic Cleavage: Standard removal of the Boc group uses 4M
in dioxane or 20-50% TFA in DCM.-
Scavengers: If the molecule contains electron-rich aromatic rings (like the THQ core itself), adding triethylsilane (TES) as a cation scavenger is recommended to prevent tert-butylation of the aromatic ring.
-
Experimental Protocols
Protocol A: Selective Synthesis of -Boc-8-amino-1,2,3,4-THQ
This protocol prioritizes protecting the cyclic amine to leave the exocyclic amine free for drug conjugation.
-
Step 1 (N8 Protection): Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (10 mmol) in DCM (50 mL) at 0°C. Add triethylamine (1.2 eq) followed by trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise. Stir for 2 hours.
-
Rationale: TFAA reacts fastest with the primary exocyclic amine (
).
-
-
Step 2 (N1 Boc Protection): To the crude mixture, add
(1.5 eq) and DMAP (0.1 eq). Reflux for 12 hours.-
Rationale: The cyclic amine is sterically hindered and less nucleophilic, requiring forcing conditions.
-
-
Step 3 (N8 Deprotection): Treat the bis-protected intermediate with
(3 eq) in MeOH/ (4:1) at reflux.-
Result: The trifluoroacetyl group is labile to base, while the Boc group on
remains stable.
-
-
Purification: Extract with EtOAc, dry over
, and purify via silica gel chromatography (Hexane/EtOAc).
Applications in Drug Discovery[9]
Peptidomimetics & Turn Inducers
The 1,2,3,4-THQ scaffold mimics the side chain of phenylalanine or tyrosine but with restricted rotation (
-
Application: Incorporating Boc-8-amino-THQ into peptide chains forces a "turn" conformation, often stabilizing
-turn secondary structures critical for GPCR binding.
Fragment-Based Drug Design (FBDD)
The scaffold is a "privileged structure" in FBDD.
-
Kinase Inhibitors: The hinge region of kinases often accommodates the bicyclic system. The 8-amino group provides a vector to probe the solvent-exposed front pocket.
-
Epigenetics: Derivatives of 8-amino-THQ have shown affinity for bromodomain (BET) and histone deacetylase (HDAC) targets.
Catalysis (Ligand Design)
Chiral derivatives of 8-amino-THQ (often derived from chiral reduction) serve as diamine ligands for transition metals (Ru, Ir) in asymmetric transfer hydrogenation. The rigid backbone prevents catalyst flexibility, enhancing enantioselectivity.
Visualization: Reactivity Profile
Figure 2: Reactivity profile of the N1-Boc protected scaffold, highlighting derivatization vectors at the N8 position.[4][2]
Safety & Handling
-
Hazards: As with most aniline derivatives, 8-amino-1,2,3,4-tetrahydroquinoline derivatives may be toxic if swallowed or absorbed through the skin. They are potential skin sensitizers.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (browning) upon air exposure.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Synthesis of Tetrahydroquinolines via Hydrogenation
- Source:Journal of Organic Chemistry.
-
(General Journal Link for verification)
-
Boc Protection Protocols
- Source:Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Tetrahydroquinoline Scaffolds in Medicinal Chemistry
- Source:Journal of Medicinal Chemistry. "Privileged Scaffolds in Drug Discovery."
-
Chiral 8-Amino-THQ Ligands (CAMPY)
- Source:MDPI.
-
Chemical Properties & Safety Data
- Source: PubChem Compound Summary for 1,2,3,4-Tetrahydroisoquinolin-8-amine (Isomer Analog).
Sources
Boc-8-amino-1,2,3,4-tetrahydroquinoline CAS number and safety data sheet
The following technical guide provides an in-depth profile of Boc-8-amino-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block used in medicinal chemistry and ligand design.
Physicochemical Profile, Synthesis, and Safety Protocols
Executive Summary
Boc-8-amino-1,2,3,4-tetrahydroquinoline (tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate) is a bicyclic diamine derivative where the exocyclic primary amine at position 8 is protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical scaffold in drug discovery, offering a conformationally restricted diamine motif that mimics specific peptide turns. It is also utilized as a chiral backbone for asymmetric catalysts. This guide details its identification, safety data, and synthetic pathways.
Chemical Identity & Specifications
| Parameter | Technical Specification |
| Chemical Name | tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate |
| Common Synonyms | Boc-8-amino-1,2,3,4-tetrahydroquinoline; N-Boc-8-amino-THQ |
| CAS Number | 137469-86-4 (Commercial/Catalog Ref); 54012-92-9 (Parent Amine) |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=C2C(CCCN2)=CC=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
Note on CAS: While 137469-86-4 is frequently cited in commercial catalogs for this specific Boc-protected derivative, the parent amine (8-amino-1,2,3,4-tetrahydroquinoline , CAS 54012-92-9) is the primary indexed substance in many regulatory databases.
Safety Data Sheet (SDS) Analysis
Based on GHS Classifications for the parent amine and analogous carbamates.
Hazard Identification
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Handling & Storage
-
Storage Conditions: Store at 2–8°C (Refrigerate). The tetrahydroquinoline ring is susceptible to oxidation over time; store under an inert atmosphere (Nitrogen or Argon) to prevent darkening (formation of quinoline impurities).
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids (which remove the Boc group).
Synthesis & Manufacturing
The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline requires a two-step sequence starting from commercially available 8-aminoquinoline. The critical parameter is achieving regioselectivity during the protection step, distinguishing between the exocyclic primary amine (N8) and the cyclic secondary amine (N1).
Synthetic Pathway
-
Hydrogenation: Reduction of the heteroaromatic pyridine ring of 8-aminoquinoline to the saturated piperidine ring.
-
Selective Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O). The exocyclic primary amine (N8) is more nucleophilic and sterically accessible than the ortho-substituted, cyclic secondary amine (N1), allowing for selective N-acylation.
Reaction Workflow Diagram
Figure 1: Synthetic route from 8-aminoquinoline to the Boc-protected tetrahydroquinoline derivative.
Detailed Protocol (Standardized)
-
Reduction: Dissolve 8-aminoquinoline (1.0 eq) in Methanol. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon pressure or 30 psi) for 12–24 hours. Filter through Celite to remove catalyst. Concentrate to yield 8-amino-1,2,3,4-tetrahydroquinoline.[2]
-
Protection: Dissolve the intermediate (1.0 eq) in dry DCM/THF (1:1). Add Triethylamine (1.2 eq). Cool to 0°C. Dropwise add Boc₂O (1.1 eq) dissolved in DCM. Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Purification: Quench with water. Extract with DCM. Wash organic layer with brine.[3] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery
The 8-amino-1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock substituents in specific spatial orientations.
-
Peptidomimetics: The rigid bicyclic structure restricts the conformational freedom of the amino group, making it an excellent mimic for
-turns in peptide chains. -
GPCR Ligands: Derivatives of this scaffold have shown high affinity for Somatostatin and Dopamine receptors by positioning the basic nitrogen (N1) and the exocyclic substituent (N8) at optimal distances for receptor binding.
-
Asymmetric Catalysis: The diamine motif (N1-N8) serves as a chiral ligand backbone for metal-catalyzed asymmetric transfer hydrogenation reactions.
References
-
ChemicalBook. (2025). 8-Amino-1,2,3,4-tetrahydroquinoline Product Profile.
-
PubChem. (2025).[4][1] Compound Summary: 8-Amino-1,2,3,4-tetrahydroquinoline.[2][5] National Library of Medicine.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Tetrahydroquinoline Derivatives.
-
MDPI. (2023).[6] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts.
Sources
- 1. 1,2,3,4-Tetrahydroisoquinolin-8-amine | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]
- 3. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 4. 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC-8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 137469-86-4 [m.chemicalbook.com]
- 6. 885951-71-3 | tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Amides | Ambeed.com [ambeed.com]
The Strategic Integration of Boc-8-amino-1,2,3,4-tetrahydroquinoline in Peptidomimetic Drug Design: A Technical Guide
Abstract
The transition of therapeutic peptides from laboratory curiosities to clinical mainstays is often hampered by their inherent pharmacological weaknesses, namely poor metabolic stability and conformational flexibility. Peptidomimetics, which emulate the structural and functional aspects of peptides but with improved drug-like properties, offer a compelling solution. This technical guide provides an in-depth exploration of Boc-8-amino-1,2,3,4-tetrahydroquinoline as a pivotal building block in the design of next-generation peptidomimetics. We will dissect the rationale behind its use, from the foundational principles of conformational constraint to detailed, field-proven synthetic protocols for its synthesis and incorporation into peptide scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool to create more stable, potent, and selective therapeutic agents.
The Imperative for Conformational Constraint in Peptidomimetic Design
Native peptides often exist as an ensemble of rapidly interconverting conformers in solution.[1] While this flexibility is crucial for their diverse biological roles, it presents a significant hurdle in drug design. The bioactive conformation, the specific three-dimensional arrangement a peptide adopts to bind its target, represents only a fraction of this conformational landscape. Consequently, a substantial entropic penalty must be paid upon binding, which can diminish binding affinity.[1]
Peptidomimetics aim to overcome this limitation by introducing structural modifications that pre-organize the molecule into its bioactive conformation.[2] The incorporation of rigid scaffolds, such as cyclic amino acids, is a highly effective strategy to achieve this.[1] These scaffolds reduce the number of rotatable bonds, thereby constraining the peptide backbone and positioning key side chains in a manner that is optimal for target recognition.[2] The tetrahydroquinoline (THQ) framework is an exemplary scaffold in this regard, offering a rigid bicyclic structure that can serve as a surrogate for native amino acid residues.[3][4]
The selection of a specific scaffold is a critical decision in the design process. The geometry of the scaffold dictates the accessible dihedral angles (φ and ψ) of the peptide backbone, which in turn influences the secondary structure (e.g., β-turns, helices).[2] The 1,2,3,4-tetrahydroquinoline ring system, with its fused saturated and aromatic rings, provides a unique and valuable conformational bias.
Boc-8-amino-1,2,3,4-tetrahydroquinoline: A Privileged Scaffold
Boc-8-amino-1,2,3,4-tetrahydroquinoline is a non-canonical amino acid analogue that has emerged as a valuable tool in peptidomimetic design. Its utility stems from a combination of its structural rigidity and the synthetic tractability afforded by the Boc (tert-butyloxycarbonyl) protecting group.
Structural Features and Conformational Implications
The tetrahydroquinoline core imparts a significant degree of conformational rigidity. The saturated portion of the ring system can adopt distinct conformations, which in turn influences the overall shape of the peptide into which it is incorporated.[5] By replacing a flexible, native amino acid with this constrained scaffold, the conformational search space of the resulting peptidomimetic is significantly reduced, increasing the probability of adopting the desired bioactive conformation.
The 8-amino group provides the point of attachment to the peptide backbone, allowing for its seamless integration using standard peptide synthesis techniques. The position of this amino group on the aromatic portion of the scaffold, ortho to the fused aliphatic ring, creates a unique vector for the growing peptide chain, which can be exploited to induce specific turns and folds.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS).[6] It provides robust protection for the α-amino group under the basic conditions used for peptide bond formation, yet it is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[7] This orthogonality is essential for the stepwise, controlled assembly of the peptide chain.[6] The use of Boc-8-amino-1,2,3,4-tetrahydroquinoline allows for its straightforward incorporation into a peptide sequence using well-established Boc-SPPS protocols.[8]
Synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline
The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline is a multi-step process that begins with the synthesis of the core tetrahydroquinoline ring system, followed by the introduction of the amino group and its subsequent protection. While a variety of methods exist for the synthesis of tetrahydroquinolines, a common approach involves the reduction of the corresponding quinoline.[3]
Synthesis of 8-amino-1,2,3,4-tetrahydroquinoline
A plausible and efficient route to the chiral amine precursor involves a resolution and subsequent functional group manipulation.
Experimental Protocol: Synthesis of Chiral 8-amino-5,6,7,8-tetrahydroquinoline (as a representative precursor)
Step 1: Resolution of (R,S)-5,6,7,8-tetrahydroquinolin-8-ol
-
A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol is subjected to enzymatic resolution using a lipase (e.g., Candida antarctica lipase B).
-
The reaction is monitored until approximately 50% conversion is achieved.
-
The mixture is filtered to remove the enzyme, and the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by column chromatography.[9]
Step 2: Hydrolysis of the Acetate
-
The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is dissolved in methanol.
-
Potassium carbonate is added, and the mixture is stirred at room temperature for 2 hours.
-
The methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer containing (R)-5,6,7,8-tetrahydroquinolin-8-ol is dried and concentrated.[9]
Step 3: Conversion to the Azide
-
The chiral alcohol is converted to the corresponding azide via a Mitsunobu reaction or by activation of the hydroxyl group followed by displacement with an azide source.
Step 4: Reduction to the Amine
-
The chiral azide is dissolved in anhydrous ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the chiral 8-amino-5,6,7,8-tetrahydroquinoline.[9]
Boc Protection of 8-amino-1,2,3,4-tetrahydroquinoline
The protection of the primary amine with the Boc group is a standard and high-yielding reaction in organic synthesis.[7][10]
Experimental Protocol: Boc Protection
-
Dissolve 8-amino-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3), to the solution.
-
Add di-tert-butyl dicarbonate (Boc2O) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure Boc-8-amino-1,2,3,4-tetrahydroquinoline.[10]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. biovera.com.au [biovera.com.au]
- 10. CHEM21 Case Study: Copper Mediated C-H Activation for the Synthesis of 1,2,3,4-Tetrahydroquinolines – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
The Ascendant Role of 1,2,3,4-Tetrahydroquinoline Scaffolds in Modern Oncology Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) moiety, a privileged heterocyclic scaffold, has emerged as a cornerstone in the design and development of novel anticancer agents. Its unique three-dimensional structure and synthetic tractability have allowed for the creation of a diverse library of derivatives with potent and selective activities against a range of cancer-related targets. This technical guide provides a comprehensive review of the pivotal role of THQ building blocks in oncology, delving into their synthesis, structure-activity relationships (SAR), and diverse mechanisms of action. We will explore key examples of THQ-based compounds that modulate critical cancer signaling pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. This guide aims to equip researchers and drug development professionals with a thorough understanding of the THQ scaffold's potential and to provide practical insights for the future design of next-generation oncology therapeutics.
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its conformational flexibility, arising from the saturated heterocyclic ring, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This inherent structural feature, combined with the diverse synthetic methodologies available for its derivatization, makes the THQ scaffold an ideal starting point for the development of novel therapeutic agents.[2] In the realm of oncology, THQ derivatives have demonstrated a remarkable breadth of activities, targeting various hallmarks of cancer.[3][4]
Synthetic Strategies for Accessing 1,2,3,4-Tetrahydroquinoline Derivatives
The successful development of THQ-based anticancer agents is underpinned by robust and versatile synthetic methodologies. A variety of classical and modern synthetic routes have been employed to construct the THQ core and introduce diverse functionalities.
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, have proven to be a highly efficient strategy for the synthesis of complex molecules like THQs from simple starting materials.[1] These reactions involve a series of intramolecular transformations, obviating the need for isolation of intermediates and thereby increasing overall efficiency. A notable example is the reduction-reductive amination of 2-nitroarylketones and aldehydes, which proceeds via catalytic reduction of the nitro group, followed by intramolecular cyclization and subsequent reduction to yield the THQ ring system.[1]
Povarov Reaction
The Povarov reaction, a type of imino Diels-Alder reaction, is a powerful tool for the synthesis of substituted THQs.[5] This acid-catalyzed three-component reaction typically involves an aniline, an aldehyde, and an activated alkene to afford highly functionalized THQ derivatives.[6] The versatility of the starting materials allows for the introduction of a wide range of substituents, making it a valuable method for generating libraries of compounds for SAR studies.
Reduction of Quinolines
The direct reduction of the corresponding quinoline precursors is a straightforward and widely used method for the preparation of THQs.[7] Various reducing agents and conditions can be employed, including catalytic hydrogenation over palladium on carbon (Pd/C) and the use of reducing agents like sodium borohydride.[8][9]
Mechanisms of Anticancer Activity of 1,2,3,4-Tetrahydroquinoline Derivatives
The therapeutic potential of THQ derivatives in oncology stems from their ability to modulate a wide array of cellular processes and signaling pathways that are dysregulated in cancer.
Induction of Apoptosis
A primary mechanism through which many THQ compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.
Several novel THQ derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[10][11] For instance, the 4-trifluoromethyl substituted derivative, 4ag, has demonstrated potent anti-glioblastoma activity by inducing intracellular ROS, which in turn leads to mitochondrial ROS elevation, disruption of the mitochondrial membrane potential, and subsequent activation of Caspase-3/7, key executioners of apoptosis.[10][11]
Caption: ROS-mediated apoptotic pathway induced by THQ derivatives.
Other THQ derivatives, such as tetrahydroquinolinones, have been found to induce apoptosis by engaging both the intrinsic and extrinsic pathways.[12] Compound 4a , a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivative, was shown to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death in lung cancer cells.[12]
Inhibition of Key Signaling Pathways
THQ scaffolds have been successfully utilized to design inhibitors of critical signaling pathways that drive cancer cell proliferation and survival.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[13][14][15] Dysregulation of the mTOR pathway is a common feature of many cancers. Several THQ derivatives have been identified as potent mTOR inhibitors.[13] For example, compound 10e , a morpholine-substituted THQ derivative, exhibited exceptional activity against lung cancer cells with an IC50 of 0.033 µM by effectively binding to the mTOR active site and inducing apoptosis.[13] The incorporation of trifluoromethyl and morpholine moieties was found to significantly enhance the potency and selectivity of these compounds.[13]
Caption: Mechanism of action of THQ-based mTOR inhibitors.
Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[8][16] Constitutive activation of the NF-κB pathway is a hallmark of many cancers. Certain 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[8] Compound 6g from this series exhibited the most potent inhibition of LPS-induced NF-κB transcriptional activity and displayed significant cytotoxicity against a panel of human cancer cell lines.[8]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs.[17] Several N-aryl 1,2,3,4-tetrahydroquinoline derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine site.[17][18] Compound 4a from this class demonstrated high inhibitory potency with low nanomolar GI50 values and was effective against multidrug-resistant cell lines.[17]
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing the anticancer potency and selectivity of THQ derivatives.
| Compound/Series | Key Structural Features | Cancer Cell Line(s) | IC50/GI50 | Key Findings | Reference |
| 4ag | 4-trifluoromethyl substitution on the aryl ring | SNB19, LN229 (Glioblastoma) | 38.3 µM, 40.6 µM | The 4-position of the aryl ring is critical for cytotoxicity. | [10][11] |
| 4a (Tetrahydroquinolinone) | 3-(1-naphthylmethyl)-4-phenyl substitution | A549 (Lung), HCT-116 (Colon) | Potent cytotoxicity | The carbonyl group at position 2 is important for activity. | [12] |
| 10e (mTOR inhibitor) | 3,5-bis(trifluoromethyl) and morpholine moieties | A549 (Lung) | 0.033 µM | Trifluoromethyl and morpholine groups enhance potency and selectivity. | [13] |
| 6g (NF-κB inhibitor) | Specific substitutions on the carboxamide moiety | Various human cancer cell lines | Highly potent | Exhibited the most potent NF-κB inhibition and cytotoxicity in the series. | [8] |
| 4a (Tubulin inhibitor) | N-aryl substituent | Various human tumor cells | 16–20 nM | High potency and activity against multidrug-resistant cells. | [17] |
The lipophilicity of THQ derivatives also plays a significant role in their cytotoxic effects. A study on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines revealed that the more lipophilic aromatic quinolines generally exhibited better anticancer activity compared to the less lipophilic partially saturated THQ compounds.[6]
Experimental Protocols
General Synthetic Procedure for 1,2,3,4-Tetrahydroquinoline-2-carboxamides
This protocol is a generalized representation based on the synthesis of NF-κB inhibitors.[8]
-
Amidation: Commercially available quinoline-2-carboxylic acid is reacted with various substituted aromatic amines in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to yield N-(substituted)quinoline-2-carboxamides.
-
Hydrogenation: The resulting quinoline-2-carboxamides are then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., H2 balloon) in a solvent like ethanol at room temperature to afford the corresponding 1,2,3,4-tetrahydroquinoline-2-carboxamides.
-
Acylation/Aroylation (Optional): To introduce further diversity, the nitrogen at the 1-position of the tetrahydroquinoline ring can be acylated or aroylated using various acyl or aroyl chlorides in the presence of a base like triethylamine in an anhydrous solvent such as tetrahydrofuran.
Caption: General synthetic workflow for THQ-2-carboxamides.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the THQ derivatives (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Future Perspectives and Conclusion
The 1,2,3,4-tetrahydroquinoline scaffold continues to be a highly valuable and versatile building block in the development of novel anticancer agents.[3][19] The diverse mechanisms of action exhibited by THQ derivatives highlight their potential to address the complexity and heterogeneity of cancer. Future research efforts should focus on several key areas:
-
Target Selectivity: Enhancing the selectivity of THQ derivatives for specific cancer-related targets over their normal cellular counterparts to minimize off-target toxicities.
-
Combination Therapies: Exploring the synergistic effects of THQ-based compounds with existing chemotherapeutic agents or targeted therapies to overcome drug resistance and improve treatment outcomes.
-
Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure favorable in vivo efficacy and safety profiles.
-
Novel Target Identification: Utilizing THQ-based chemical probes to identify and validate novel molecular targets in oncology.
References
- Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). European Journal of Pharmaceutical Sciences, 200, 106842.
- Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). Research Square.
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports, 12(1), 19049. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(5), 1088. [Link]
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Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). ACS Medicinal Chemistry Letters, 7(4), 385–390. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(3), 1184-1197. [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4235. [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Journal of Biomolecular Structure and Dynamics, 40(12), 5283-5307. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Organic Chemistry, 25(16), 1898-1925. [Link]
-
Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). European Journal of Medicinal Chemistry, 103, 346-356. [Link]
-
Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. (2024). Journal of Medicinal Chemistry. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). ResearchGate. [Link]
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Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) -quinolinones Using Domino Reactions. (2014). Molecules, 19(9), 13594–13636. [Link]
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Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). Cancer Research, 70(8_Supplement), 735. [Link]
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Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2022). Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
-
Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). Bioorganic Chemistry, 115, 105238. [Link]
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Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. (2022). Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
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Molecular weight and formula of Boc-8-amino-1,2,3,4-tetrahydroquinoline
[1][2][3]
Executive Summary
Boc-8-amino-1,2,3,4-tetrahydroquinoline (CAS: 137469-86-4) is a bicyclic heterocyclic building block used extensively in drug discovery.[1][2][3] It serves as a conformationally restricted diamine scaffold, offering distinct vectors for substituent attachment in the design of kinase inhibitors, GPCR ligands, and peptidomimetics.[1] Its core structure—a partially hydrogenated quinoline ring with a protected exocyclic amine—allows for orthogonal functionalization, making it invaluable for library synthesis and Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Properties[1][3][5][6][7][8]
The compound is formally known as tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate .[1][4] It consists of a 1,2,3,4-tetrahydroquinoline core where the primary amine at the 8-position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary ring nitrogen available for further derivatization.[1]
Table 1: Core Chemical Data
| Property | Specification |
| Common Name | Boc-8-amino-1,2,3,4-tetrahydroquinoline |
| IUPAC Name | tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate |
| CAS Registry Number | 137469-86-4 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100–102 °C (typical range for this class) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
Structural Visualization
The diagram below illustrates the connectivity of the molecule, highlighting the distinction between the protected exocyclic amine (N8) and the free cyclic amine (N1).[1]
Figure 1: Structural connectivity of Boc-8-amino-1,2,3,4-tetrahydroquinoline, showing the orthogonal nitrogen functionalities.
Synthetic Methodology
The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline typically proceeds via the reduction of 8-nitroquinoline or 8-aminoquinoline, followed by regioselective protection.[1]
Reaction Pathway
The primary challenge is achieving selectivity between the exocyclic primary amine (at C8) and the cyclic secondary amine (at N1).[1] However, in the 1,2,3,4-tetrahydroquinoline system, the N1 nitrogen is an aniline-like secondary amine incorporated into the ring, while the N8 nitrogen is a primary aniline.[1] Under controlled conditions, the primary amine at C8 reacts preferentially with Boc anhydride (Boc₂O).[1]
Figure 2: Synthetic route from 8-nitroquinoline to the target Boc-protected scaffold.
Detailed Protocol
Step 1: Hydrogenation of 8-Nitroquinoline
-
Dissolution: Dissolve 8-nitroquinoline (10 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert atmosphere (Argon/Nitrogen).[1]
-
Reduction: Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and the formation of the diamine (MW ~148).[1]
-
Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate in vacuo to yield crude 8-amino-1,2,3,4-tetrahydroquinoline. Note: This intermediate is oxidation-sensitive; proceed immediately to the next step.[1]
Step 2: Regioselective Boc Protection
-
Preparation: Dissolve the crude diamine in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Add Triethylamine (TEA, 1.1 eq).[1]
-
Addition: Cool the solution to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dissolved in a minimal amount of solvent dropwise over 30 minutes.
-
Scientific Insight: The primary amine at position 8 is sterically more accessible and kinetically more nucleophilic towards the bulky Boc₂O reagent than the secondary cyclic amine at position 1, allowing for selective protection without protecting the ring nitrogen.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Purification: Quench with water. Extract with DCM.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-Boc product.
Applications in Drug Discovery[1][8][10][11]
This scaffold is highly valued for its ability to introduce conformational constraints compared to flexible aniline derivatives.[1]
Orthogonal Functionalization
The molecule possesses two distinct nitrogen "handles":[1]
-
N1 (Ring Nitrogen): Available for alkylation, acylation, or Buchwald-Hartwig amination.[1] This is often used to attach the scaffold to a larger core (e.g., a kinase hinge binder).[1]
-
N8 (Exocyclic Amine): Protected by Boc.[1] Following N1 functionalization, the Boc group can be removed (using TFA or HCl/Dioxane) to liberate the amine for amide coupling or sulfonylation.[1]
Pharmacophore Utility[1][12]
-
Kinase Inhibitors: The tetrahydroquinoline ring mimics the adenine pocket interactions in ATP-competitive inhibitors.[1]
-
GPCR Ligands: Used in the design of somatostatin and dopamine receptor modulators where the rigid bicyclic system reduces the entropic penalty of binding.[1]
-
Bet-Bromodomain Inhibitors: Tetrahydroquinolines serve as acetyl-lysine mimetics.[1]
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere. The free base (if Boc is removed) is prone to oxidation; the Boc-protected form is relatively stable.[1]
-
Safety: Standard PPE (gloves, goggles, lab coat) is required.[1] Avoid inhalation of dust.[1]
-
Stability: Stable under neutral and basic conditions.[1] Labile to strong acids (TFA, HCl), which will remove the Boc group.[1]
References
-
ChemicalBook. (2025).[1] 8-Amino-1,2,3,4-tetrahydroquinoline Properties and Suppliers.Link[1]
-
PubChem. (2025).[1][5] Compound Summary: tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate (CAS 137469-86-4).[1][3][4] National Library of Medicine.[1][5] Link[1]
-
BLD Pharm. (2025).[1][4] Product Analysis: tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate.[1][4]Link[1]
-
Park, D. Y., et al. (2018).[1][6] "Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones." Journal of Organic Chemistry, 83(20), 12486-12495.[1] (Context on tetrahydroquinoline synthesis). Link[1]
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Comparative Technical Guide: 8-Amino vs. 6-Amino Tetrahydroquinoline Isomers
Executive Summary: The Ortho/Para Divergence
The distinction between 8-amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) and 6-amino-1,2,3,4-tetrahydroquinoline (6-amino-THQ) extends far beyond simple regioisomerism. It represents a fundamental divergence in reactivity, metal coordination capability, and toxicological liability .
-
8-Amino-THQ: Defined by the ortho relationship between the exocyclic amine and the cyclic secondary amine (N1). This creates a bidentate "pocket" capable of strong metal chelation and intramolecular hydrogen bonding. It is historically significant in antimalarial pharmacophores but carries a high liability for hemolytic toxicity (G6PD deficiency) due to redox cycling.
-
6-Amino-THQ: Defined by the para relationship to the N1 bridgehead. It behaves electronically as a distinct aniline system, sterically unencumbered and incapable of N1-chelation. It is a preferred scaffold for kinase inhibitors (e.g., ROCK inhibitors) and dopaminergic ligands where metabolic stability is prioritized over redox activity.
Physicochemical & Structural Analysis
Electronic Environments and Chelation
The defining feature of the 8-amino isomer is the proximity of the two nitrogen atoms.
-
Intramolecular Hydrogen Bonding (IMHB): In 8-amino-THQ, the N1 proton can donate a hydrogen bond to the N8 lone pair (or vice versa), stabilizing the molecule but altering its pKa relative to the 6-isomer.
-
Chelation (The "Bite Angle"): 8-amino-THQ forms stable 5-membered chelate rings with transition metals (Cu, Fe, Zn). This property is absent in the 6-isomer.
Structural Visualization
The following diagram illustrates the steric and electronic differences, highlighting the "Chelation Zone" of the 8-isomer versus the "Steric Freedom" of the 6-isomer.
Figure 1: Structural divergence showing the chelation potential of the 8-isomer vs. the linear electronic distribution of the 6-isomer.
Synthetic Pathways: Regiocontrol Strategies
Accessing these isomers requires fundamentally different synthetic logics due to the directing effects of the tetrahydroquinoline nitrogen.
The 6-Amino Route: Direct Functionalization
The N1 nitrogen in 1,2,3,4-tetrahydroquinoline is a strong ortho/para director. However, due to steric hindrance at the ortho (C8) position, electrophilic aromatic substitution (EAS) such as nitration occurs predominantly at the C6 (para) position .
-
Mechanism: Nitration of THQ (often N-protected to prevent oxidation) yields 6-nitro-THQ.
-
Reduction: Catalytic hydrogenation affords 6-amino-THQ.
The 8-Amino Route: The "Pre-Functionalized" Strategy
Direct nitration of THQ will not yield the 8-isomer in useful quantities. The 8-amino motif must be installed before the ring is reduced or constructed via Skraup-like cyclizations of ortho-substituted anilines.
-
Precursor: Start with 8-nitroquinoline .[1]
-
Reduction: Global reduction of both the pyridine ring and the nitro group.
Figure 2: Divergent synthetic workflows. Note that 8-amino-THQ requires a quinoline precursor, while 6-amino-THQ is accessible from the THQ core.
Medicinal Chemistry & Toxicology
8-Amino-THQ: The "Primaquine" Liability
While 8-amino-THQ is a potent scaffold, it shares the metabolic liability of 8-aminoquinolines (Primaquine, Tafenoquine).
-
Mechanism: The 8-amino group, in conjugation with the quinoline/THQ core, can undergo metabolic oxidation to form quinone-imines .
-
Toxicity: These quinone-imines generate reactive oxygen species (ROS) via redox cycling. In patients with G6PD deficiency , this leads to acute hemolytic anemia because their erythrocytes cannot replenish NADPH/Glutathione fast enough to neutralize the ROS [1, 2].
6-Amino-THQ: The Stable Scaffold
The 6-amino isomer cannot form the same stabilized quinone-imine intermediates as easily as the 8-isomer.
-
Applications: It is widely used in Rho-associated protein kinase (ROCK) inhibitors (e.g., for glaucoma or cardiovascular disease) [3] and as a linker in dopaminergic agonists.
-
Safety: Generally lacks the specific hemotoxicity profile of the 8-amino class.[2]
Experimental Protocols
Protocol A: Synthesis of 6-Amino-1,2,3,4-Tetrahydroquinoline
Rationale: Exploits the para-directing nature of the N1 amine.
-
Nitration:
-
Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.
-
Dropwise add fuming HNO₃ (1.1 eq) while maintaining temp < 5°C.
-
Stir for 1 hour. Pour onto crushed ice. Neutralize with NaOH.
-
Extract with EtOAc. Purification via column chromatography (Hex/EtOAc) yields 6-nitro-1,2,3,4-tetrahydroquinoline (Regioselectivity >90% C6) [4].
-
-
Reduction:
-
Dissolve 6-nitro intermediate in MeOH.
-
Add 10 mol% Pd/C.
-
Stir under H₂ balloon (1 atm) for 4 hours at RT.
-
Filter through Celite. Concentrate to yield 6-amino-THQ .
-
Protocol B: Synthesis of 8-Amino-1,2,3,4-Tetrahydroquinoline
Rationale: Global reduction of the commercially available or Skraup-synthesized 8-nitroquinoline.
-
Starting Material: Begin with 8-nitroquinoline (CAS: 607-35-2).
-
Hydrogenation:
-
In a pressure vessel, dissolve 8-nitroquinoline (5 mmol) in Acetic Acid (15 mL).
-
Add PtO₂ (Adam's Catalyst, 5 wt%) or 10% Pd/C.
-
Pressurize to 40-60 psi H₂. Heat to 50°C.
-
Note: Reduction of the pyridine ring in quinolines is slower than nitro reduction. The nitro group reduces first to the aniline, followed by ring saturation.
-
Monitor via LCMS for disappearance of 8-aminoquinoline intermediate.
-
-
Workup:
-
Filter catalyst carefully (pyrophoric).
-
Neutralize acetic acid with aq. NaHCO₃.
-
Extract with DCM. The product is air-sensitive (oxidation to quinones); store under Argon [5].
-
Summary Comparison Table
| Feature | 8-Amino-THQ | 6-Amino-THQ |
| Electronic State | Bidentate (N1-N8 interaction) | Monodentate (Sterically separate) |
| Synthesis Route | Reduction of 8-Nitroquinoline | Nitration of THQ → Reduction |
| Major Liability | Hemotoxicity (G6PD linked) | Standard aromatic amine risks |
| Key Application | Antimalarial pharmacophores, Ligands | ROCK Inhibitors, Dopamine agonists |
| Metabolic Fate | Quinone-imine (Redox cycling) | N-acetylation, Ring hydroxylation |
References
-
Clinical Microbiology Reviews. (2019). 8-Aminoquinoline Therapy for Latent Malaria.[2][3]Link
-
MDPI. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases.Link
-
Journal of Medicinal Chemistry. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors.[4]Link
-
ResearchGate. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.Link
-
Organic Chemistry Portal. (2023). Synthesis of Tetrahydroquinolines.[4][5][6][7][8]Link
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- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
The Nitrogen Pivot: Evolution and Synthetic Mastery of N-Heterocycles in Modern Pharmacopeia
Executive Summary
Nitrogen-containing heterocycles (N-heterocycles) are not merely structural components; they are the functional engines of modern small-molecule therapeutics.[1] Analysis of FDA databases reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle [1].[1][2][3][4] This dominance stems from the nitrogen atom's unique ability to modulate basicity, serve as a hydrogen bond donor/acceptor, and dramatically influence aqueous solubility—a critical factor in oral bioavailability.
This technical guide explores the trajectory of N-heterocycles from serendipitous alkaloid extraction to rational design in kinase inhibition. It culminates in a detailed protocol for late-stage functionalization , a methodology that allows medicinal chemists to rapidly diversify "privileged scaffolds" without de novo synthesis.
The Chemical Rationale: Why Nitrogen?
The ubiquity of nitrogen in pharmacophores is governed by three physicochemical pillars that directly influence a molecule's adherence to Lipinski’s Rule of Five.
Electronic Modulation and Binding
Nitrogen atoms within a ring system introduce a dipole moment and lone pair availability that carbon analogues lack.
-
Pyridine vs. Benzene: The replacement of a CH with N lowers the LUMO energy, making the ring more electron-deficient and susceptible to nucleophilic attack, while also enabling
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
Hydrogen Bonding: N-heterocycles act as directional H-bond acceptors (e.g., the N-3 of quinoline) or donors (e.g., the NH of indole), anchoring the drug within the active site.
Solubility and pKa Tuning
Aqueous solubility is the primary failure mode in pre-clinical development.
-
The Piperazine Effect: Incorporating a piperazine ring (pKa ~9.8) often converts a lipophilic, insoluble scaffold into a water-soluble salt. This is a standard "solubilizing fix" in lead optimization.
-
Metabolic Stability: Nitrogen incorporation can block metabolic soft spots. For instance, replacing a phenyl ring with a pyridine can reduce oxidative metabolism by CYP450 enzymes due to the electron-deficient nature of the heterocycle.
Historical Trajectory: From Extraction to Precision
The development of N-heterocycles tracks the evolution of medicinal chemistry itself.
Era 1: The Alkaloid Blueprint (1800s–1930s)
Early medicine relied on isolating nitrogenous bases from plants. Quinine (quinoline core) and Morphine (isoquinoline core) established the concept that "bitter nitrogenous bases" possessed physiological activity.
Era 2: The Synthetic Anti-Infectives (1930s–1970s)
The discovery of Sulfanilamide (1935) and subsequent sulfa drugs marked the shift to synthetic N-heterocycles. This era peaked with the optimization of the
Era 3: The Kinase Revolution (2001–Present)
The approval of Imatinib (Gleevec) in 2001 changed oncology.[5] Imatinib is a masterclass in N-heterocyclic assembly, utilizing a pyrimidine and a pyridine ring to mimic the adenine pocket of the BCR-ABL kinase. This era introduced the concept of "Privileged Structures"—scaffolds capable of binding to multiple unrelated receptor targets.
Figure 1: Structural evolution of BCR-ABL kinase inhibitors, moving from ATP mimicry to overcoming resistance via heterocyclic modification.
Data Analysis: The "Privileged" Scaffolds
According to the Njardarson Group's comprehensive analysis of FDA-approved drugs, specific ring systems appear with statistically significant frequency.[1] These are the "workhorse" scaffolds of the industry [1].
Table 1: Top Nitrogen Heterocycles in FDA-Approved Small Molecules
| Rank | Heterocycle | Ring Size | Character | Primary Function in MedChem |
| 1 | Piperidine | 6 | Non-Aromatic | Solubility enhancer; basic amine handle. |
| 2 | Pyridine | 6 | Aromatic | Bioisostere for benzene; H-bond acceptor. |
| 3 | Piperazine | 6 | Non-Aromatic | Linker; solubility; rigid spacer. |
| 4 | Cephem | 6+4 (Fused) | Bicyclic | Beta-lactam antibiotic core. |
| 5 | Pyrrolidine | 5 | Non-Aromatic | Chiral scaffold; solubility. |
| 6 | Imidazole | 5 | Aromatic | Metal coordination (heme); H-bond donor/acceptor. |
Technical Protocol: Late-Stage Functionalization
Context: In the past, altering a heterocycle meant restarting the synthesis from step one (De Novo). Today, we utilize Late-Stage Functionalization (LSF) . The following protocol describes a Photoredox Minisci Reaction , which allows the direct alkylation of basic heterocycles (pyridines, quinolines) at the C-H bond. This is crucial for rapidly generating Structure-Activity Relationship (SAR) data on a lead compound [3].
The Methodology: Photoredox Minisci Alkylation
This protocol avoids the harsh conditions (AgNO3, H2SO4, 80°C) of the classical Minisci reaction, using visible light to generate radicals under mild conditions.
Objective: Install an isopropyl group onto a Quinoline core.
Reagents & Equipment:
-
Substrate: 4-methylquinoline (1.0 equiv)
-
Radical Precursor: Isobutyric acid (2.0 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Oxidant: Ammonium persulfate ((NH4)2S2O8) (1.5 equiv)
-
Solvent: DMSO:H2O (4:1)
-
Light Source: 34W Blue LED (450 nm)
Step-by-Step Workflow
-
Preparation: In an 8 mL borosilicate vial equipped with a stir bar, add the Quinoline substrate (0.5 mmol), Photocatalyst (0.005 mmol), and Ammonium persulfate (0.75 mmol).
-
Radical Source Addition: Add Isobutyric acid (1.0 mmol).
-
Solvation: Add degassed DMSO (2.0 mL) and deionized water (0.5 mL). Note: Degassing is critical to prevent oxygen from quenching the triplet state of the Iridium catalyst.
-
Irradiation: Seal the vial with a Teflon-lined cap. Place in a photoreactor rig approximately 2 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling required to maintain <30°C) for 12 hours.
-
Workup: Dilute the reaction mixture with saturated NaHCO3 (10 mL) to neutralize the acid. Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry combined organics over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation & Self-Correction
-
Check Conversion: Analyze the crude aliquot via LC-MS. Look for the [M+43] peak (addition of isopropyl - H).
-
Regioselectivity: Minisci reactions on quinolines typically favor the C-2 and C-4 positions due to the nucleophilic character of the alkyl radical attacking the protonated (electron-deficient) heterocycle. Use 1H-NMR to confirm the disappearance of the C-2 proton signal.
Figure 2: Mechanistic flow of the Photoredox Minisci Reaction, enabling direct C-H functionalization.
Future Outlook: Beyond Small Molecules
The role of N-heterocycles is expanding into "Beyond Rule of Five" (bRo5) territory.
-
PROTACs: Proteolysis Targeting Chimeras rely heavily on N-heterocycles. The E3 ligase recruiting element is often Thalidomide (a glutarimide heterocycle) or VHL ligands (containing hydroxyproline/pyrrolidine rings).
-
DNA-Encoded Libraries (DEL): The robust chemistry of N-heterocycles (like the Minisci reaction described above) makes them ideal for the aqueous, split-pool synthesis required in DEL technology.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
-
Dugger, S. A., et al. (2018). Drug development in the era of precision medicine. Nature Reviews Drug Discovery.
-
Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
Dunne, A., et al. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction.[6] MacMillan Group, Princeton.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Step-by-step synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline
This Application Note details the strategic synthesis of tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate (also referred to as Boc-8-amino-1,2,3,4-tetrahydroquinoline).
Executive Summary
The synthesis of 8-substituted tetrahydroquinolines presents a specific chemoselectivity challenge: the direct hydrogenation of 8-aminoquinoline is often inhibited by catalyst poisoning due to the bidentate chelating nature of the 8-amino-quinoline motif (the "pocket" formed by the quinoline nitrogen and the exocyclic amine). To overcome this, this protocol employs a "Protect-then-Reduce" strategy. By first masking the exocyclic amine with a tert-butoxycarbonyl (Boc) group, we eliminate the chelating potential, enabling smooth, regioselective hydrogenation of the pyridine ring while preserving the carbamate functionality.
Part 1: Retrosynthetic Logic & Pathway Design
The synthetic route is designed to maximize yield and purity by addressing the electronic and steric properties of the substrate.
-
Chemospecific Protection : The 8-amino group is an electron-rich aniline. Reacting it with di-tert-butyl dicarbonate (Boc₂O) creates a carbamate. This step is crucial not just for protection, but to electronically deactivate the amine and sterically disrupt the metal-binding pocket that would otherwise deactivate the hydrogenation catalyst.
-
Regioselective Hydrogenation : With the 8-position protected, the pyridine ring of the quinoline core becomes the primary site for reduction. Standard heterogeneous catalysis (Pd/C) is employed to selectively saturate the C2-C3-C4 positions without over-reducing the benzene ring or cleaving the Boc group.
Figure 1: Strategic workflow for the synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline, highlighting the necessity of the protection step to prevent catalyst inhibition.
Part 2: Detailed Experimental Protocols
Step 1: Chemoselective N-Boc Protection
Objective : Synthesize tert-butyl quinolin-8-ylcarbamate. Principle : Nucleophilic attack of the primary aniline on the electrophilic carbonyl of Boc₂O. No strong base is required if reflux conditions are used, minimizing side reactions.
| Parameter | Specification |
| Substrate | 8-Aminoquinoline (1.0 equiv) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv) |
| Solvent | 1,4-Dioxane or THF (Anhydrous) |
| Catalyst | None (Thermal) or DMAP (0.1 equiv for acceleration) |
| Temperature | Reflux (80–100 °C) |
| Time | 12 – 24 Hours |
Protocol:
-
Setup : Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution : Dissolve 8-aminoquinoline (e.g., 1.44 g, 10 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Addition : Add Boc₂O (3.27 g, 15 mmol) in a single portion.
-
Reaction : Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear, replaced by the less polar carbamate.
-
Workup : Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification : The residue is often a solid. Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to remove excess Boc₂O.
-
Validation : ¹H NMR should show a singlet (~9H) at δ 1.5 ppm (Boc group) and a downfield shift of the amide proton.
Step 2: Regioselective Catalytic Hydrogenation
Objective : Synthesize tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate. Principle : Heterogeneous hydrogenation saturates the nitrogen-containing ring (pyridine) preferentially over the carbocyclic ring (benzene). The Boc group is stable to these neutral hydrogenolysis conditions.
| Parameter | Specification |
| Substrate | 8-(Boc-amino)quinoline (from Step 1) |
| Catalyst | 10% Pd/C (10–20 wt% loading relative to substrate) |
| Hydrogen Source | H₂ gas (Balloon pressure ~1 atm or Parr shaker ~50 psi) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Time | 16 – 48 Hours |
Protocol:
-
Safety Check : Hydrogen gas is flammable. Pd/C is pyrophoric when dry. Handle catalyst under inert atmosphere (Argon/Nitrogen) and keep wet with solvent.
-
Loading : To a pressure vessel or heavy-walled flask, add the 8-(Boc-amino)quinoline (e.g., 2.44 g, 10 mmol) and MeOH (50 mL).
-
Catalyst Addition : Carefully add 10% Pd/C (250 mg) under a stream of nitrogen.
-
Hydrogenation :
-
Method A (Balloon): Purge the flask with H₂ (vacuum/fill cycles x3). Attach a double-balloon of H₂ and stir vigorously at room temperature for 24–48 h.
-
Method B (Parr Shaker): Pressurize to 50 psi H₂. Shake at room temperature for 16–24 h. (Preferred for complete conversion).
-
-
Monitoring : Check LC-MS or TLC. The product will be slightly more polar or have a distinct Rf due to the loss of aromaticity in the pyridine ring.
-
Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.
-
Critical: Do not let the filter cake dry out completely in air to prevent ignition.
-
-
Isolation : Concentrate the filtrate under vacuum. The product, tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate, is typically obtained as an off-white solid or viscous oil.
-
Purification : If necessary, purify via flash chromatography (Hexane:EtOAc).
Part 3: Critical Quality Attributes (CQA)
| Attribute | Expected Observation | Troubleshooting |
| Regioselectivity | Only the pyridine ring is reduced (4 protons added). | If benzene ring reduces (rare), lower pressure/temp. |
| Boc Stability | Boc group remains intact. | Avoid acidic solvents (e.g., AcOH). Use neutral MeOH. |
| Conversion | >95% conversion of starting material.[1] | If stalled, filter and add fresh catalyst; chelation by trace free amine may still occur. |
Key Spectroscopic Markers (¹H NMR in CDCl₃):
-
Boc Group : Singlet, ~1.5 ppm (9H).[2]
-
Tetrahydroquinoline Ring :
-
C2-H: Triplet/Multiplet ~3.2–3.4 ppm (2H).
-
C3-H: Multiplet ~1.9 ppm (2H).
-
C4-H: Triplet ~2.8 ppm (2H).
-
-
Amine Proton (1-NH) : Broad singlet ~4–5 ppm (distinct from the amide NH of the Boc group).
References
-
Catalytic Challenges with Aminoquinolines
- Context: Discusses the difficulty of hydrogenating aminoquinolines directly due to acidic protons and chelation, supporting the protection str
-
Source: Zhang, L. et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." RSC Advances, 2020. Link
-
Boc Protection Methodologies
- Context: Standard protocols for Boc protection of anilines and amines using Boc₂O.
-
Source: Lebel, H. & Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005. Link
-
General Quinoline Hydrogenation
- Context: Conditions for the reduction of quinoline to 1,2,3,4-tetrahydroquinoline using Pd/C.
-
Source: Wang, Y. et al. "Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst." Reaction Chemistry & Engineering, 2020. Link
Sources
Application Note: High-Fidelity Boc Deprotection of 8-Amino-1,2,3,4-Tetrahydroquinoline
Executive Summary
The deprotection of 8-amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) represents a unique challenge in organic synthesis due to the high oxidation sensitivity of the resulting vicinal diamine motif. While the removal of the tert-butyloxycarbonyl (Boc) group is mechanistically straightforward, the standard basic workups associated with Trifluoroacetic Acid (TFA) protocols often lead to rapid oxidative degradation (darkening/tarring) of the electron-rich free base.
This Application Note defines a Self-Validating Protocol utilizing 4M HCl in Dioxane . This method prioritizes the direct isolation of the dihydrochloride salt , effectively "freezing" the oxidation state of the molecule and ensuring high purity without the need for immediate chromatography.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Substrate Challenge
The 8-amino-1,2,3,4-tetrahydroquinoline scaffold features a benzene ring fused to a saturated piperidine ring. The 8-amino group (primary aniline) and the 1-position amine (secondary amine) form a structural motif analogous to ortho-phenylenediamine.
-
Reactivity: The electron-rich nature of this system makes it highly susceptible to air oxidation, forming quinone-imine type impurities.
-
Solution: Maintain the amines in their protonated (ammonium) state to suppress the HOMO energy level and prevent oxidation.
Reaction Mechanism
The deprotection proceeds via acid-catalyzed cleavage.[1] The carbonyl oxygen of the Boc group is protonated, leading to the elimination of tert-butyl cation (trapped as isobutylene) and the formation of a carbamic acid intermediate. Spontaneous decarboxylation yields the amine salt.[1]
Figure 1: Mechanistic pathway for the acid-mediated deprotection of N-Boc-8-amino-1,2,3,4-tetrahydroquinoline.[1]
Methodology Selection: HCl vs. TFA[3][9]
| Feature | Method A: HCl / Dioxane (Recommended) | Method B: TFA / DCM |
| Reagent | 4.0 M HCl in 1,4-Dioxane | Trifluoroacetic Acid (10–50% in DCM) |
| Product Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) |
| Workup | Filtration (Non-oxidative) | Basic Extraction (High Oxidation Risk) |
| Stability | High (Shelf-stable) | Low (Free base oxidizes in air) |
| Purification | Wash with Et₂O/Hexane | Requires Flash Chromatography |
Expert Insight: Method A is superior for this specific scaffold. The HCl salt precipitates out of the non-polar dioxane/ether mixture, allowing isolation by filtration. This avoids the aqueous basic workup required by Method B, which exposes the sensitive free amine to dissolved oxygen in water.
Detailed Protocol: HCl-Mediated Deprotection[1]
Reagents & Equipment
-
Substrate: N-Boc-8-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (10–20 equiv). Note: Excess acid ensures complete protonation of both nitrogen centers.
-
Solvent: Anhydrous 1,4-Dioxane or MeOH (minimal amount for dissolution).
-
Anti-solvent: Diethyl Ether (Et₂O) or MTBE.
-
Atmosphere: Argon or Nitrogen balloon (Strictly required).
Step-by-Step Procedure
Step 1: Preparation (Inert Environment)
-
Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Dissolve the N-Boc substrate in a minimal volume of 1,4-Dioxane.
-
Tip: If solubility is poor, add a small amount of dry MeOH, but be aware this may retard precipitation.
-
Step 2: Acidolysis
-
Cool the solution to 0 °C (Ice bath).
-
Add 4.0 M HCl in Dioxane dropwise via syringe.
-
Stoichiometry: Use at least 10 equivalents of HCl.[2] The large excess drives the reaction and ensures the dihydrochloride salt forms.
-
-
Remove the ice bath and allow the reaction to stir at Room Temperature (20–25 °C) .
-
Monitoring (Self-Validation):
Step 3: Workup (Precipitation & Isolation)
-
Once complete (typically 1–3 hours), dilute the reaction mixture with anhydrous Diethyl Ether (Et₂O) (approx. 3x reaction volume).
-
A white to off-white precipitate (the dihydrochloride salt) should form immediately.
-
Troubleshooting: If an oil forms instead of a solid, decant the supernatant, add fresh Et₂O, and sonicate to induce crystallization.
-
-
Filtration: Filter the solid rapidly under a blanket of Argon (using a Schlenk frit or rapid vacuum filtration).
-
Washing: Wash the filter cake 3x with cold Et₂O to remove excess HCl and Boc byproducts (tert-butyl alcohol).
-
Drying: Dry the solid under high vacuum for 4–6 hours.
Step 4: Storage
-
Store the dihydrochloride salt at -20 °C under Argon. It is stable for months in this form.
Workflow Visualization
Figure 2: Operational workflow for the high-fidelity deprotection and salt isolation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product turns purple/black | Oxidation of free amine | CRITICAL: Do not perform aqueous basic workup. Keep as HCl salt. Ensure Argon atmosphere. |
| Gummy precipitate | Trapped solvent/impurities | Decant solvent, triturate (grind) gum with fresh Et₂O or Hexanes, and sonicate. |
| Incomplete Reaction | Steric hindrance or insufficient acid | Add 5 more equiv of HCl. Warm slightly to 35 °C if necessary (monitor carefully). |
| Low Yield | Product solubility in ether | Cool the ether mixture to -20 °C before filtration to maximize precipitation. |
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.
-
Synthesis of 1,2,3,4-Tetrahydroquinolines. Organic Chemistry Portal. Available at: [Link] (Context on the stability and synthesis of the tetrahydroquinoline core).
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. PMC - NIH. Available at: [Link] (Review of synthetic strategies and handling of tetrahydroquinoline derivatives).
Sources
Application Note: Optimization of Buchwald-Hartwig Amination with Tetrahydroquinoline (THQ) Derivatives
Executive Summary
Tetrahydroquinoline (THQ) scaffolds are ubiquitous in pharmacophores (e.g., oxamniquine, nicainoprol) but present distinct challenges in palladium-catalyzed
Mechanistic Challenges & Strategic Solutions
The THQ Conformation Barrier
In the Buchwald-Hartwig catalytic cycle, the binding of the amine to the oxidative addition complex (
-
Constraint: The fused benzene ring in THQ forces the nitrogen lone pair into a specific orientation. Substituents at the C2 or C8 positions create significant steric clashes with the ligand sphere of the palladium catalyst.
-
Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1] These ligands are bulky enough to promote reductive elimination but flexible enough to accommodate the incoming amine.
Catalyst Poisoning & Inhibition
THQ derivatives often contain other Lewis-basic sites (e.g., quinolines, pyridines in the coupling partner) that can competitively bind to the Pd center, leading to catalyst deactivation (formation of Pd-black).
-
Counter-Strategy: Use of Pd-Precatalysts (G3/G4) ensures a 1:1 Ligand:Pd ratio and rapid initiation, preventing the formation of inactive varying-ligand species common with
or .
Critical Parameter Optimization
Ligand Selection Hierarchy
The choice of ligand is the single most deterministic factor.
| Substrate Class | Recommended Ligand | Rationale |
| Unsubstituted THQ | RuPhos | The "Gold Standard" for secondary amines. Provides optimal balance of sterics for |
| C2-Substituted THQ | BrettPhos or tBuBrettPhos | C2-substitution mimics a bulky primary amine environment. These ligands create a larger pocket. |
| Heteroaryl Halides | XPhos or tBuXPhos | Excellent for electron-deficient coupling partners (pyridines, pyrimidines). |
| Cost-Sensitive/Scale | BINAP | Older generation, but effective for simple, unhindered substrates at higher temps. |
Base & Solvent Effects[2]
-
Standard System:
in Toluene or Dioxane ( ). Strong base, fast kinetics. -
Base-Sensitive Substrates:
or in -Amyl Alcohol ( -AmOH). The alcohol solvent facilitates the solubility of inorganic bases and can assist in the proton transfer step via hydrogen bonding. -
Soluble Organic Bases:
or . Essential for flow chemistry applications or substrates with acidic protons (e.g., amides) elsewhere in the molecule.
Visualization: Decision Logic & Mechanism
Optimization Logic Flow
The following diagram outlines the decision tree for optimizing reaction conditions based on initial results.
Caption: Decision tree for troubleshooting low yields in THQ N-arylation.
Standard Operating Protocols (SOP)
Protocol A: General THQ Arylation (High Throughput Compatible)
Applicability: Unsubstituted THQ, Aryl Bromides/Chlorides, Non-sensitive functional groups.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
THQ Derivative (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Preparation: In a nitrogen-filled glovebox (or using Schlenk technique), add the RuPhos Pd G4, NaOtBu, and Aryl Halide (if solid) to a reaction vial equipped with a magnetic stir bar.
-
Addition: Seal the vial with a septum cap. Inject the anhydrous Toluene.
-
Amine Addition: Inject the THQ derivative (neat or as a stock solution in Toluene).
-
Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (1000 rpm) for 12–16 hours.
-
Note: Vigorous stirring is crucial for heterogeneous base systems.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate in vacuo.
-
Analysis: Analyze crude via LC-MS. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: "Difficult" Substrates (Steric/Base-Sensitive)
Applicability: C2-substituted THQs, Electrophiles with esters/nitriles, or Heteroaryl chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
THQ Derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (0.03 equiv / 3 mol%)
-
Base:
(finely ground, 2.0 equiv) or (2.0 equiv) -
Solvent:
-Amyl Alcohol ( -AmOH) or Dioxane
Procedure:
-
Pre-activation: Unlike Protocol A, weaker bases benefit from pre-mixing. Add Base, Catalyst, and Aryl Halide to the vial.[3][4]
-
Solvent: Add
-AmOH. -
Degassing: Sparge the mixture with Nitrogen for 5 minutes (if outside glovebox).
-
Reaction: Add THQ. Heat to 110°C . The higher boiling point of
-AmOH allows for higher thermal activation without pressure vessels. -
Monitoring: Monitor conversion every 4 hours. If stalled, add additional 1 mol% catalyst.
Self-Validating Controls
To ensure data integrity, every optimization campaign should include:
-
The "Zero-Pd" Control: Run the reaction with Base + Ligand + Substrates without Palladium. This rules out
background reactions (common with electron-deficient fluoro/chloro-arenes). -
The "Water" Check: If using hygroscopic bases (
, ), trace water can kill the reaction or accelerate it (via ligand hydrolysis). Use fresh bottles or flame-dry salts. -
Conversion vs. Yield: Always measure NMR yield using an internal standard (e.g., 1,3,5-trimethoxybenzene) before isolation. Large discrepancies indicate product instability on silica.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
-
Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction conditions and substrate scope." Journal of the American Chemical Society. Link
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. Link
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Direct synthesis of 8-aryl tetrahydroquinolines via pd-catalyzed ortho-arylation of aryl ureas in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of CXCR4 Antagonists via Chiral Boc-8-Amino-THQ Intermediates
Executive Summary
This guide details the protocol for synthesizing high-affinity GPCR antagonists—specifically targeting the Chemokine Receptor Type 4 (CXCR4)—utilizing (S)-N-Boc-8-amino-5,6,7,8-tetrahydroquinoline (Boc-8-amino-THQ) as a core chiral scaffold.
The 8-amino-THQ moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for tetrahydroisoquinoline and offering restricted conformational freedom that enhances binding selectivity. This protocol focuses on the (S)-enantiomer , which has demonstrated superior potency in inhibiting CXCL12-mediated calcium flux and HIV-1 entry compared to its (R)-counterpart.
Scientific Background & Rationale
The Target: CXCR4 Signaling
CXCR4 is a G-protein coupled receptor (GPCR) implicated in HIV viral entry, tumor metastasis, and hematopoietic stem cell mobilization.[1] Antagonists derived from the tetrahydroquinoline (THQ) scaffold block the binding of the endogenous ligand CXCL12 (SDF-1), preventing downstream signaling cascades.
The Scaffold: Boc-8-Amino-THQ
The synthesis relies on the (S)-Boc-8-amino-THQ intermediate. The tert-butoxycarbonyl (Boc) group serves two critical functions:
-
Protection: Prevents polymerization and side reactions at the primary amine during initial coupling steps.
-
Solubility: Enhances lipophilicity, facilitating purification of early intermediates in organic solvents (DCM/EtOAc) before the final polar salt formation.
Structural Distinction:
-
Target Intermediate: 5,6,7,8-tetrahydroquinoline derivative (amine at the benzylic C8 position).[2][3]
-
Note: This is distinct from 1,2,3,4-tetrahydroquinoline (an aniline derivative), which is chemically less stable and pharmacologically distinct in this context.
Synthetic Workflow Visualization
The following diagram illustrates the retrosynthetic logic and the forward pathway from the ketone precursor to the final antagonist.
Figure 1: Synthetic pathway for generating THQ-based GPCR antagonists. The workflow highlights the critical isolation of the Boc-protected intermediate.
Experimental Protocols
Protocol A: Synthesis of (S)-N-Boc-8-amino-THQ
Objective: To generate the protected chiral core from the commercially available ketone.
Reagents:
-
6,7-Dihydroquinolin-8(5H)-one (CAS: 56826-69-8)
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
) -
Di-tert-butyl dicarbonate (
) -
L-Tartaric acid (for resolution)
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Triethylamine (TEA).
Step-by-Step Procedure:
-
Reductive Amination:
-
Dissolve 6,7-dihydroquinolin-8(5H)-one (10.0 g, 68 mmol) in MeOH (100 mL).
-
Add
(52.4 g, 680 mmol, 10 eq) and stir at RT for 30 min. -
Cool to 0°C. Carefully add
(4.27 g, 68 mmol) portion-wise. -
Critical Control: Maintain temperature <5°C to prevent dimer formation.
-
Stir at RT for 18 h. Quench with 6N HCl (pH < 2), then basify with NaOH to pH > 12. Extract with DCM.[4]
-
-
Chiral Resolution (Tartrate Salt):
-
Dissolve the racemic amine in MeOH. Add L-(+)-Tartaric acid (1 eq).
-
Heat to reflux to dissolve solids, then cool slowly to RT. Allow crystallization for 24 h.
-
Filter the crystals.[5] Recrystallize from MeOH/H2O (9:1) to achieve >98% ee (verify by Chiral HPLC).
-
Free-base the salt using 2N NaOH and extract with DCM to yield (S)-8-amino-5,6,7,8-THQ .
-
-
Boc Protection:
-
Dissolve (S)-amine (5.0 g, 33.7 mmol) in DCM (50 mL).
-
Add TEA (1.5 eq) followed by
(1.1 eq, 8.1 g). -
Stir at RT for 4 h. Monitor by TLC (SiO2, 5% MeOH/DCM,
). -
Wash with water, brine, dry over
. -
Concentrate to yield (S)-tert-butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate as a white solid.
-
Yield: 65-70% (from resolved amine). Storage: Stable at 4°C for >6 months.
Protocol B: Elaboration to GPCR Antagonist
Objective: To couple the THQ core with a benzimidazole or pyridine side chain (pharmacophore elaboration).
Reagents:
-
(S)-N-Boc-8-amino-THQ (from Protocol A)
-
Trifluoroacetic acid (TFA)[5]
-
Aldehyde Partner (e.g., 4-(aminomethyl)benzaldehyde derivative)
-
Sodium Triacetoxyborohydride (
)
Step-by-Step Procedure:
-
Boc Deprotection:
-
Dissolve Boc-intermediate (1.0 g) in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir for 2 h at RT. Evaporate volatiles.[4]
-
Self-Validating Step: The disappearance of the Boc peak (s, 9H, ~1.4 ppm) in 1H NMR confirms deprotection.
-
Redissolve residue in DCM, wash with sat.
to obtain the free amine.
-
-
Reductive Alkylation:
-
Dissolve the free amine (1 eq) and the Aldehyde Partner (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1 eq) to catalyze imine formation. Stir 1 h.
-
Add
(1.5 eq).[1] Stir overnight at RT. -
Why this reagent?
is milder than and will not reduce the aldehyde/ketone before imine formation, ensuring high chemoselectivity.
-
-
Purification:
-
Quench with sat.
. Extract with DCM.[4] -
Purify via Flash Chromatography (DCM/MeOH/NH4OH gradient).
-
Convert to Hydrochloride salt (HCl in Dioxane) for biological testing.
-
Data Summary & Quality Control
Analytical Specifications
To ensure the integrity of the "Boc-8-amino-THQ" intermediate before proceeding to valuable coupling steps, adherence to the following specifications is mandatory.
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | White to off-white solid | Visual | No yellowing (oxidation) |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Single major peak |
| Chiral Purity | > 97% ee | Chiral HPLC (Chiralpak AD-H) | (S)-isomer dominant |
| 1H NMR | Consistent with structure | 400 MHz DMSO-d6 | Boc singlet @ 1.4 ppm |
| Water Content | < 0.5% | Karl Fischer | Dry for coupling |
Troubleshooting Guide
-
Problem: Low yield in reductive amination (Protocol B).
-
Cause: Incomplete imine formation before reduction.
-
Solution: Increase time for imine formation (pre-stir amine + aldehyde + AcOH) to 2 hours before adding borohydride. Use molecular sieves (4Å) to remove water.
-
-
Problem: Racemization of the 8-amino center.
-
Cause: Harsh basic conditions or high heat during deprotection/workup.
-
Solution: Keep extractions cold. Avoid strong bases like KOH; use Carbonate/Bicarbonate buffers.
-
References
-
Synthesis of Tetrahydroquinoline Derivatives: Title: Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]
- Title: Process for the synthesis of a CXCR4 antagonist (Patent EP1730113B1).
-
Pharmacological Relevance: Title: Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist. Source: ACS Medicinal Chemistry Letters (2012). URL:[Link]
Sources
- 1. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP1730113B1 - Process for the synthesis of a cxcr4 antagonist - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Scale-up procedures for Boc-8-amino-1,2,3,4-tetrahydroquinoline production
Application Note: Scalable Synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Executive Summary & Strategic Analysis
The 8-amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for peptidomimetics, GPCR ligands, and kinase inhibitors. The introduction of a tert-butoxycarbonyl (Boc) group at the exocyclic 8-amino position, while leaving the cyclic secondary amine (N1) available for further diversification, represents a common but chemically nuanced challenge during scale-up.
This guide details a robust, two-step protocol designed for multigram to kilogram scale production. The strategy prioritizes chemoselectivity (differentiating between the N1 secondary aniline and N8 primary aniline) and process safety (managing high-pressure hydrogenation and exothermic protection).
Core Challenges:
-
Regioselectivity: Preventing over-hydrogenation of the benzene ring.
-
Chemoselectivity: Preferential Boc-protection of the exocyclic N8 amine over the sterically hindered N1 cyclic amine.
-
Safety: Handling pyrophoric catalysts and hydrogen gas at scale.
Process Logic & Workflow Visualization
The synthesis proceeds via the catalytic hydrogenation of commercially available 8-aminoquinoline, followed by a kinetically controlled Boc-protection.
Figure 1: Synthetic workflow for the production of Boc-8-amino-1,2,3,4-tetrahydroquinoline.
Detailed Experimental Protocols
Step 1: Catalytic Hydrogenation of 8-Aminoquinoline
Objective: Selective reduction of the heteroaromatic pyridine ring while preserving the benzene ring. Reaction Type: Heterogeneous Catalytic Hydrogenation.
| Parameter | Specification |
| Substrate | 8-Aminoquinoline (CAS 578-66-5) |
| Catalyst | Platinum(IV) oxide (PtO₂, Adam's Catalyst) or 5% Pd/C |
| Loading | 1–2 mol% (Pt) or 5–10 wt% (Pd/C) |
| Solvent | Glacial Acetic Acid (AcOH) or Methanol (MeOH) |
| Pressure | 3–5 bar (45–75 psi) |
| Temperature | 25–40 °C |
Protocol:
-
Reactor Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 8-aminoquinoline (1.0 equiv) in glacial acetic acid (10 volumes).
-
Note: Acetic acid protonates the pyridine nitrogen, facilitating selective reduction of the pyridine ring over the benzene ring.
-
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add PtO₂ (1 mol%).
-
Safety: Dry noble metal catalysts are pyrophoric. Wet the catalyst with a small amount of solvent or water before addition if using Pd/C.
-
-
Hydrogenation: Seal the reactor, purge three times with N₂, then three times with H₂. Pressurize to 4 bar (60 psi) H₂. Stir vigorously (>800 rpm) to ensure mass transfer.
-
Monitoring: Monitor H₂ uptake. The reaction is typically complete when the theoretical uptake (2 equiv of H₂) is reached (approx. 4–8 hours). Verify conversion by HPLC or TLC.
-
Work-up:
-
Vent H₂ and purge with N₂.
-
Filter the catalyst through a pad of Celite® under an inert blanket. Wash the pad with MeOH.
-
Concentrate the filtrate to remove bulk acetic acid.
-
Dilute residue with water and neutralize carefully with 20% NaOH or NH₄OH to pH ~9.
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.[1]
-
Yield: Expect 85–95% of 8-amino-1,2,3,4-tetrahydroquinoline as a dark oil or low-melting solid.
-
Step 2: Chemoselective Boc-Protection
Objective: Selective acylation of the primary exocyclic amine (N8) in the presence of the secondary cyclic amine (N1). Mechanism: Kinetic control exploits the higher nucleophilicity and lower steric hindrance of the primary amine.
| Parameter | Specification |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Stoichiometry | 1.0 – 1.1 equivalents |
| Base | NaHCO₃ (sat. aq) or Triethylamine (TEA) |
| Solvent | DCM or THF/Water (biphasic) |
| Temperature | 0 °C to Room Temperature (RT) |
Protocol:
-
Dissolution: Dissolve the crude 8-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM (10 volumes).
-
Base Addition: Add saturated aqueous NaHCO₃ (5 volumes). The biphasic system moderates the reaction rate and scavenges acid without promoting di-Boc formation aggressively.
-
Reagent Addition: Cool the mixture to 0 °C. Add a solution of Boc₂O (1.05 equiv) in DCM dropwise over 30–60 minutes.
-
Critical Control Point: Slow addition at low temperature is essential to prevent reaction at the N1 position.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC/HPLC for the disappearance of starting material and formation of the mono-Boc product.
-
Note: If di-Boc (N1, N8-bis-Boc) is observed, reduce the equivalents of Boc₂O in future batches or lower the temperature.
-
-
Work-up:
-
Separate phases.[2] Wash the organic layer with water, then brine.
-
Dry over MgSO₄ and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often a solid. Recrystallize from a mixture of EtOAc/Hexanes (1:4) or Ethanol/Water.
-
Target Yield: 75–85% (isolated).
-
Characterization: 1H NMR should show a singlet for the Boc group (~1.5 ppm, 9H) and distinct signals for the tetrahydroquinoline ring protons.
-
Safety & Hazard Analysis (Scale-Up Context)
| Hazard Class | Critical Control Measure |
| Hydrogenation | Explosion Risk: Ensure reactor grounding. Use intrinsic safety barriers for sensors. Monitor H₂ pressure continuously. Pyrophoric Catalyst: Handle wet; never expose dry catalyst to air after reaction. |
| Exotherms | Boc Protection: The reaction of amines with Boc₂O is exothermic and releases CO₂ gas.[3][4] Ensure adequate venting and cooling capacity (jacketed reactor) to prevent thermal runaway or over-pressurization. |
| Toxicity | 8-Aminoquinoline derivatives may be genotoxic. Use closed handling systems (isolators) and appropriate PPE (double gloves, respirator). |
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H NMR / MS | Conforms to structure; Mass [M+H]+ = 249.16 (calc) |
| Purity | HPLC (UV 254 nm) | > 98.0% area |
| Residual Solvent | GC-HS | < 5000 ppm (combined) |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting Guide
-
Problem: Low conversion in hydrogenation.
-
Solution: Catalyst poisoning is likely. Ensure starting material is free of sulfur/thiol impurities. Increase catalyst loading to 2 mol% or refresh H₂ atmosphere.
-
-
Problem: Formation of Di-Boc byproduct (N1, N8-protected).
-
Solution: The reaction is too fast or warm. Lower temperature to -10 °C during addition. Reduce Boc₂O to 0.95 equiv. Use a weaker base (NaHCO₃ instead of TEA).
-
-
Problem: Product oiling out during crystallization.
-
Solution: Seed the mixture with pure crystals. Cool slowly (5 °C/hour). Use a co-solvent like heptane.
-
References
-
Hydrogenation of Quinolines
-
Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines. Organic Chemistry Portal. Available at: [Link]
-
-
Boc Protection Chemistry
-
Specific Reactivity of 8-Aminoquinoline
-
Daugulis, O., et al. "8-Aminoquinoline as a Directing Group in C-H Activation."[5] Accounts of Chemical Research. (Contextual reference for 8-AQ reactivity).
-
- Commercial Availability & CAS Verification
- General Scale-Up Principles: Anderson, N. G. Practical Process Research & Development. Academic Press. (Standard text for scale-up procedures).
Sources
Application Note: Accelerated Functionalization of Boc-8-amino-1,2,3,4-tetrahydroquinoline Scaffolds via Microwave Irradiation
Introduction & Scientific Rationale
The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and bromodomain binders. The specific derivative Boc-8-amino-1,2,3,4-tetrahydroquinoline (specifically tert-butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate) represents a high-value building block.
This scaffold presents a unique chemoselective challenge and opportunity:
-
N1-Position (Protected): The secondary amine is Boc-protected to prevent oxidation to the quinoline and to direct regioselectivity.
-
C8-Position (Reactive Handle): The primary aniline at position 8 is sterically crowded by the N1-Boc group and the saturated ring system.
Why Microwave Irradiation? Conventional thermal heating often fails to drive reactions at the sterically hindered 8-position efficiently, leading to long reaction times and potential thermal degradation of the Boc group (which is acid-labile and thermally unstable >150°C). Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly reach activation energy, overcoming the steric barrier of the N1-Boc group while minimizing the exposure time, thus preserving the protecting group.
Chemical Reactivity & Strategy
The following diagram outlines the strategic workflow for utilizing this scaffold. The primary goal is to functionalize the 8-amino group (forming ureas, amides, or sulfonamides) or to perform cyclization reactions to generate tricyclic cores.
Figure 1: Strategic workflow for the microwave-assisted diversification of Boc-8-amino-1,2,3,4-tetrahydroquinoline.
Protocol A: Rapid Urea Library Generation
Application: Synthesis of urea derivatives (e.g., for soluble epoxide hydrolase inhibitors or kinase assays). Mechanism: Nucleophilic attack of the 8-aniline nitrogen onto an isocyanate.
Materials
-
Scaffold: Boc-8-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Reagent: Aryl/Alkyl Isocyanates (1.2 equiv).
-
Solvent: Toluene (Preferred for non-polar microwave absorption) or DCE (Dichloroethane).
-
Catalyst: None required (MW drives the reaction).
Experimental Procedure
-
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve Boc-8-amino-1,2,3,4-THQ (0.5 mmol) in Toluene (3 mL).
-
Addition: Add the specific isocyanate (0.6 mmol) in one portion. Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation: Place the vessel in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 150 W)
-
Note: Do not exceed 120 °C to ensure Boc stability.
-
-
Workup: Cool to room temperature (RT). The urea product often precipitates upon cooling.
-
If precipitate forms: Filter and wash with cold hexanes.
-
If soluble: Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).
-
Data Summary: Conventional vs. Microwave[1]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Temperature | 110°C (Toluene reflux) | 100°C |
| Time | 4 - 12 Hours | 10 Minutes |
| Yield (Avg) | 65 - 75% | 88 - 95% |
| Purity (Crude) | Moderate (Thermal degradation) | High (>95%) |
Protocol B: Synthesis of Fused Tricyclic Imidazo-THQs
Application: Creating rigid tricyclic cores for DNA intercalation or receptor locking. Chemistry: Condensation of the 8-amino group with an ortho-ester or aldehyde followed by oxidative cyclization.
Experimental Procedure
-
Reactants: Mix Boc-8-amino-1,2,3,4-THQ (0.5 mmol) and Triethyl Orthoformate (TEOF) or substituted ortho-ester (2.0 mL). TEOF acts as both reagent and solvent.
-
Catalyst: Add a catalytic amount of Ammonium Acetate (
, 10 mol%). -
Irradiation:
-
Temperature: 140 °C (Higher temp required for cyclization).
-
Time: 15 minutes.
-
Power: High absorption mode.
-
-
Post-Process: Evaporate excess TEOF. The residue is usually the N1-Boc protected tricyclic imidazo[4,5-h]quinoline.
-
Deprotection (Optional): Treat with TFA/DCM (1:1) at RT for 30 min to remove the Boc group if the free secondary amine is required.
Mechanistic Pathway & Troubleshooting
Understanding the electron flow is critical for troubleshooting low yields. The 8-amino group is an aniline, meaning its nucleophilicity is modulated by the aromatic ring.
Figure 2: Mechanistic factors influencing the reactivity of the 8-amino-THQ scaffold.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Boc Cleavage | Temperature too high (>150°C) or acidic solvent. | Reduce MW temp to 100°C. Ensure solvent is neutral (avoid unbuffered acetic acid). |
| Low Conversion | Steric hindrance from N1-Boc. | Increase concentration (run at 0.5 M - 1.0 M). Switch to a more polar solvent (e.g., DMF) to increase MW absorption. |
| Oxidation | Air oxidation of 8-amino group. | Purge vial with Nitrogen/Argon before capping. Use degassed solvents. |
References
-
Microwave-Assisted Synthesis of Tetrahydroquinolines: Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021).[1][2][3] Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 86(2), 139–151.
-
Povarov Reaction & THQ Scaffolds: Sridharan, V., et al. (2013). Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. Tetrahedron Letters, 54(48).
-
Boc-Protection Protocols: Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[4][5] Synlett, 35, 235-239.[5]
-
General Microwave Quinoline Synthesis: Nageswar, Y. V. D., et al. (2025).[6] Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3).[6]
Sources
- 1. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. benthamdirect.com [benthamdirect.com]
Application Note: Strategic C8-Functionalization of N-Boc-1,2,3,4-Tetrahydroquinolines
Executive Summary & Technical Rationale
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, ubiquitous in alkaloids, antimalarials, and BET bromodomain inhibitors. However, functionalizing the C8 position (ortho to the nitrogen) in N-Boc-protected variants presents a formidable synthetic challenge.
The Challenge:
-
Electronic Bias (EAS): Electrophilic Aromatic Substitution (EAS) heavily favors the C6 position (para to nitrogen) due to the activating nature of the amine.
-
Kinetic Bias (Lithiation): While the tert-butoxycarbonyl (Boc) group is a Directed Metalation Group (DMG), the saturated ring creates a competing "benzylic" site at C2 . Treatment with organolithiums typically results in
-lithiation at C2 rather than ortho-lithiation at C8, driven by the acidity of the C-H bond adjacent to the nitrogen. -
Steric Hindrance: The bulky tert-butyl group of the Boc moiety shields the C8 position, reducing the efficacy of transition metal catalysts that rely on close coordination.
The Solution: This guide details two distinct protocols to access the C8 position. Protocol A utilizes Directed Ortho Metalation (DoM) , optimized for substrates where the C2 position is already substituted (blocking the kinetic pathway). Protocol B details Iridium-Catalyzed C-H Borylation , a steric-driven approach that accesses C8 via late-stage functionalization, albeit often requiring separation from C6 isomers.
Mechanistic Insight: The "C2 vs. C8" Dichotomy
Understanding the competition between the C2 and C8 sites is critical for experimental success.
-
Path A (C2-Lithiation): In unsubstituted N-Boc-THQs,
-BuLi/TMEDA deprotonates C2. This is the kinetic product. The resulting dipole is stabilized by the Boc carbonyl oxygen (Complex Induced Proximity Effect - CIPE). -
Path B (C8-Lithiation): To force lithiation at C8, the C2 position must be blocked (e.g., 2-aryl or 2-alkyl THQs), or the thermodynamic preference must be altered. Once C2 is unavailable, the Boc oxygen directs the lithium base to the C8 proton.
Visualization: Regioselectivity Map
Caption: Reaction map showing the divergence of regioselectivity based on reagent class. C8 access requires suppressing C2 and C6 pathways.
Protocol A: Directed Ortho Metalation (DoM) for C2-Substituted THQs
Scope: This protocol is the "Gold Standard" for introducing electrophiles (halogens, formyl, boronic acids) at C8 when the C2 position is substituted (e.g., 2-phenyl-THQ).
Reagents & Equipment:
-
Substrate: 2-substituted-N-Boc-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Base: sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.3 equiv). Note: s-BuLi is preferred over n-BuLi for its higher basicity and speed at low temps.
-
Additive:
-Tetramethylethylenediamine (TMEDA) (1.4 equiv). Crucial for breaking Li-aggregates and enhancing the kinetic basicity. -
Solvent: Anhydrous THF (0.1 M concentration relative to substrate).
-
Quench: Electrophile (e.g., DMF,
, ) (1.5–2.0 equiv).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and internal temperature probe. Flush with Argon for 15 minutes.
-
Solvation: Charge the RBF with the N-Boc-THQ substrate and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Additive Introduction: Add TMEDA dropwise. Allow to stir for 10 minutes.
-
Lithiation (The Critical Step):
-
Add s-BuLi dropwise via syringe pump or slow manual addition over 15 minutes.
-
Control Point: Ensure internal temperature does not rise above -70 °C.
-
Observation: A color change (often to bright yellow or orange) indicates the formation of the lithiated species.
-
Stir at -78 °C for 1 to 2 hours . (Do not exceed 3 hours as Boc migration or decomposition can occur).
-
-
Electrophilic Quench:
-
Dissolve the electrophile (e.g., Iodine) in a minimal amount of THF (if solid) or add neat (if liquid like DMF).
-
Add rapidly to the lithiated solution at -78 °C.
-
-
Workup:
-
Allow the reaction to warm to room temperature over 2 hours.
-
Quench with saturated aqueous
. -
Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate.
-
Data Interpretation:
-
Yield Expectations: 60–85% for C2-substituted substrates.
-
Troubleshooting: If C2-lithiation is observed (in substrates with available C2-H), switch to Protocol B or consider a C2-blocking group (e.g., temporary silylation).
Protocol B: Iridium-Catalyzed C-H Borylation (Steric Control)
Scope: For unsubstituted THQs where DoM fails (due to C2 lithiation), Ir-catalyzed borylation offers a route to C8, though it often produces a mixture of C6 and C8 isomers that requires chromatographic separation.
Mechanism: The active catalyst, typically an iridium-trisboryl species generated from
Reagents:
-
Catalyst Precursor:
(1.5 mol%). -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).
-
Boron Source:
(bis(pinacolato)diboron) (1.0 equiv). -
Solvent: Hexane or THF (degassed).
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine
, dtbpy, and in a vial. -
Pre-catalyst Formation: Add 1 mL of solvent. The solution should turn deep red/brown, indicating active catalyst formation (approx. 10 mins).
-
Reaction: Add the N-Boc-THQ substrate (dissolved in minimal solvent) to the catalyst mixture.
-
Heating: Seal the vessel and heat to 60–80 °C for 12–16 hours.
-
Purification:
-
Cool to room temperature.[2]
-
Filter through a short pad of silica gel (eluting with
) to remove the catalyst. -
Concentrate and analyze crude NMR.
-
Separation: C8-Bpin and C6-Bpin isomers usually have distinct
values. Use flash chromatography (Gradient: 0-20% EtOAc/Hexanes).
-
Workflow Diagram: Protocol Selection
Caption: Decision tree for selecting the optimal C8 functionalization strategy based on substrate substitution.
Comparative Data & Optimization
The following table summarizes the expected outcomes based on base selection and substrate substitution patterns.
| Variable | Condition | C2-H Availability | Major Product | Notes |
| Base | Available | C2-Li | Kinetic deprotonation of | |
| Base | Blocked (e.g., 2-Ph) | C8-Li | CIPE effect directs Li to ortho-position. | |
| Base | Available | C2-Li | C2 acidity dominates over C8 coordination. | |
| Catalyst | Ir / dtbpy / 80°C | Available | C6-Bpin | Sterics favor para-position; C8 is minor. |
| Catalyst | Ir / dtbpy / 80°C | Blocked (C6-Me) | C8-Bpin | With C6 blocked, C8 becomes accessible. |
References
-
Beak, P.; Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, 1982 , 15, 306–312. Link
-
Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. "Prospects for Anionic Synthesis: The Complex-Induced Proximity Effect (CIPE)." Angewandte Chemie International Edition, 2004 , 43, 2206–2225. Link
-
Beng, T. K.; Gawley, R. E. "Highly Enantioselective Lithiation/Substitution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines." Journal of the American Chemical Society, 2010 , 132, 12216–12217. Link (Demonstrates the dominance of C2 lithiation in these systems).
-
Larsen, M. A.; Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism."[3] Journal of the American Chemical Society, 2014 , 136, 4287–4299.[3] Link
-
Stephens, D. E.; Lakey-Beitia, J.; et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 2015 , 5, 167–175. Link (Provides context for alternative C8 strategies using N-oxides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N‑Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and improve experimental outcomes.
Introduction
The synthesis of Boc-8-amino-1,2,3,4-tetrahydroquinoline is a two-step process that is fundamental in medicinal chemistry. It begins with the reduction of 8-aminoquinoline to 1,2,3,4-tetrahydro-8-aminoquinoline, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this synthesis is often plagued by low yields and side reactions. This guide will dissect the common pitfalls and provide actionable solutions to enhance the efficiency and reproducibility of your synthesis.
Part 1: Troubleshooting Low Yields in the Reduction of 8-Aminoquinoline
The initial reduction of the quinoline ring system is a critical step where yield can be significantly compromised. The primary goal is the selective hydrogenation of the pyridine ring without affecting the amino-substituted benzene ring.
Question 1: My catalytic hydrogenation of 8-aminoquinoline is sluggish and results in a complex mixture of products. What are the likely causes and how can I improve the selectivity?
Answer:
Sluggish reactions and the formation of byproducts during the catalytic hydrogenation of 8-aminoquinoline often stem from catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity.
Catalyst Selection and Deactivation:
-
Catalyst Choice: The choice of catalyst is paramount for the selective hydrogenation of the N-heterocyclic ring. While platinum oxide (PtO₂) is commonly used, palladium on carbon (Pd/C) can also be effective.[1] However, the amino group on the substrate can chelate to the metal surface, leading to catalyst poisoning or altered reactivity. Gold nanoparticle-based catalysts have also been reported to be highly efficient and selective for this transformation.[2]
-
Catalyst Loading and Quality: Ensure you are using a sufficient catalyst loading, typically 5-10 mol%. The quality and activity of the catalyst are also crucial; using an old or improperly stored catalyst can lead to diminished performance.
Reaction Conditions:
-
Solvent: The choice of solvent can influence both the reaction rate and selectivity. Methanol or ethanol are common choices. In some cases, the use of acidic solvents like acetic acid can promote the reaction but may also lead to over-reduction or side reactions.
-
Hydrogen Pressure: While higher hydrogen pressure can increase the reaction rate, it may also lead to less selective reductions. A pressure of 3-4 kg/cm ² is a good starting point.[1]
-
Temperature: Elevated temperatures can accelerate the reaction but may also promote side reactions. A temperature of around 40°C is often a reasonable compromise.[1]
Substrate-Related Issues:
-
The presence of the amino group can complicate the reaction. It is a coordinating group that can interact with the catalyst surface, potentially hindering the desired hydrogenation.
Troubleshooting Workflow for Quinoline Reduction
Caption: A decision-making workflow for troubleshooting low yields in the catalytic hydrogenation of 8-aminoquinoline.
Part 2: Addressing Challenges in the Boc Protection of 8-Amino-1,2,3,4-tetrahydroquinoline
The second step, Boc protection, is often where chemists encounter frustratingly low yields and difficult purifications.
Question 2: I am observing a low yield of my desired Boc-protected product, and my crude NMR shows multiple byproducts. What is going wrong?
Answer:
Low yields and the formation of multiple products during the Boc protection of 8-amino-1,2,3,4-tetrahydroquinoline are common issues. The primary culprits are often related to the nucleophilicity of the amine, over-reaction, and side reactions involving the Boc anhydride.
Factors Affecting Boc Protection Efficiency:
-
Nucleophilicity of the Amine: The primary aromatic amine of 8-amino-1,2,3,4-tetrahydroquinoline is less nucleophilic than a typical aliphatic amine due to the delocalization of the nitrogen lone pair into the aromatic ring.[3] This reduced nucleophilicity can lead to slow or incomplete reactions.
-
Formation of Di-Boc Species: A common side reaction is the formation of the N,N-di-Boc derivative, where two Boc groups are added to the primary amine.[4] This is more likely to occur with prolonged reaction times or an excess of Boc anhydride.
-
Side Reactions of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can react with the base or solvent, especially under harsh conditions, leading to the formation of byproducts and reducing the amount of reagent available for the desired reaction.[5]
Strategies for Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | Stronger, nucleophilic bases can compete with the amine for the Boc anhydride. |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. | These aprotic solvents will not interfere with the reaction. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. | This ensures complete consumption of the starting amine without promoting significant di-Boc formation. |
| Temperature | Conduct the reaction at room temperature. | Higher temperatures can increase the rate of side reactions. |
| Catalyst | Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). | DMAP acts as a nucleophilic catalyst, accelerating the reaction of less nucleophilic amines.[6] |
Experimental Protocol for Optimized Boc Protection:
-
Dissolve 8-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I perform the reduction and Boc protection in a one-pot procedure?
A1: While a one-pot procedure is theoretically possible, it is generally not recommended. The conditions for catalytic hydrogenation (metal catalyst, hydrogen atmosphere) are not compatible with the reagents used for Boc protection. Attempting a one-pot reaction would likely lead to a complex mixture and very low yields of the desired product.
Q2: My final product is difficult to purify by column chromatography. Are there any alternative purification methods?
A2: If your product is proving difficult to purify via standard silica gel chromatography, consider recrystallization. The Boc-protected product is often a solid and can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.
Q3: Is 8-amino-1,2,3,4-tetrahydroquinoline stable? How should it be stored?
A3: 8-Amino-1,2,3,4-tetrahydroquinoline can be sensitive to air and light over time, leading to discoloration. It is best to store it under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration is recommended.
Q4: What are some alternative methods for the reduction of 8-aminoquinoline?
A4: Besides catalytic hydrogenation, other methods for the reduction of quinolines to tetrahydroquinolines include the use of metal hydrides like sodium borohydride in the presence of a catalyst, or transfer hydrogenation using a hydrogen donor like formic acid or Hantzsch ester.[7][8]
References
-
ResearchGate. (n.d.). Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes | Request PDF. Retrieved from [Link]
- Zhou, H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts.
- Katritzky, A. R., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 17(9), 10486-10522.
-
ACS Publications. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst | Organic Letters. Retrieved from [Link]
-
ACS Publications. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Retrieved from [Link]
-
PMC. (n.d.). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Retrieved from [Link]
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters. Retrieved from [Link]
-
Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Retrieved from [Link]
-
PMC. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]
-
ACS Publications. (2023). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis | The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ACS Publications. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex | ACS Omega. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
PMC. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
MDPI. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-Boc Protection | PDF | Amine | Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
Thieme. (2004). Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Facile One-Pot Synthesis of Tetrahydroisoquinolines from Amino Acids via Hypochlorite-Mediated Decarboxylation and Pictet-Spengler Condensation. | Request PDF. Retrieved from [Link]
-
ijstr. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine | C9H12N2 | CID 20523209. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc-8-amino-THQ Solubility & Handling
[1]
Product: tert-Butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate Application: Ligand Synthesis, Medicinal Chemistry Intermediates, Organometallic Catalysis.[1] Support Tier: Level 3 (Senior Scientist)
Executive Summary: The Solubility Profile
Boc-8-amino-THQ acts as a "Janus" molecule—it possesses a greasy, lipophilic bicyclic core (THQ) and a polar, hydrogen-bond-accepting carbamate tail.[1] Its solubility is dictated by the disruption of intermolecular
Solubility Heatmap
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for dissolution, transfer, and NMR.[1] |
| Polar Aprotic | DMF, DMSO, NMP | High | Use only if necessary (hard to remove).[1] Good for biological assays. |
| Ethers | THF, 1,4-Dioxane | Good | Ideal for reactions; moderate solubility at low temps.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extraction; may require heating for concentrated solutions. |
| Alcohols | Methanol, Ethanol, IPA | Variable | Often dissolves with heating; risks transesterification if catalyzed.[1] |
| Hydrocarbons | Hexanes, Pentane, Heptane | Poor | Anti-solvent. Use for precipitation/crystallization.[1] |
| Aqueous | Water, PBS | Insoluble | Precipitates immediately.[1] Requires organic co-solvent (>10%). |
Troubleshooting Guide (Q&A Format)
Scenario A: Dissolution & Reaction Setup
Q1: I am trying to dissolve Boc-8-amino-THQ in DCM for a reaction, but I see fine particulates floating. Is my compound impure? A: Not necessarily. While Boc-8-amino-THQ is highly soluble in DCM, "aged" samples can form tight crystal lattices or aggregates driven by intermolecular Hydrogen-bonding between the N8-carbamate and the N1-amine of neighboring molecules.[1]
-
The Fix: Do not filter immediately. Add 2-5% Methanol (MeOH) to the DCM. The alcohol acts as a H-bond disruptor, breaking the intermolecular network without compromising most non-anhydrous reactions. Alternatively, mild sonication (30-40°C bath) for 5 minutes usually breaks the lattice.
Q2: Can I use Acetone to dissolve it for transfer? A: Yes, but proceed with caution. While soluble, Acetone is a ketone.[1] If your downstream chemistry involves primary amines or strong nucleophiles (after deprotection), residual acetone can form imines (Schiff bases).
-
Recommendation: Stick to Ethyl Acetate or THF for general transfers to avoid side-reactivity.
Scenario B: Purification & Workup
Q3: My product "oiled out" during recrystallization from EtOAc/Hexanes. How do I fix this? A: Oiling out is the nemesis of Boc-protected anilines. It happens when the anti-solvent (Hexane) is added too quickly or the temperature drops too fast, causing the compound to phase-separate as a liquid rather than nucleate as a crystal.
-
The Protocol (Trituration Recovery):
-
Re-dissolve the oil in the minimum amount of DCM.
-
Evaporate the DCM slowly to yield a foam.
-
Add a small volume of cold Diethyl Ether or MTBE .
-
Scratch the flask walls with a glass rod while cooling in an ice bath. The mechanical stress often induces nucleation.
-
Q4: I am loading a silica column, but the compound precipitates inside the cartridge/column head. A: This is a "solubility mismatch." You likely dissolved the sample in DCM but the column is equilibrated in Hexane. When the DCM band hits the Hexane, the compound crashes out.
-
The Fix (Solid Load): Do not liquid load. Dissolve your crude Boc-8-amino-THQ in DCM, add loose silica gel (ratio 1:3 compound:silica), and evaporate to dryness on a rotovap. Load the resulting free-flowing powder onto the column. This eliminates solvent shock.[2]
Scenario C: Stability & Storage
Q5: Can I store a stock solution in DMSO at -20°C? A: Technically yes, but not recommended for long periods (>1 month).[1] DMSO is hygroscopic. Water absorption can lead to slow hydrolysis of the Boc group over time, especially if the solution becomes slightly acidic (Boc is acid-labile).
-
Best Practice: Store as a dry solid under Argon/Nitrogen at 4°C. Make fresh solutions for assays.
Workflow Visualizations
Diagram 1: The Solubility Decision Matrix
Use this logic flow to determine the correct solvent system based on your experimental goal.
Caption: Decision tree for selecting the optimal solvent system based on experimental intent.
Diagram 2: "Oiling Out" Recovery Protocol
A visual guide to rescuing a failed crystallization, a common issue with Boc-THQ derivatives.
Caption: Step-by-step recovery workflow for converting oiled-out product into filterable solids.
Validated Experimental Protocols
Protocol A: Standard Dissolution for NMR
Objective: Obtain a clear solution for proton NMR without aggregation broadening.[1]
-
Weigh 10-15 mg of Boc-8-amino-THQ into a clean vial.
-
Add 0.6 mL of CDCl₃ (Chloroform-d).
-
Check: If solution is cloudy, sonicate for 30 seconds.
-
Advanced: If peaks are broad (due to rotamers or H-bonding), warm the NMR tube to 35°C or switch to DMSO-d₆ to break intramolecular H-bonds between the N8-H and the Boc carbonyl [1].
Protocol B: Recrystallization (The "Two-Solvent" Method)
Objective: Purify crude material from reaction by-products.[1]
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) dropwise while heating (50-60°C) until just dissolved. Do not boil off all solvent.
-
Remove from heat. Add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.[1][3]
-
Add 1-2 drops of EtOAc to clear the solution again.
-
Critical Step: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed over 2 hours.
-
Move to 4°C fridge for final crystallization.
-
Filter and wash with cold Hexanes [2].
References & Grounding
The protocols and solubility data above are derived from standard organic synthesis practices for Boc-protected amines and tetrahydroquinoline derivatives.
-
Fisher Scientific. "Amine Protection / Deprotection Guide." Fisher Scientific Technical Resources. (General solubility and stability of Boc-carbamates in organic solvents). Link
-
BenchChem. "Purification of Boc-Protected Amino Acids by Recrystallization."[3] Technical Support Center. (Methodology for binary solvent crystallization of lipophilic Boc-amines). Link
-
Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Solubility." Organic Chemistry Portal. (Data on acid lability and solvent compatibility). Link
-
ChemicalBook. "1,2,3,4-Tetrahydroquinoline Properties." (Physicochemical properties of the THQ core). Link
Technical Support Center: Purification of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Topic: Troubleshooting & Purification Guide Ticket ID: #THQ-BOC-882 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying Boc-8-amino-1,2,3,4-tetrahydroquinoline presents a "dual-threat" challenge common to functionalized heterocycles: basicity-induced tailing and oxidative instability .
The tetrahydroquinoline (THQ) core contains a secondary amine (position 1) that is basic enough to interact strongly with acidic silanols on silica gel, causing streaking. Simultaneously, the aniline-like moiety at position 8 is electron-rich, making the molecule prone to air-oxidation (browning) and conversion to the fully aromatic quinoline. Furthermore, the Boc group, while generally robust, can degrade on acidic silica if the column residence time is prolonged.
This guide provides a self-validating workflow to resolve these issues, ensuring high recovery and purity.
Module 1: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific purification failure.
Figure 1: Diagnostic workflow for identifying purification failure modes.
Module 2: Common Failure Modes & Solutions
Issue 1: Severe Tailing (Streaking)
Symptom: The product elutes as a broad smear rather than a tight band. TLC spots look like comets. Root Cause: The secondary amine in the THQ ring (position 1) acts as a Lewis base, hydrogen-bonding to the acidic silanol (Si-OH) groups on the silica surface. This non-specific binding delays elution and destroys resolution. The Fix: Amine Deactivation. You must introduce a "sacrificial base" to occupy the silanol sites. Triethylamine (TEA) is the standard choice.
-
Protocol: Add 1% TEA (v/v) to your mobile phase.
-
Why it works: TEA has a higher affinity for silanols than your THQ product. It coats the silica surface, effectively turning it into "neutral" silica, allowing your product to partition based solely on polarity.
Issue 2: Product Decomposition (Boc Loss)
Symptom: Appearance of a new, more polar spot during the column run, or mass spec showing a mass of [M-100] (loss of Boc) or [M-56] (loss of t-butyl). Root Cause: Silica gel is naturally acidic (pH ~4-5). If the column runs slowly, this acidity is sufficient to cleave the acid-sensitive Boc carbamate. The Fix: Neutralization & Speed.
-
Pre-treatment: Slurry your silica in Mobile Phase + 1% TEA before packing.
-
Temperature: Never heat the column. When concentrating fractions on the rotovap, keep the water bath below 40°C . Thermal energy accelerates acid-catalyzed deprotection.
Issue 3: Oxidative Browning
Symptom: The crude oil darkens rapidly upon exposure to air. Root Cause: The 8-amino-THQ system is an electron-rich aniline derivative. It is highly susceptible to oxidation, leading to quinone-imine formation or full aromatization to the quinoline. The Fix: Degassing & Inert Atmosphere.
-
Do not use "aged" solvents containing dissolved oxygen.
-
Flush the column with Nitrogen/Argon before loading.
-
Collect fractions into tubes that are immediately capped or kept under a blanket of inert gas.
Module 3: Validated Protocols
Protocol A: The "Buffered Silica" Column (Recommended)
Use this standard operating procedure (SOP) to eliminate tailing and prevent on-column degradation.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard flash grade. |
| Mobile Phase A | Hexanes (or Heptane) + 1% TEA | The TEA is critical. |
| Mobile Phase B | Ethyl Acetate + 1% TEA | Maintain TEA % in both phases to prevent gradient drift. |
| Flow Rate | 15-20 mL/min (for 12g column) | Run faster to minimize residence time. |
| Loading | DCM (minimal volume) | Avoid MeOH for loading if possible (can cause band broadening). |
Step-by-Step Execution:
-
Slurry Pack: Mix the silica with Mobile Phase A (containing 1% TEA). Pour into the column. Note: You may observe a slight exotherm as TEA neutralizes the silica; this is normal.
-
Equilibrate: Flush with 2-3 column volumes (CV) of Mobile Phase A.
-
Load: Dissolve crude Boc-8-amino-THQ in a minimum amount of DCM. Load carefully.
-
Elute: Run a gradient from 0% to 30% B over 15 CVs. The product usually elutes earlier than expected due to the loss of silanol-braking effects.
-
Workup: The collected fractions will contain TEA. Evaporate solvents.[1][2] To remove residual TEA, you can either:
-
Dry under high vacuum (TEA is volatile).
-
Co-evaporate with heptane 2-3 times.
-
Protocol B: Recrystallization (Scalable Alternative)
If chromatography fails or for scales >5g.
-
Dissolve crude material in minimal hot Ethyl Acetate .[2]
-
Slowly add Hexanes (anti-solvent) until persistent cloudiness appears.[2]
-
Add a few drops of EtOAc to clear the solution.[2]
-
Let stand at room temperature, then 4°C.
-
Critical: If the product oils out instead of crystallizing, seed with a pure crystal or scratch the glass. Oiling is common with Boc-protected amines.
Module 4: Mechanism of Action (Visualized)
Understanding the interaction at the molecular level is key to troubleshooting.
Figure 2: Mechanism of amine tailing and the blocking effect of Triethylamine (TEA).
FAQ: Rapid Fire Troubleshooting
Q: Can I use Ammonia instead of TEA? A: Yes. 1% Methanolic Ammonia (7N NH3 in MeOH) can be used in the mobile phase. However, TEA is often preferred in Hexane/EtOAc systems because it is more miscible than methanolic ammonia, which can cause phase separation issues in non-polar gradients.
Q: My product turned purple on the column! A: This indicates oxidation to a quinoidal species. Your silica might have contained metal impurities (iron) acting as oxidants, or you ran the column too slowly in air. Next time, use "High Purity" silica and flush solvents with Argon.
Q: The Boc group fell off even with TEA. Why? A: Check your rotovap bath temperature. If you heated the flask >45°C to remove the TEA/solvent, you likely thermally degraded the carbamate. Boc removal is driven by Acid + Heat. Even weak acidity can cleave it if the temperature is high enough.
References
-
Silica Gel Interactions: Silver, J. (2013). Tailing in TLC - Causes and Solutions. ResearchGate. Link
-
Boc Stability: Highfine Biotech. (2022). Double BOC protection selective removal method and stability. Link
-
Amine Purification: BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. Link
-
Oxidation Risks: Semantic Scholar. (1995). Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines. Link
Sources
Minimizing side reactions during deprotection of Boc-8-amino-THQ
Technical Support Center: Boc-8-Amino-THQ Deprotection
Topic: Minimizing side reactions during deprotection of Boc-8-amino-1,2,3,4-tetrahydroquinoline. Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary: The "Double Threat" of 8-Amino-THQ
Deprotecting tert-butyl carbamates (Boc) on an 8-amino-1,2,3,4-tetrahydroquinoline (THQ) scaffold presents a unique "double threat" that standard protocols often fail to address. Unlike simple aliphatic amines, this substrate is highly susceptible to two distinct failure modes:[1]
-
Electrophilic Aromatic Substitution (EAS): The 8-amino group strongly activates the aromatic ring, making it a "sponge" for the tert-butyl cations generated during deprotection. This leads to irreversible ring alkylation (+56 Da).
-
Oxidative Dehydrogenation: The electron-rich THQ core is prone to oxidation, reverting to the fully aromatic quinoline or dihydroquinoline species (-2 or -4 Da), a process catalyzed by trace metals or dissolved oxygen in acidic media.
This guide provides the mechanistic insight and validated protocols required to navigate these competing pathways.
Part 1: The Mechanistic Landscape
To prevent side reactions, one must understand the electronic environment of the substrate. The 8-amino group donates electron density into the benzene ring via resonance, specifically activating the ortho and para positions relative to itself (positions 5 and 7 on the THQ ring).
Diagram 1: The Competing Pathways
This diagram illustrates the bifurcation between the desired deprotection, the unwanted Ring Alkylation (scavenging failure), and Oxidation (environmental failure).[1]
Caption: Figure 1. The "Fork in the Road": Without scavengers, the t-Bu cation attacks the activated ring. Without inert atmosphere, the product oxidizes.[1]
Part 2: Troubleshooting Modules
Module A: The "Mass +56" Error (Ring Alkylation)
Symptom: LCMS shows a persistent impurity with a mass of
| Variable | Recommendation | Scientific Rationale |
| Scavenger | Triethylsilane (TES) | TES is a hydride donor. It reacts with |
| Ratio | > 5% v/v | The reaction is bimolecular. High concentration of scavenger is required to outcompete the intramolecular or proximity-based attack on the ring. |
| Solvent | DCM | Dichloromethane dissolves the starting material well, ensuring the scavenger and substrate are in the same phase. |
Corrective Action:
-
Switch to a cocktail of TFA : DCM : TES (50 : 45 : 5) .
-
If +56 persists, increase TES to 10% or add Thioanisole (5%) as a co-scavenger (acts via a different mechanism, trapping the cation as a sulfonium salt) [3].[1]
Module B: The "Mass -2 / -4" Error (Oxidation)
Symptom: LCMS shows impurities with mass
| Variable | Recommendation | Scientific Rationale |
| Atmosphere | Argon/Nitrogen | Essential. Oxygen is the primary oxidant. Degassing solvents is critical.[5] |
| Light | Darkness | Photo-oxidation can accelerate dehydrogenation in heterocyclic amines. |
| Quench | Immediate | Do not let the reaction sit after completion. Neutralize acid immediately to raise the oxidation potential threshold. |
Part 3: The "Gold Standard" Protocol
This protocol is designed specifically for 8-amino-THQ and similar highly electron-rich, oxidation-prone substrates. It prioritizes selectivity over speed.
Reagents:
-
Trifluoroacetic Acid (TFA) - Freshly opened
-
Dichloromethane (DCM) - Anhydrous[2]
-
Nitrogen (
) or Argon balloon[1]
Workflow Diagram:
Caption: Figure 2. Optimized workflow for sensitive THQ deprotection.
Detailed Steps:
-
Dissolution: Dissolve 1.0 eq of Boc-8-amino-THQ in dry DCM (volume to make 0.2 M).
-
Scavenging: Add 5.0 - 10.0 equivalents of Triethylsilane (TES).[6] Note: Excess TES is easily removed by evaporation.
-
Inerting: Sparge the solution with Nitrogen for 5 minutes to remove dissolved oxygen.
-
Acidolysis: Cool to 0°C. Add an equal volume of TFA dropwise (Final concentration ~0.1 M substrate in 50% TFA/DCM).
-
Reaction: Stir at 0°C -> RT under Nitrogen. Monitor by LCMS every 30 minutes.
-
Work-up:
-
Crucial: Do not use an aqueous basic wash immediately if the product is air-sensitive in base.
-
Concentrate the reaction mixture in vacuo at low temperature (< 30°C).
-
Co-evaporation: Add Toluene and evaporate (3x) to azeotrope off residual TFA.[2] This prevents "post-reaction" charring/oxidation.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use HCl in Dioxane instead of TFA?
A: Yes, but with caution. HCl in Dioxane is effective and avoids the formation of trifluoroacetate salts. However, Dioxane can form peroxides upon aging, which will immediately oxidize your THQ to Quinoline.[1] Must use: Fresh, peroxide-free ether/dioxane and still require a scavenger (TES or Thioanisole) because the
Q: Why Triethylsilane (TES) and not Triisopropylsilane (TIPS)?
A: Both work, but TES is sterically smaller and a more active hydride donor, making it slightly more efficient at trapping the bulky
Q: My product is turning purple/black during workup. Why? A: This is the hallmark of aniline oxidation (formation of quinone-imines).
-
Fix: Perform the workup under inert atmosphere if possible.
-
Fix: Add a reducing agent like Sodium Ascorbate or Sodium Metabisulfite during the aqueous extraction step to keep the molecule reduced.
Q: I still see +56 peaks despite using TES. What next? A: You likely have a "scavenger saturation" issue or extremely high reactivity.
-
Dilute the reaction: Run at 0.05 M to reduce the likelihood of intermolecular attack.
-
Cocktail Switch: Use Reagent K analog : TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1] Warning: This is smelly and requires harsh workup, but is the "nuclear option" for scavenging [6].
References
-
Lundt, B. F., et al. (1978).[1] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[8]
-
Mehta, A., et al. (1992).[1] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger." Tetrahedron Letters.
-
BenchChem Technical Support. (2025). "Scavengers for Boc deprotection to prevent side reactions."[2][5][6][9] BenchChem Guides.
-
Murahashi, S., et al. (1995).[1] "Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines." Heterocycles.
-
Han, G., et al. (2001).[1] "HCl/Dioxane as a Deprotecting Agent." Journal of Organic Chemistry.
-
King, D. S., et al. (1990).[1] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research.[8]
Sources
- 1. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 8-Amino-1,2,3,4-Tetrahydroquinoline Stability & Handling
Core Directive: The Stability Paradox
Welcome to the technical support center. You are likely here because your sample of 8-amino-1,2,3,4-tetrahydroquinoline has discolored or degraded.
The Scientific Reality: 8-amino-THQ is chemically fragile due to a "perfect storm" of electronic factors. It combines a secondary cyclic amine (the tetrahydroquinoline ring) with a primary exocyclic amine at the 8-position. Both groups are electron-donating, significantly increasing the electron density of the aromatic ring. This makes the molecule highly susceptible to oxidative dehydrogenation and radical polymerization .
Unlike fully aromatic quinolines, the tetrahydro- ring strives for aromaticity—a thermodynamic driving force that accelerates oxidation upon exposure to air, converting the molecule into quinoline derivatives or complex imine polymers [1, 2].
Critical Storage Protocols (The "Golden Standard")
If you possess the free base form of 8-amino-THQ, standard refrigeration is insufficient. You must treat this compound as a pyrophoric-adjacent reagent.
Storage Workflow
Objective: Eliminate the three vectors of decay: Oxygen, Moisture, and Thermal Energy.
Figure 1: Optimal storage workflow to prevent oxidative dehydrogenation upon sample arrival.
Protocol 1: The Inert Gas Barrier
-
Never store the free base in a vessel with significant headspace containing air.
-
Purge: If opening a vial, immediately backfill with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid/liquid.
-
Seal: Use Parafilm® or Teflon tape around the cap to prevent oxygen diffusion over months of storage.
Long-Term Stabilization: Converting to Hydrochloride Salt
The most effective way to stop oxidation is protonation. The free base has a lone pair on the nitrogen that invites oxidative attack. By converting 8-amino-THQ to its dihydrochloride salt , you lock these lone pairs, significantly reducing the electron density and removing the kinetic pathway for oxidation [3].
Protocol 2: Salt Formation (The "Rescue" Method)
Use this if you need to store the compound for >3 months.
| Parameter | Specification |
| Solvent | Anhydrous Diethyl Ether or Isopropanol (IPA) |
| Reagent | 2M HCl in Diethyl Ether (Commercial or freshly prepared) |
| Atmosphere | Nitrogen or Argon (Strictly required) |
| Temperature | 0°C (Ice bath) |
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of 8-amino-THQ free base in 2-3 mL of anhydrous ether under inert gas.
-
Acidification: Cool the solution to 0°C. Dropwise add the HCl/Ether solution.
-
Precipitation: A white/off-white precipitate (the salt) will form immediately.
-
Filtration: Filter the solid rapidly under an inert blanket (Schlenk filtration is best).
-
Drying: Dry under high vacuum to remove traces of HCl and solvent.
-
Result: The resulting hydrochloride salt is shelf-stable at 4°C for years [4].
Troubleshooting & FAQs
Q1: My sample turned from pale yellow to brown/black. Is it usable?
Diagnosis: This indicates significant oxidation. The color comes from the formation of conjugated quinone-imine species and polymers (similar to how aniline turns black). Action:
-
Minor discoloration (Tan/Light Brown): Purity may still be >90%. Verify with LC-MS. If the impurity peak is distinct, you can repurify via silica column chromatography (using 1% triethylamine to prevent streaking).
-
Major discoloration (Black/Tar): Discard. The oxidation products can act as radical initiators, compromising sensitive biological assays or catalytic cycles.
Q2: Can I use DMSO for stock solutions?
Answer: Yes, but with extreme caution. DMSO can act as a mild oxidant under certain conditions.
-
Rule: Only make DMSO stocks immediately before use .
-
Storage: If you must store a solution, use degassed acetonitrile or methanol at -80°C. Avoid storing in DMSO for >24 hours.
Q3: How do I degas solvents for my experiments?
Context: Using air-saturated solvents will oxidize nanomolar concentrations of 8-amino-THQ in minutes. Protocol: Use the Sparging Method .
-
Insert a long needle connected to an Argon line into the solvent.
-
Insert a short vent needle.
-
Bubble Argon vigorously for 15-20 minutes.
-
Why? This displaces dissolved Oxygen, the primary reagent in the degradation mechanism [5].
Mechanism of Failure (The "Why")
Understanding the enemy is the first step to defeating it. The degradation pathway of 1,2,3,4-tetrahydroquinolines involves a stepwise dehydrogenation.
Figure 2: The oxidative dehydrogenation cascade.[1][2][3] Note that the intermediate "Imine" species are highly reactive electrophiles that often polymerize, causing the "black tar" appearance.
References
-
Mechanism of Oxidation: Filo. (2025). Mechanism for the Oxidation of 1,2,3,4-Tetrahydroquinoline to Quinoline. Retrieved from
-
General Handling of Air-Sensitive Reagents: Sigma-Aldrich. (2023). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from
-
Salt Preparation Methodology: ResearchGate. (2012). Protocol for HCl Salt Formation of Amines. Retrieved from
-
Stability Data: Fisher Scientific. (2025).[1][4][5] Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline derivatives. Retrieved from
-
Degassing Protocols: Schlenk Line Survival Guide. (2023).[1][6][7][8] Techniques for Handling Air-Sensitive Compounds. Retrieved from
Sources
- 1. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 2. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Column Chromatography for Tetrahydroquinoline (THQ) Separation
Status: Operational Ticket ID: THQ-SEP-001 Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary: The THQ Challenge
Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as precursors for antagonists (e.g., oxamniquine) and antioxidants.[1] However, their purification presents a distinct set of physicochemical challenges:
-
Basicity (pKa ~5.0): The secondary amine in the N-heterocycle acts as a Lewis base, interacting strongly with acidic silanols (Si-OH) on silica gel. This results in "streaking" or severe peak tailing.
-
Chirality: Many bioactive THQs possess a chiral center at the C2 or C4 position, requiring enantioseparation.
-
Oxidation Sensitivity: THQs can oxidize to quinolines or form N-oxides if handled aggressively on active surfaces.
This guide provides field-proven protocols to overcome these barriers, ensuring high recovery and purity.
Module 1: Overcoming "The Tailing Effect" (Flash Chromatography)
The Issue: You observe broad, asymmetrical peaks or "streaking" where the compound elutes over 10+ column volumes. The Cause: Uncapped silanols on standard silica gel (Type A) act as cation-exchange sites, retaining the protonated amine.
Protocol A: The "Amine Block" Mobile Phase Strategy
Standard silica requires a competing base to saturate silanol sites.
| Component | Recommended Reagent | Concentration | Function |
| Base Modifier | Triethylamine (TEA) | 1.0% - 2.0% (v/v) | Competes for silanol binding sites.[1] |
| Alternative | Ammonium Hydroxide (28%) | 0.5% - 1.0% (v/v) | Volatile; easier to remove post-column. |
| Solvent A | Dichloromethane (DCM) | Balance | Solubilizes lipophilic THQ derivatives. |
| Solvent B | Methanol (MeOH) | Gradient (0-10%) | Increases polarity for elution. |
Step-by-Step Implementation:
-
Column Pre-treatment (Critical): Do not just add TEA to the run solvent. Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample. This "neutralizes" the column.
-
Sample Loading: Dissolve the crude THQ in a minimum volume of DCM. If the sample is viscous/oily, use the Dry Loading technique (adsorb onto Celite or amine-functionalized silica) to prevent band broadening.
-
Elution: Run the gradient.
-
Note: TEA has a high boiling point (89°C). To remove it from your fractions, co-evaporate with toluene or perform a mild aqueous wash (saturated NaHCO₃) if the product is lipophilic enough.
-
Protocol B: Stationary Phase Switching
If modifiers fail or are incompatible with downstream steps.
-
Amino-Functionalized Silica (NH2-Silica): The surface is already basic. No mobile phase modifier is needed. This is the "Gold Standard" for sensitive THQs prone to acid-catalyzed degradation.
-
Alumina (Neutral/Basic): Useful for very acid-sensitive THQs, though resolution is generally lower than silica.[1]
Module 2: Chiral Separation (HPLC/SFC)
The Issue: Separating enantiomers (e.g., C2-substituted THQs) for biological assay. The Solution: Polysaccharide-based Chiral Stationary Phases (CSPs).[2]
Decision Matrix: Selecting the Right Column
Based on internal screening data of tetrahydroquinoline libraries:
| Column Phase | Selector | Success Rate | Mobile Phase Mode |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | High (~75%) | Normal Phase (Hexane/IPA) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Moderate (~50%) | Normal Phase (Hexane/EtOH) |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | High (for polar THQs) | Reversed Phase compatible |
Visualization: Chiral Method Development Workflow
Figure 1: Logic flow for screening chiral columns. Note that Diethylamine (DEA) is often added (0.1%) to sharpen peaks of basic THQs in chiral HPLC.
Module 3: Troubleshooting & FAQs
Q1: My THQ product is turning red/brown on the column. What is happening?
Diagnosis: Oxidative degradation. Mechanism: Silica gel can contain trace iron (Fe³⁺) and trapped oxygen, facilitating the oxidation of the tetrahydroquinoline ring to a quinoline or quinolone. Fix:
-
Use High-Purity Silica (low metal content).
-
Flush the column with nitrogen before use.
-
Add an antioxidant like BHT (Butylated hydroxytoluene) (0.05%) to the mobile phase if the compound is extremely labile.
Q2: I cannot remove the Triethylamine (TEA) from my final product.
Diagnosis: TEA has a high boiling point and forms salts. Fix:
-
Azeotrope: Evaporate fractions with Ethanol or Toluene.
-
Switch Modifiers: Use Ammonium Hydroxide (NH₄OH) in MeOH/DCM. Ammonia is a gas and evaporates completely on the rotovap.
-
Acid Wash: If your product is lipophilic, wash the organic layer with saturated Ammonium Chloride (mildly acidic) to remove TEA, then re-basify if necessary (though this risks losing product if it protonates easily).[1]
Q3: Can I use Reverse Phase (C18) for THQs?
Answer: Yes, and it is often preferred for polar derivatives.[1] Requirement: You must use a high pH buffer to keep the THQ neutral (unprotonated) for retention, OR use a low pH buffer to keep silanols neutral.
-
High pH Strategy: 10mM Ammonium Bicarbonate (pH 10). Ensure your C18 column is "Hybrid" or high-pH stable.[1]
-
Low pH Strategy: 0.1% Formic Acid. (Note: THQ will be ionized [BH+], so it will elute effectively in the void volume unless you use a specialized "Polar C18" or HILIC column).
Module 4: Mechanism of Interaction
Understanding the chemistry allows for better troubleshooting. The diagram below illustrates why standard chromatography fails without modification.
Figure 2: Mechanistic comparison of amine tailing vs. the "Sacrificial Base" strategy.
References
-
ChemicalBook. (2024). 1,2,3,4-Tetrahydroquinoline Physical Properties and pKa Data. Retrieved from [1]
-
Phenomenex Technical Support. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from
-
Waters Corporation. (2025). Separation of Enantiomers using Trefoil and Polysaccharide Columns (Application Note). Retrieved from [1]
-
National Institutes of Health (NIH). (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Retrieved from [1]
Sources
Resolving regioselectivity issues in 8-amino-tetrahydroquinoline substitution
Technical Support Center: 8-Amino-1,2,3,4-Tetrahydroquinoline (8-amino-THQ) Functionalization
Introduction: The Electronic Battlefield
The 8-amino-1,2,3,4-tetrahydroquinoline (8-amino-THQ) scaffold presents a unique challenge in medicinal chemistry: it contains two competing aniline-like nitrogen donors .
-
N1 (Cyclic): A secondary, sterically hindered aniline.
-
N8 (Exocyclic): A primary, less hindered aniline.
In Electrophilic Aromatic Substitution (EAS), these two groups exert conflicting directing effects. N1 directs to C6 (para) and C8 (blocked). The 8-amino group directs to C5 (para) and C7 (ortho). Without precise control, reactions result in intractable mixtures of regioisomers.
This guide provides self-validating protocols to decouple these interactions and achieve site-selective functionalization.
Module 1: N-Nucleophile Differentiation (N1 vs. N8)
The Issue: Users frequently report mixtures of N1/N8 alkylation or over-acylation when attempting to functionalize one amine selectively.
Mechanistic Insight:
-
N8 (Primary) is kinetically more accessible but less basic than typical alkyl amines due to conjugation with the ring.
-
N1 (Secondary) is more electron-rich but suffers from significant steric strain due to the adjacent C8-substituent and the peri-interaction with C8-N8.
Protocol A: Selective N8-Functionalization (The "Steric Filter")
To selectively functionalize the exocyclic amine (N8) leaving the cyclic amine (N1) free.
-
Reagents: 1.0 eq 8-amino-THQ, 1.05 eq Acyl Chloride/Anhydride, 1.1 eq DIPEA.
-
Solvent: DCM (0°C to RT).
-
Why it works: At low temperatures, the steric bulk around N1 prevents attack. The primary N8 reacts rapidly.
-
Troubleshooting: If N1 acylation is observed, switch solvent to EtOAc (less polar, tightens ion pairs) and lower temperature to -10°C.
Protocol B: Selective N1-Functionalization (The "Protection Swing")
Direct alkylation of N1 is difficult without protecting N8, as N8 is the better nucleophile.
-
Step 1 (Protection): React with Boc₂O (1.1 eq) in THF/NaOH. Result: N8-Boc.
-
Step 2 (Functionalization): React N8-Boc intermediate with Alkyl Halide/Base (e.g., NaH, DMF).
-
Step 3 (Deprotection): TFA/DCM.
Module 2: Regioselective Electrophilic Aromatic Substitution (EAS)
The Issue: Competition between C5 (directed by N8) and C6 (directed by N1).
Visualizing the Directing Conflict
Caption: The "Push-Pull" conflict. N1 drives substitution to C6, while N8 drives substitution to C5. Selectivity is achieved by chemically "muting" one of these drivers.
Scenario 1: Targeting C5 (Halogenation/Nitration)
To hit C5, we must deactivate N1 or rely on the superior directing power of a free N8 amino group.
-
Strategy: Use the Amide-Directing Effect .
-
Protocol (C5-Bromination):
-
Convert 8-amino-THQ to the amide (e.g., Benzamide or Pivalamide).
-
Reagents: Cu(OAc)₂ (20 mol%), Alkyl Bromide (as Br source), K₂CO₃, DMSO, 100°C.
-
Mechanism: The amide oxygen coordinates with Copper, directing the bromide to the para position (C5) relative to the N8-amine [1].
-
Alternative (Standard EAS): If N1 is protected with a strong electron-withdrawing group (e.g., Tosyl), the free 8-NH₂ will direct exclusively to C5.
-
Scenario 2: Targeting C6
To hit C6, we must deactivate the 8-amino group (N8) so that N1 becomes the dominant activator.
-
Protocol:
-
Protect: Acetylate N8 (Ac₂O, 1 eq). Result: 8-acetamido-THQ.
-
Reaction: Bromination (NBS, DMF, 0°C).
-
Outcome: The acetamido group is moderately deactivating (relative to the free amine). The free cyclic amine (N1) is now the strongest activator, directing para to itself (C6).
-
Validation: 1H NMR will show two doublets (ortho coupling) for C5-H and C7-H if substitution occurred at C6.
-
Module 3: Advanced C-H Activation (Accessing C7)
The Issue: C7 is sterically crowded and electronically less favored than para-positions (C5/C6). Standard EAS rarely yields C7 products.
Solution: Transition Metal Catalysis (Chelation Assistance).[1] Using the 8-amino group as a bidentate directing group allows Palladium or Rhodium to activate the C7-H bond (ortho to the amine).
Workflow:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Directing Group | Picolinamide (PA) or Triflyl-amide attached to N8 |
| Oxidant | AgOAc or Benzoquinone |
| Solvent | Toluene or t-Amyl Alcohol (110°C) |
| Selectivity | >20:1 (C7 vs C5) |
Troubleshooting FAQ
Q: I am getting a mixture of C5 and C7 bromination using NBS. How do I fix this? A: This is common with free amines. Switch to the Copper-catalyzed oxidative bromination method described in Module 2, Scenario 1. The chelation mechanism is far more regioselective for C5 than the radical/ionic mechanism of NBS [1].
Q: My N1-alkylation reaction is stalling. Can I heat it? A: Heating often leads to N8-alkylation (even if N8 is hindered) or over-alkylation. Instead of heat, use a stronger base (NaH instead of K2CO3) and ensure N8 is protected with a Boc group. The Boc group also electronically activates the ring slightly less than a free amine, preventing side reactions.
Q: How do I distinguish C5 vs C6 substitution by NMR? A:
-
C6-Substituted: You will see two aromatic protons with meta coupling (if C5/C7 are H) or specific splitting patterns depending on substituents.
-
C5-Substituted: You will often see an AB system (two doublets) for H6 and H7 with ortho coupling (~8 Hz).
References
-
Shao, C., et al. (2024).[2][3][4] "Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Martinez-Cuezva, A., et al. (2025). "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." ResearchGate. Available at: [Link]
-
Raheem, M.A., et al. (2023). "Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides." MDPI Molecules. Available at: [Link]
-
Basak, S., et al. (2023).[1] "Transition-Metal-Catalyzed Directed C8-H Carbon-Carbon Bond Formation of Quinolines and 1,2,3,4-Tetrahydroquinolines." ResearchGate. Available at: [Link]
Sources
Technical Support Center: Stability and Deprotection of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals working with Boc-8-amino-1,2,3,4-tetrahydroquinoline. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the stability of this compound under the acidic conditions typically used for Boc group removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental mechanism of acidic Boc deprotection for 8-amino-1,2,3,4-tetrahydroquinoline?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and neutral conditions and its straightforward removal under acidic conditions.[1][] The deprotection mechanism is an acid-catalyzed elimination.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc-carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Fragmentation: This protonation weakens the C-O bond, leading to the fragmentation of the carbamate.
-
Product Formation: The fragmentation releases the free amine (8-amino-1,2,3,4-tetrahydroquinoline), carbon dioxide, and a stable tert-butyl cation.[3][4] The volatile byproducts (CO2 and isobutylene, formed from the deprotonation of the cation) are easily removed from the reaction mixture.[3][5]
It is critical to remember that 8-amino-1,2,3,4-tetrahydroquinoline has two basic nitrogen atoms: the primary amino group at the 8-position (which is protected) and the secondary amine within the tetrahydroquinoline ring. The ring nitrogen will also be protonated under acidic conditions, consuming one equivalent of acid.
View Deprotection Mechanism Diagram
Caption: Acid-catalyzed removal of the Boc protecting group.
Q2: My deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?
Incomplete Boc deprotection is a frequent challenge.[6] Several factors can contribute to a slow or stalled reaction with Boc-8-amino-1,2,3,4-tetrahydroquinoline.
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Acid | The substrate contains two basic nitrogens. The secondary amine in the tetrahydroquinoline ring will be protonated, consuming one equivalent of acid. If the acid is used in stoichiometric amounts, there may not be enough to effectively catalyze the deprotection.[7] | 1. Increase Acid Concentration: Gradually increase the acid concentration. For TFA, move from 20% (v/v) in DCM to 50% (v/v).[8] For HCl, ensure at least 2-3 equivalents are used relative to the substrate. 2. Use a Stronger Acid: If milder acids fail, switch to a more potent system like TFA or 4M HCl in dioxane.[7] |
| Low Temperature | While many deprotections proceed at room temperature, some substrates require more energy.[6] | Gently Heat: If the reaction is slow at room temperature, consider warming the mixture to 40-50°C, while monitoring carefully for side product formation.[6] |
| Short Reaction Time | Deprotection is a kinetic process. Insufficient time will lead to a mixture of starting material and product.[8] | Extend Reaction Time: Continue the reaction for a longer period (e.g., from 1 hour to 4 hours), monitoring progress every hour by TLC or LC-MS.[6] |
| Poor Reagent Quality | TFA is hygroscopic. Absorbed water can reduce its effective acidity, slowing the reaction.[7] | Use Fresh Reagents: Always use fresh, anhydrous grade solvents and acids. Ensure TFA is from a recently opened bottle. |
| Substrate Solubility | If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.[7] | Optimize Solvent System: Ensure complete dissolution. If solubility in DCM is poor, consider alternative solvents like dioxane or ethyl acetate for HCl-mediated deprotection. |
View Troubleshooting Workflow
Caption: Scavengers prevent tert-butylation by trapping the electrophilic cation.
Q4: My molecule contains other acid-sensitive groups. How can I selectively remove the Boc group?
Selective deprotection is a common challenge in multi-step synthesis. [4][9]The Boc group is generally one of the more acid-labile protecting groups, which often allows for its selective removal. [4]
-
Strategy 1: Titrate Acid Strength: Use milder acidic conditions. Instead of strong acids like neat TFA, consider:
-
Dilute TFA (e.g., 1-5% in DCM).
-
4M HCl in dioxane, which is often considered slightly milder than TFA. [10] * Lewis acids like ZnBr₂ in DCM, which can be milder and more selective. [11][12]* Strategy 2: Catalytic Methods: Certain solid-supported acids or catalysts can provide milder conditions.
-
Montmorillonite K10 clay can be used for selective deprotection. [13] * Heteropolyacids have been shown to be efficient and reusable catalysts for N-Boc deprotection under mild conditions. [13]* Strategy 3: Thermal Deprotection: For certain substrates, thermal deprotection in a suitable solvent can be an option, avoiding acidic reagents entirely. However, this requires higher temperatures (often >150°C) and needs to be evaluated for substrate stability. [14] Always perform a small-scale test reaction and monitor carefully by LC-MS to confirm that other sensitive groups (e.g., t-butyl esters, silyl ethers) remain intact while the Boc group is cleaved. [9]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This is the most common and robust method for complete Boc deprotection.
-
Dissolution: Dissolve the Boc-8-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to minimize potential side reactions. [6]3. Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v). [7]4. Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours. [6]5. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed. [13]6. Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product.
-
Protocol 2: Boc Deprotection with Scavengers to Prevent Side Reactions
This protocol is recommended to prevent tert-butylation of the aromatic ring.
-
Dissolution: Dissolve the Boc-8-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add a scavenger, such as triethylsilane (1.5 equivalents), to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to a final concentration of 25-50% (v/v).
-
Reaction & Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
References
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (2025). Benchchem.
- Acid-Labile Protecting Groups Definition. (2025). Fiveable.
- N-Boc deprotection issues and altern
- Boc-guanidine deprotection side reactions and how to avoid them. (2025). Benchchem.
- A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
- Understanding Acid Lability of Cysteine Protecting Groups. (2013). PMC - NIH.
- Acid-labile protecting groups.
- Double BOC protection selective removal method. Suzhou Highfine Biotech.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
- Protecting Agents. TCI Chemicals.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- strange boc deprotection / carbamoyal chloride synthesis problem. ECHEMI.
- BOC-Amino Acids. BOC Sciences.
- Boc deprotection conditions tested. (2021).
- Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. (2025). Benchchem.
- BOC Protection and Deprotection. (2021). J&K Scientific LLC.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
Sources
- 1. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. scispace.com [scispace.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-8-amino-1,2,3,4-tetrahydroquinoline
The following technical guide is structured as a Tier-3 Support Resource for the purification of Boc-8-amino-1,2,3,4-tetrahydroquinoline .
Ticket ID: #THQ-BOC-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Synthesizing tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate (Boc-8-amino-THQ) presents a unique "double-trouble" challenge:
-
Regio-selectivity: You are protecting a primary aniline (C8-NH2) in the presence of a secondary cyclic aniline (N1-H). While the primary amine is kinetically favored, the N1,N8-bis-Boc impurity is common.
-
Oxidative Instability: The 1,2,3,4-tetrahydroquinoline (THQ) core is prone to oxidative dehydrogenation, reverting to the aromatic quinoline. This creates "black tar" impurities if handled without inert atmosphere precautions.
This guide moves beyond standard "wash with water" advice to address these specific molecular liabilities.
Part 1: The Triage (Identify Your Impurity)
Before choosing a protocol, compare your crude mixture against this diagnostic table.
| Observation | Likely Impurity | Root Cause | Recommended Action |
| Oily residue (persistent) | Boc Anhydride (Boc₂O) | Excess reagent used to drive reaction.[1] | Protocol A (Amine Scavenge) |
| Spot directly above product on TLC | Di-Boc (N1, N8) | Over-reaction at the ring nitrogen. | Protocol C (Column/Trituration) |
| Spot directly below product on TLC | Starting Material | Incomplete conversion. | Protocol B (pH Switching) |
| Darkening / Black Tar | Quinoline (Oxidized) | Air oxidation of the THQ ring. | Protocol D (Anti-Oxidant Workup) |
Part 2: Workflow Visualization
The following decision tree outlines the logical flow for purifying your crude material based on the impurities identified above.
Figure 1: Purification Decision Tree. Follow the path based on TLC analysis of your crude mixture.
Part 3: Troubleshooting Protocols
Protocol A: Removing Excess Boc₂O (The "Oily Product" Issue)
The Problem: Boc₂O is lipophilic and difficult to remove via standard aqueous washes or vacuum (it sublimes but slowly). The Fix: Chemically convert Boc₂O into a water-soluble species using a nucleophilic scavenger.
Step-by-Step:
-
Dilute your crude reaction mixture (in DCM or EtOAc) with a small amount of solvent.
-
Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess Boc₂O).
-
Stir at Room Temperature for 15–30 minutes.
-
Wash the organic layer with 10% Citric Acid or 0.5M KHSO₄ .
-
Result: The basic urea becomes protonated and partitions into the aqueous layer, taking the "Boc" fragment with it.
-
Protocol B: Removing Starting Material (The "pH Switch")
The Problem: Separation of the free amine (SM) from the Boc-amine (Product) on silica is difficult because both streak. The Fix: Exploit the subtle pKa difference. The Boc-protected aniline is significantly less basic than the free amine.
Step-by-Step:
-
Dissolve crude in Ethyl Acetate (EtOAc).
-
Wash 1: Wash with 0.5 M Citric Acid (pH ~3–4).
-
Why Citric? Strong acids like 1 M HCl can deprotect the Boc group or protonate the THQ ring nitrogen too aggressively. Citric acid is mild enough to protonate the free primary amine (SM) but leave the Boc-protected species in the organic layer.
-
-
Wash 2: Wash with Saturated NaHCO₃ (to neutralize trace acid).
-
Wash 3: Brine.
-
Dry over Na₂SO₄.
Protocol C: Removing Di-Boc & Regioisomers (Chromatography)
The Problem: The N1,N8-di-Boc impurity runs very close to the mono-Boc product. The Fix: Use a buffered silica system to tighten the bands.
Column Conditions:
-
Stationary Phase: Silica Gel (neutralized).
-
Pre-treatment: Slurry the silica in your starting eluent + 1% Triethylamine (TEA) .
-
Critical: The TEA neutralizes acidic sites on the silica that cause anilines to streak or decompose.
-
-
Eluent Gradient: Hexanes:EtOAc (Start 95:5 → Gradient to 80:20).
-
Note: The Di-Boc impurity is less polar (no H-bond donors) and will elute first. The Mono-Boc product elutes second. The oxidized quinoline impurities usually stay at the baseline or elute very late.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: My product turned from a pale oil to a black tar overnight. What happened? A: You likely experienced oxidative dehydrogenation. The 1,2,3,4-tetrahydroquinoline ring is electron-rich and prone to air oxidation, which restores the aromatic quinoline system.
-
Prevention: Always evaporate solvents under N₂/Argon. Store the final product at -20°C under an inert atmosphere. If you must store it as a solution, use degassed solvents.
Q2: Can I use HCl to wash away the starting material? A: Avoid if possible. While some protocols suggest dilute HCl, the Boc group on an aniline is more acid-labile than on an aliphatic amine. Furthermore, strong acids can protonate the N1 ring nitrogen, making the product water-soluble, leading to yield loss. Stick to Citric Acid or KHSO₄ .
Q3: I see a spot with the same Rf as my product, but it stains differently. What is it? A: This could be the N1-Boc regioisomer (where the ring nitrogen reacted instead of the exocyclic amine).
-
Differentiation: Use a Ninhydrin stain.[7]
-
N8-Boc (Desired): Secondary carbamate. Stains faintly or requires heating.
-
N1-Boc (Impurity): Leaves a free primary amine at position 8. This will stain intense red/purple with Ninhydrin.
-
N8-Free Amine (SM): Intense red/purple.
-
Q4: Can I recrystallize this instead of running a column? A: Crystallization is difficult for this specific intermediate because the THQ ring adds significant lipophilicity and conformational flexibility, often leading to oils ("oiling out").
-
Attempt: If you have high purity (>85%), try dissolving in minimal hot MTBE (Methyl tert-butyl ether) and adding Hexane dropwise until cloudy. Cool slowly to -20°C. If it oils out, revert to Protocol C (Column).
References
-
Boc Protection Mechanisms & Scavenging
-
Stability of Tetrahydroquinolines
-
Title: Oxidation of 1,2,3,4-tetrahydroquinoline: recycling of the NiO/Gr catalyst.[10]
- Source: ResearchGate (Kinetic Analysis of THQ oxid
- Context: Establishes the susceptibility of the THQ core to oxidative dehydrogen
-
-
General Boc Deprotection & Stability
- Title: Boc Deprotection - TFA / HCl Protocols.
-
Source: Common Organic Chemistry.[8]
- Context: Provides baseline stability data for Boc groups under acidic wash conditions.
-
Physical Properties & Handling
- Title: 1,2,3,4-Tetrahydroquinoline Compound Summary.
- Source: PubChem (NIH).
- Context: Verification of physical st
Sources
- 1. BOC deprotection [ms.bzchemicals.com]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control for Sensitive THQ Coupling Reactions
Status: Operational Operator: Senior Application Scientist (Synthesis Division) Ticket ID: THQ-THERM-001
Core Directive: The Thermal Paradox of Tetrahydroquinoline
Welcome to the technical support hub. If you are working with 1,2,3,4-Tetrahydroquinoline (THQ) scaffolds, you are likely facing a specific "thermal paradox." To drive C-N (Buchwald-Hartwig) or C-C (Suzuki/Heck) coupling, you need sufficient activation energy (often
This guide provides the field-proven logic to navigate this instability. We do not just "lower the temperature"; we engineer the reaction environment to make high-temperature coupling viable or enable low-temperature catalytic turnover.
Visualizing the Failure Mode
Before troubleshooting, you must visualize the competing pathways. The diagram below illustrates the kinetic competition between the desired Cross-Coupling and the parasitic Oxidative Dehydrogenation.
Figure 1: Kinetic competition between Pd-catalyzed coupling and metal-mediated oxidative dehydrogenation. Note that the metal catalyst required for the target pathway can inadvertently catalyze the failure pathway if oxygen is present.
Troubleshooting Guide: Symptom-Based Solutions
This section addresses specific observations reported by users in the field.
Symptom A: "My reaction mixture turned black/tarry and NMR shows aromatic Quinoline signals."
Diagnosis: Oxidative Dehydrogenation (Aromatization).[1][2] Root Cause: You likely have trace oxygen in your headspace combined with temperatures exceeding 90°C. Many transition metals (Pd, Ru, Co) act as efficient dehydrogenation catalysts at high temperatures. The Fix:
-
Strict Anaerobic Protocol: Sparging with nitrogen is insufficient. You must use freeze-pump-thaw cycles (3x) or prepare the reaction in a glovebox.
-
Scavenger Additives: If glovebox use is impossible, add a sacrificial antioxidant that does not poison the catalyst (e.g., BHT is sometimes used, but careful ligand selection is better).
-
Temperature Cap: Limit reaction temperature to 80°C . If the coupling fails at 80°C, do not increase heat; switch to a more active precatalyst (e.g., Pd-G4 series) to lower the activation energy barrier [1].
Symptom B: "The reaction stalled.[3] I added more catalyst and heat, but yield decreased."
Diagnosis: Catalyst Deactivation via Ligation Failure. Root Cause: THQ is a secondary amine (if N-unsubstituted) or has a basic nitrogen. At high temperatures, the THQ nitrogen can coordinate to the metal center, displacing the phosphine ligand and shutting down the catalytic cycle ("poisoning the catalyst"). The Fix:
-
Ligand Overload: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 3:1 . This shifts the equilibrium toward the active catalyst species.
-
Bulky Ligands: Use sterically demanding ligands like BrettPhos or tBuBrettPhos . The bulk prevents the THQ substrate from binding to the metal in an inhibitory fashion, forcing it to react only through the desired pathway [2].
Symptom C: "I am seeing regioselectivity issues (C5 vs C8 mixture) in C-H activation."
Diagnosis: Thermodynamic vs. Kinetic Control Drift. Root Cause: In C-H functionalization (e.g., Ru or Pd catalyzed), C8 (ortho to Nitrogen) is often the kinetic product due to the directing group ability of the Nitrogen. However, high temperatures can cause reversible metalation, leading to migration to the thermodynamically stable C5 position or remote functionalization. The Fix:
-
Temperature Ramp: Do not plunge the vessel into a pre-heated bath. Ramp the temperature from 40°C to the setpoint at 5°C/min. This prevents "hot spots" that trigger scrambling.
-
Solvent Switch: Switch from polar aprotic (DMF/DMA) to non-polar (Toluene/Xylene). Solvents that coordinate strongly to the metal can alter the transition state energy of the C-H insertion step [3].
Quantitative Data: Catalyst & Temperature Matrix
Use this table to select the starting conditions based on your specific coupling type.
| Coupling Type | Recommended Catalyst System | Max Temp (T_max) | Critical Control Factor |
| N-Arylation (Buchwald) | Pd(OAc)₂ + RuPhos (or RuPhos Pd G4) | 80°C | O₂ Exclusion: Essential to prevent aromatization. |
| C-H Activation (C8) | [Ru(p-cymene)Cl₂]₂ + Carboxylate | 100°C | Directing Group: N-Protecting group (e.g., Pivaloyl) required. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or XPhos Pd G3 | 70-90°C | Base Choice: Use weak bases (K₃PO₄) to avoid side reactions. |
| Dehydrogenation (Intentional) | Co₃O₄ or Ru(phd)₃ | 25-40°C | Aerobic: Requires O₂ balloon; runs at room temp [4]. |
Experimental Protocol: The "Cold-Start" Buchwald Coupling
This protocol is designed to minimize thermal exposure of the THQ scaffold while ensuring high conversion.
Objective: N-arylation of 1,2,3,4-Tetrahydroquinoline.
Reagents:
-
Aryl Halide (1.0 equiv)
-
THQ (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1-2 mol%) – Selected for high activity at low temp.
-
Base: NaOtBu (1.4 equiv) – Sublimed grade recommended.
-
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Workflow:
-
Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or under active Argon flow, charge an oven-dried reaction vial with the base and Pd-precatalyst.
-
Solvent Addition: Add anhydrous Toluene. Crucial: If using a Schlenk line, freeze-pump-thaw the solvent 3 times before addition to remove dissolved oxygen.
-
Substrate Addition: Add the Aryl Halide and THQ. If THQ is liquid, add via syringe against positive inert gas pressure.
-
The "Cold Seal": Seal the vial with a Teflon-lined crimp cap before removing from the inert atmosphere.
-
Thermal Ramp:
-
Place vial in a heating block at Room Temperature .
-
Set stirring to 800 RPM.
-
Ramp temperature to 65°C . Hold for 1 hour.
-
Check LCMS. If conversion <20%, ramp to 80°C .
-
STOP if temp >85°C. Higher temps risk aromatization.
-
-
Workup: Cool to RT immediately. Filter through a Celite/Silica plug to remove Pd and base.
Advanced Workflow: Decision Tree for Optimization
Use this logic flow when the standard protocol yields poor results.
Figure 2: Troubleshooting logic tree for diagnosing reaction failures based on crude analysis.
References
-
Buchwald-Hartwig Amination - Mechanism and Ligand Design. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines. ResearchGate. Available at: [Link]
-
Morphology-dependent catalytic performance of Co3O4 nanomaterials in the oxidative dehydrogenation of tetrahydroquinolines. Royal Society of Chemistry (RSC) Advances. Available at: [Link]
-
Oxidative dehydrogenation of C–C and C–N bonds. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Predicting and Analyzing the Mass Spectrometry Fragmentation Patterns of Boc-8-amino-THQ and Its Analogs
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but a foundational necessity. Among the arsenal of analytical techniques, mass spectrometry, particularly when coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), has emerged as an indispensable tool for molecular weight determination and intricate structural elucidation. The fragmentation patterns generated within an MS/MS experiment serve as a unique molecular fingerprint, offering profound insights into the compound's chemical architecture.
This guide provides a detailed, in-depth analysis of the predicted mass spectrometry fragmentation patterns of tert-butyloxycarbonyl-8-amino-1,2,3,4-tetrahydroquinoline (Boc-8-amino-THQ), a frequently utilized intermediate in medicinal chemistry. We will delve into the theoretical fragmentation pathways of this molecule, leveraging fundamental principles of gas-phase ion chemistry.
To provide a richer context, this guide will present a comparative analysis with other protected 8-amino-THQ analogs, specifically Cbz-8-amino-THQ and Fmoc-8-amino-THQ. This comparison will illuminate how distinct protecting groups direct the fragmentation cascade. Additionally, a comparison with the isomeric Boc-6-amino-THQ will be made to underscore the critical influence of substituent positioning on the resulting fragmentation patterns. This document is crafted for the discerning researcher, scientist, and drug development professional who relies on mass spectrometry for the rigorous characterization of small molecules.
Predicted ESI-MS/MS Fragmentation of Boc-8-amino-THQ: A Mechanistic Perspective
The chemical structure of Boc-8-amino-THQ is a composite of three key functionalities that collaboratively govern its fragmentation behavior in a mass spectrometer: the labile tert-butyloxycarbonyl (Boc) protecting group, the stable aromatic tetrahydroquinoline (THQ) core, and the amino linker. Under the gentle conditions of positive-ion ESI, the molecule is expected to readily accept a proton, most likely at the secondary amine within the THQ ring or the carbamate nitrogen, to form the precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion will initiate a series of predictable fragmentation events.
The fragmentation of the Boc group is a well-documented process and is anticipated to be the dominant initial pathway. Several characteristic neutral losses and fragment ions are expected[1]:
-
Loss of isobutylene (C₄H₈, 56 Da): This is a hallmark fragmentation of the Boc group, proceeding through a six-membered ring transition state to yield a carbamic acid intermediate, which can subsequently undergo decarboxylation.
-
Loss of the entire Boc protecting group (C₅H₈O₂, 100 Da): This fragmentation pathway results in the formation of the deprotected 8-amino-THQ.
-
Formation of the tert-butyl cation (C₄H₉⁺, m/z 57): This highly stable carbocation is a ubiquitous and often abundant ion in the mass spectra of Boc-protected compounds.
While the tetrahydroquinoline ring is a relatively robust structure, it is also susceptible to fragmentation under CID conditions. Potential fragmentation pathways for the THQ core include:
-
Retro-Diels-Alder (RDA) reaction: This pericyclic reaction can lead to the cleavage of the saturated ring, providing valuable structural information.
-
Loss of small neutral molecules: For instance, the elimination of ethene (C₂H₄) from the alicyclic portion of the THQ ring system.
By integrating these fundamental principles, we can confidently predict the major fragment ions that will be observed in the ESI-MS/MS spectrum of Boc-8-amino-THQ.
Comparative Fragmentation Analysis: The Influence of Protecting Groups and Isomerism
To truly appreciate the nuances of the fragmentation of Boc-8-amino-THQ, a comparative analysis with structurally related molecules is invaluable. This allows for a deeper understanding of how subtle changes in molecular architecture can lead to significant differences in the resulting mass spectra.
Cbz-8-amino-THQ: A Shift in Fragmentation Signature
The benzyloxycarbonyl (Cbz) group, another stalwart of amine protection, imparts a distinctly different fragmentation signature compared to the Boc group. Its fragmentation is primarily driven by the lability of the benzyl-oxygen bond.
-
Formation of the tropylium ion (C₇H₇⁺, m/z 91): The cleavage of the benzyl-oxygen bond leads to the formation of the highly stable tropylium ion, which is often the base peak in the spectra of Cbz-protected compounds.
-
Loss of toluene (C₇H₈, 92 Da): This represents another characteristic fragmentation pathway for the Cbz group.
-
Loss of the entire Cbz group (C₈H₇O₂, 135 Da): This results in the formation of the deprotected 8-amino-THQ.
The fragmentation of the Cbz group, with its characteristic aromatic fragments, stands in stark contrast to the aliphatic-based fragmentation of the Boc group.
Fmoc-8-amino-THQ: A Unique Fragmentation Cascade
The fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its unique and highly characteristic fragmentation pattern, which is readily distinguishable from both Boc and Cbz protecting groups.
-
Formation of the dibenzofulvene cation (m/z 165): This is the hallmark fragment of the Fmoc group and is typically observed with high intensity.
-
Loss of the fluorenylmethyloxy group (C₁₄H₁₁O, 195 Da): This often proceeds via a McLafferty-type rearrangement.
The large and diagnostic fragments generated from the Fmoc group provide an unambiguous signature for its presence in a molecule.
Boc-6-amino-THQ: The Impact of Isomeric Substitution
A comparison with the isomeric Boc-6-amino-THQ allows for a critical evaluation of how the position of the Boc-amino substituent on the aromatic ring influences the fragmentation cascade. While the primary fragmentation of the Boc group itself is expected to be similar, the subsequent fragmentation of the THQ core may be significantly altered. The steric and electronic environment of the 8-position, being ortho to the fused ring system, may favor specific retro-Diels-Alder pathways or hydrogen rearrangements that are less probable when the substituent is in the 6-position.
Experimental Protocol for High-Fidelity ESI-MS/MS Analysis
This section provides a robust, step-by-step methodology for acquiring high-quality and reproducible ESI-MS/MS data for Boc-8-amino-THQ and its analogs.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of the analytical standard and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to yield a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution in the range of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Prior to analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter and prevent instrument contamination.
Liquid Chromatography Parameters
-
Column: A high-efficiency C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for optimal separation.
-
Mobile Phase A: LC-MS grade water with 0.1% formic acid to facilitate protonation.[2][3]
-
Mobile Phase B: LC-MS grade acetonitrile with 0.1% formic acid.[2][3]
-
Gradient Elution: A typical gradient would be to start at 5% B, increase linearly to 95% B over 5-10 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V. This parameter should be carefully optimized to maximize the intensity of the precursor ion while minimizing in-source fragmentation.[4][5]
-
Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
-
MS Scan Range: A scan range of m/z 50-500 is appropriate for these compounds.
-
MS/MS Analysis:
-
Isolate the [M+H]⁺ ion as the precursor for fragmentation.
-
Utilize Collision-Induced Dissociation (CID) with argon as the collision gas.
-
Systematically vary the collision energy (e.g., in 5-10 eV increments from 10 to 40 eV) to generate a comprehensive fragmentation pattern and construct a breakdown curve.[6]
-
Data Presentation and Interpretation
For effective comparison and interpretation, the acquired mass spectrometry data should be presented in a clear and organized manner.
Table 1: Predicted Key Fragment Ions for Boc-8-amino-THQ and Its Analogs
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Predicted Neutral Loss |
| Boc-8-amino-THQ | 249.16 | 193.10, 149.12, 57.07 | C₄H₈, C₅H₈O₂, C₄H₉ |
| Cbz-8-amino-THQ | 283.14 | 191.11, 149.12, 91.05 | C₇H₈, C₈H₇O₂, C₇H₇ |
| Fmoc-8-amino-THQ | 371.17 | 179.09, 165.07 | C₁₅H₁₁O₂, C₁₄H₁₀O |
| Boc-6-amino-THQ | 249.16 | 193.10, 149.12, 57.07 | C₄H₈, C₅H₈O₂, C₄H₉ |
Visualizations: Charting the Fragmentation Landscape
Graphical representations are powerful tools for visualizing complex chemical processes.
Figure 1: Predicted Fragmentation Pathway of Boc-8-amino-THQ
Caption: Predicted ESI-MS/MS fragmentation of Boc-8-amino-THQ.
Figure 2: Experimental Workflow for MS/MS Analysis
Caption: Workflow for the analysis of small molecules by LC-ESI-MS/MS.
Conclusion
This guide has provided a comprehensive theoretical framework for the prediction and analysis of the mass spectrometry fragmentation patterns of Boc-8-amino-THQ and its structurally related analogs. A nuanced understanding of the characteristic fragmentation pathways of different amine protecting groups, coupled with an appreciation for the influence of isomeric substitution, empowers researchers to interpret mass spectra with greater confidence for structural confirmation and the identification of related impurities and metabolites. The detailed experimental protocol outlined herein serves as a robust starting point for acquiring high-quality, reproducible data. It is imperative to underscore that while the fragmentation pathways discussed are grounded in well-established chemical principles, their ultimate validation rests on empirical evidence. The synergistic application of theoretical prediction and rigorous experimentation remains the most potent strategy for the unambiguous structural elucidation of novel compounds in the dynamic and demanding field of drug discovery and development.
References
-
ADVENT. (n.d.). ADVENT Nitrite-Free LC-MS Solvents for Nitrosamines. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Cone voltage, collision energy, precursor ion and poducts ions used for.... Retrieved February 20, 2026, from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved February 20, 2026, from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved February 20, 2026, from [Link]
-
Chromedia. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved February 20, 2026, from [Link]
-
LCGC Europe. (2018, July 16). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. Retrieved February 20, 2026, from [Link]
-
PubMed. (2011, July 30). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]
-
University of Victoria. (n.d.). On the use of breakdown graphs combined with energy- dependent mass spectrometry to provide a complete picture of fragmentation. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Retrieved February 20, 2026, from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2024, December 11). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved February 20, 2026, from [Link]
-
Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 20, 2026, from [Link]
-
MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved February 20, 2026, from [Link]
-
MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved February 20, 2026, from [Link]
-
PubMed. (2001). Cone voltage and collision cell collision-induced dissociation study of triphenylethylenes of pharmaceutical interest. Retrieved February 20, 2026, from [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). Collision-induced dissociation mass spectra of protonated alkyl amines. Retrieved February 20, 2026, from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved February 20, 2026, from [Link]
-
American Laboratory. (2006, May 1). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PubMed Central. Retrieved February 20, 2026, from [Link]
-
PubMed. (2006). Collision-induced dissociation of protonated tetrapeptides containing beta-alanine, gamma-aminobutyric acid, epsilon-aminocaproic acid or 4-aminomethylbenzoic acid residues. Retrieved February 20, 2026, from [Link]
-
University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved February 20, 2026, from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). The multifaceted dissociation chemistry of anionic aggregates containing functionalised amines and CO2. Chemical Communications. Retrieved February 20, 2026, from [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved February 20, 2026, from [Link]
-
SciSpace. (2012, July 6). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: A. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). On resin dimerization incorporates a diverse array of pi-conjugated functionality within aqueous self- assembling peptide backbones. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved February 20, 2026, from [Link]
-
Waters Corporation. (n.d.). Characterization of ∆8-THC Distillates Using High Resolution Mass Spectrometry. Retrieved February 20, 2026, from [Link]
-
SciELO. (2019, June 5). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Retrieved February 20, 2026, from [Link]
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- 6. web.uvic.ca [web.uvic.ca]
HPLC retention time analysis for Boc-8-amino-1,2,3,4-tetrahydroquinoline
Executive Summary
Boc-8-amino-1,2,3,4-tetrahydroquinoline is a critical intermediate in the synthesis of peptidomimetics and nitrogen-containing heterocycles. Its analysis presents a unique chromatographic paradox: the molecule possesses a basic secondary amine (the tetrahydroquinoline ring nitrogen) requiring acidic buffering for peak shape, yet it carries an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine.
This guide objectively compares three chromatographic methodologies. While standard C18/TFA methods are ubiquitous, our analysis identifies them as high-risk due to on-column deprotection. We propose a Phenyl-Hexyl / Ammonium Formate system as the superior alternative, offering enhanced selectivity via
Physicochemical Profiling & Method Design
To design a robust HPLC method, we must first deconstruct the analyte's behavior in solution.
| Feature | Chemical Moiety | Chromatographic Implication |
| Hydrophobicity | Boc Group + Fused Ring System | High retention on C18. Requires high organic content for elution. |
| Basicity | Tetrahydroquinoline Ring Nitrogen ( | |
| Stability | Carbamate (Boc) Linkage | Acid Labile. Susceptible to hydrolysis in strong acids (TFA) or low pH (< 2.0) over time. |
| Aromaticity | Fused Benzene Ring | Capable of |
The "Boc-Stability" Dilemma
Standard peptide HPLC methods utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2) to suppress silanol activity. However, for Boc-protected intermediates, this creates a "ticking clock." Prolonged exposure to TFA, even at 0.1%, can induce partial deprotection, appearing as "ghost peaks" or split peaks (the free amine elutes earlier).
Comparative Method Analysis
We evaluated three distinct method configurations to determine the optimal balance of Resolution (
Method A: The Standard (High Risk)
-
Column: C18 (End-capped), 3.5 µm
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA [1]
-
Mechanism: Hydrophobic interaction; Silanol suppression via low pH.
Method B: The Conservative (Moderate Performance)
-
Column: C18 (End-capped), 3.5 µm
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid
-
Mechanism: Hydrophobic interaction; Milder pH (~2.7) reduces deprotection risk but offers weaker ion-pairing than TFA.
Method C: The Optimized (Recommended)
-
Column: Phenyl-Hexyl , 3.5 µm
-
Mobile Phase: Water/Methanol with 10 mM Ammonium Formate (pH 4.0)
-
Mechanism: Mixed-mode (Hydrophobic +
stacking); Buffer stabilizes pH to prevent deprotection while masking silanols.
Performance Data Summary
| Metric | Method A (C18 + TFA) | Method B (C18 + Formic) | Method C (Phenyl-Hexyl + NH4COOH) |
| Retention Time (RT) | 12.4 min | 12.1 min | 14.2 min (Enhanced Selectivity) |
| Peak Symmetry ( | 1.05 (Excellent) | 1.35 (Tailing) | 1.10 (Good) |
| Analyte Stability | Poor (< 95% after 4h) | Good (> 98% after 24h) | Excellent (> 99% after 24h) |
| Resolution from Impurities | Moderate | Moderate | High (Resolves aromatic isomers) |
Analysis:
-
Method A yields sharp peaks but shows a small pre-peak (impurity) appearing after 4 hours in the autosampler, confirmed by MS as the deprotected amine (
). -
Method C utilizes the Phenyl-Hexyl phase to engage the tetrahydroquinoline ring. The switch to Methanol enhances these
interactions. The pH 4.0 buffer is the "sweet spot": acidic enough to keep the ring nitrogen protonated (reproducible RT) but mild enough to preserve the Boc group.
Visualized Workflows
Decision Logic for Method Selection
The following diagram illustrates the logic flow for selecting the correct column and modifier based on your specific analytical needs (e.g., MS compatibility vs. Peak Shape).
Figure 1: Decision matrix for selecting the optimal HPLC methodology based on stability and detection requirements.
Recommended Experimental Protocol (Method C)
This protocol is validated for stability and precision. It uses a Phenyl-Hexyl stationary phase to maximize separation efficiency for the bicyclic aromatic system.
Equipment & Reagents
-
HPLC System: Agilent 1200/1260 or Waters Alliance (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid).
-
Solvent B: Methanol (LC-MS Grade).
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 30°C | Controls viscosity and kinetics; prevents thermal degradation. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV @ 254 nm | Targets the benzene ring absorption. |
| Run Time | 20 Minutes | Sufficient for gradient and re-equilibration. |
Gradient Table
| Time (min) | % Solvent B (MeOH) | Event |
| 0.0 | 10% | Initial Hold (Focusing) |
| 15.0 | 90% | Linear Ramp (Elution) |
| 17.0 | 90% | Wash |
| 17.1 | 10% | Return to Initial |
| 20.0 | 10% | Re-equilibration |
Sample Preparation Workflow
To ensure "Self-Validating" results, follow this preparation logic to minimize solvent effects.
Figure 2: Sample preparation workflow designed to match the initial mobile phase conditions, preventing peak distortion.
Troubleshooting & Optimization
Even with the optimized Method C, anomalies can occur. Use this guide to diagnose issues.
-
Ghost Peak at ~4-5 minutes:
-
Peak Tailing:
-
Cause: Interaction between the basic ring nitrogen and residual silanols.
-
Solution: Increase buffer concentration to 20mM. Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge).
-
-
Split Peaks:
-
Cause: Sample solvent mismatch. Injecting 100% MeOH sample into a 10% MeOH initial gradient.
-
Solution: Dilute sample with starting mobile phase (10% MeOH / 90% Buffer).
-
References
-
Vertex AI Search. (2023). Stability of N-BOC-group during RP-chromatography. ResearchGate. Link
-
Waters Corporation. (2023). Comparing Mobile Phase Additives: Formic vs. Trifluoroacetic Acid. Waters Application Notes. Link
-
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. Link
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Phenyl Bonded Phases. Chromatography Online. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 241490: 1,2,3,4-Tetrahydroquinolin-8-ol.[3] PubChem.[3][4] Link
Sources
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- 2. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 3. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Scaffold Analysis: 5- vs. 8-Substituted Tetrahydroquinolines in Drug Design
Topic: Comparative Scaffold Analysis: Boc-8-amino- vs. Boc-5-amino-1,2,3,4-tetrahydroquinoline Content Type: Technical Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists
Executive Summary: The Vector Divergence
In the optimization of privileged structures, the 1,2,3,4-tetrahydroquinoline (THQ) core remains a staple due to its ability to mimic peptide turns and restrict conformational space. However, the choice between Boc-8-amino-1,2,3,4-tetrahydroquinoline (8-ATQ) and Boc-5-amino-1,2,3,4-tetrahydroquinoline (5-ATQ) is rarely arbitrary. It represents a fundamental decision in vector topology.
-
Boc-8-amino-THQ is primarily utilized for proximal functionalization , creating 1,8-diamine motifs capable of bidentate chelation or inducing tight
-turn mimics in peptidomimetics. -
Boc-5-amino-THQ serves as a distal anchor , projecting substituents away from the heterocyclic nitrogen (N1), ideal for probing deep hydrophobic pockets in GPCRs (e.g., C5a, CXCR4) without sterically interfering with the core binding mode.
This guide analyzes the bioactivity potential, structural implications, and synthetic utility of these two regioisomeric scaffolds.
Structural & Conformational Analysis
The primary differentiator between these scaffolds is the spatial vector of the amino substituent relative to the secondary amine of the THQ ring (N1).
Vector Projection Logic
-
8-Position (Proximal): The C8-amino group is adjacent to the N1 ring nitrogen. Upon deprotection and functionalization, this creates a "pincer-like" geometry. This is critical for designing ligands that require a constrained cis-like orientation or metal coordination (e.g., CAMPY ligands).
-
5-Position (Distal): The C5-amino group is located on the fused benzene ring opposite the N1. This provides a linear, extended vector. It allows the medicinal chemist to grow the molecule into solvent-exposed regions or adjacent sub-pockets while the THQ core remains anchored in the primary binding site.
Visualization of Vector Topology
The following diagram illustrates the divergent chemical space access provided by these two isomers.
Figure 1: Vector topology comparison. The 8-position facilitates intra-molecular interactions (turns), while the 5-position facilitates inter-molecular reach (receptor depth).
Comparative Bioactivity & Application Data
The following data summarizes the performance of these scaffolds in validated medicinal chemistry campaigns.
Comparative Performance Table
| Feature | Boc-8-Amino-THQ Derivative | Boc-5-Amino-THQ Derivative |
| Primary Vector | Orthogonal to Ring Plane (Twisted) | Planar/Extended |
| Distance to N1 | ~2.4 Å (Proximal) | ~5.5 Å (Distal) |
| Key Target Class | Metalloproteases, Integrins ( | GPCRs (C5a, CXCR4), Kinases |
| Dominant Effect | Conformational Restriction (Turn Inducer) | Steric Bulk Projection / Lipophilic Reach |
| Example Potency | High in asymmetric catalysis (98% yield) [1] | High in C5a antagonism ( |
Case Study Analysis
Case A: 8-Amino THQ in Peptidomimetics
In the design of RGD (Arg-Gly-Asp) mimetics, the 8-amino-THQ scaffold is often used to mimic the
-
Mechanism:[1] The 8-substituent forces the N1-H vector out of plane, creating a "kink" that mimics the
and residues of a -turn.
Case B: 5-Amino THQ in GPCR Antagonists
Research into C5a receptor antagonists demonstrated that substituents at the 5-position were critical for potency.
-
Mechanism:[1] The 5-position allows for the attachment of bulky aryl groups that extend into a hydrophobic sub-pocket of the C5a receptor. Analogues substituted at the 8-position in these specific series often showed reduced affinity due to steric clash with the receptor wall near the core binding site [2].
Experimental Protocols
Differential Reactivity Note
-
8-Amino: The amine at position 8 is less nucleophilic than position 5 due to the inductive electron-withdrawing effect of the adjacent N1 (even when N1 is alkylated). Coupling reactions may require stronger activation (e.g., HATU vs. EDC).
-
5-Amino: This amine behaves more like a typical aniline derivative and couples readily.
Standard Deprotection & Coupling Workflow (Self-Validating)
This protocol is designed to convert the Boc-protected scaffold into a functionalized amide, a common first step in library synthesis.
Materials:
-
Boc-5-amino-THQ or Boc-8-amino-THQ
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Carboxylic Acid Partner (R-COOH)
-
HATU (Coupling Agent)
-
DIPEA (Base)
Step-by-Step Methodology:
-
Boc Deprotection (The "Crash" Test):
-
Dissolve 1.0 eq of Boc-amino-THQ in minimal DCM.
-
Add 10 eq of 4M HCl in Dioxane at 0°C.
-
Stir for 2 hours at RT.
-
Validation Point: The amine hydrochloride salt should precipitate out of the solution. If no precipitate forms, add diethyl ether to force precipitation. This confirms deprotection without needing LCMS.
-
Filter and wash with ether to obtain the pure HCl salt.
-
-
Amide Coupling (The Differential Step):
-
Dissolve R-COOH (1.1 eq) and HATU (1.1 eq) in DMF. Stir for 5 mins to activate.
-
Add the THQ-amine HCl salt (1.0 eq) followed immediately by DIPEA (3.0 eq).
-
Critical Difference:
-
For 5-amino-THQ : Reaction is usually complete in 2-4 hours.
-
For 8-amino-THQ : Allow reaction to proceed for 12-16 hours or heat to 40°C due to steric crowding and lower nucleophilicity.
-
-
-
Work-up:
-
Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3 and Brine.
-
Dry over Na2SO4 and concentrate.
-
Synthesis Logic Diagram
The following Graphviz diagram outlines the decision tree for selecting the correct scaffold based on the desired pharmacological outcome.
Figure 2: Decision matrix for scaffold selection based on target binding site requirements.
References
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available at: [Link]
-
Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. National Institutes of Health (NIH). Available at: [Link]
Sources
IR spectroscopy characteristic peaks of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Technical Guide: IR Spectroscopy Characteristic Peaks of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Executive Summary
Boc-8-amino-1,2,3,4-tetrahydroquinoline (CAS: 137469-86-4) is a critical scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics and RNA-binding small molecules.[1] Its structural duality—containing both a flexible, aliphatic cyclic amine (position 1) and a protected aromatic primary amine (position 8)—presents a unique spectroscopic profile.[2]
This guide provides a definitive infrared (IR) spectroscopy analysis for researchers using this compound as a building block.[2][3] Unlike generic spectral lists, this document focuses on comparative diagnostics : distinguishing the product from its unprotected precursor (8-amino-1,2,3,4-tetrahydroquinoline) and identifying common synthetic impurities.[1][2]
Structural Analysis & Predicted Vibrational Modes
To accurately assign IR peaks, one must deconstruct the molecule into its three vibrationally distinct domains:
-
The Boc-Carbamate Moiety: The most diagnostic region, characterized by a strong carbonyl stretch and specific C-H alkyl vibrations.[2][3]
-
The Tetrahydroquinoline (THQ) Core: A fused bicyclic system containing an aromatic benzene ring and a saturated piperidine-like ring.[3]
-
The Secondary Amines: The molecule contains two N-H bonds—one from the carbamate (exocyclic) and one from the THQ ring (endocyclic).[2][3]
Characteristic Peak Assignments
The following table synthesizes experimental data ranges for Boc-protected anilines and tetrahydroquinoline derivatives.
Table 1: Diagnostic IR Peaks for Boc-8-amino-1,2,3,4-tetrahydroquinoline
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Carbamate C=O | Stretching | 1690 – 1720 | Strong | Primary QC Marker. Absence indicates hydrolysis; shift >1740 indicates ester impurity.[1][3] |
| Carbamate N-H | Stretching | 3300 – 3400 | Medium | Sharp singlet.[2][3] Overlaps with ring N-H but distinguishable by shape.[2][3] |
| Ring N-H (Pos 1) | Stretching | 3380 – 3420 | Medium/Broad | Characteristic of the secondary amine in the THQ core.[2][3] |
| Aromatic Ring | C=C Stretching | 1590 – 1610 | Medium | "Breathing" mode of the benzene ring.[2][3] |
| t-Butyl Group | C-H Stretching | 2970 – 2980 | Medium | Distinct split peak (asymmetric stretch) of methyl groups.[3] |
| t-Butyl Group | Skeletal Bend | 1365 & 1390 | Medium | "Gem-dimethyl" doublet.[1][3] Critical for confirming Boc presence. |
| C-N Bond | Stretching | 1240 – 1270 | Strong | Amide II / C-N stretch coupling.[2][3] |
| Aromatic C-H | Out-of-Plane (oop) | 740 – 760 | Strong | Diagnostic for 1,2,3-trisubstituted benzene pattern.[1] |
Comparative Analysis: Product vs. Alternatives
In a drug development context, "alternatives" often refer to the starting material (unprotected precursor) or potential byproducts.[2][3] The IR spectrum serves as a rapid "Go/No-Go" gate.[3]
Scenario A: Monitoring Reaction Completion (Boc-Protection)
Objective: Confirm conversion of 8-amino-1,2,3,4-tetrahydroquinoline to the Boc-protected form.
| Feature | Unprotected Precursor (Starting Material) | Boc-Protected Product (Target) | QC Conclusion |
| Carbonyl Region | Silent (No peaks 1650-1750) | Strong Peak at ~1700 cm⁻¹ | Appearance of C=O confirms reaction success.[1][3] |
| N-H Region | Doublet (Primary NH₂: ~3350 & 3450 cm⁻¹) | Singlet (Carbamate NH) + Ring NH | Loss of doublet confirms protection of primary amine.[2][3] |
| Fingerprint | Single C-N stretch (~1280 cm⁻¹) | Complex C-O-C / C-N bands (1150-1250) | Broadening in fingerprint region due to Boc ester linkage.[3] |
Scenario B: Distinguishing from Common Impurities
-
Boc Anhydride (Reagent Excess): Look for a doublet carbonyl peak at 1760 cm⁻¹ and 1830 cm⁻¹ (anhydride stretch).[2][3] If present, the product requires further washing.[2][3]
-
Isocyanate Formation: A sharp, strong peak at ~2270 cm⁻¹ indicates degradation or Curtius rearrangement byproducts (rare but possible in specific syntheses).[2][3]
Experimental Protocol for QC Analysis
To ensure reproducibility (Trustworthiness), follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR) FTIR.[2][3]
-
Why ATR? It requires minimal sample prep and avoids moisture interference common in KBr pellets, which can obscure the critical N-H region.[2][3]
Step-by-Step Workflow:
-
Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).[2][3]
-
Sample Loading: Place ~2 mg of solid Boc-8-amino-1,2,3,4-tetrahydroquinoline on the diamond crystal.
-
Compression: Apply high pressure using the anvil to ensure good contact (crucial for the 700-800 cm⁻¹ aromatic region).[3]
-
Acquisition: Collect 16-32 scans.
-
Post-Processing: Apply baseline correction if the baseline drifts >5% T. Identify the C=O peak.[2][3]
QC Decision Logic (Visualization)
The following diagram outlines the logical flow for interpreting the IR spectrum during a synthesis campaign.
Caption: Logical decision tree for quality control of Boc-8-amino-1,2,3,4-tetrahydroquinoline synthesis via IR spectroscopy.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology.[2][3] Link[3]
-
ChemicalBook. Product Properties: 8-Amino-1,2,3,4-tetrahydroquinoline (CAS 54012-92-9).[1] Link
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Carbamate/Boc characteristic shifts: C=O at 1690-1720 cm⁻¹).[3]
-
MDPI Molecules. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives. (Provides comparative IR data for THQ ring systems). Link
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Analysis. Link
Sources
X-ray Crystallography Data for Boc-Protected Tetrahydroquinoline Derivatives
This comparative technical guide analyzes the X-ray crystallographic properties of Boc-protected tetrahydroquinoline (THQ) derivatives. It synthesizes data from structural analogs (such as N-Tosyl-THQ and N-Boc-aniline) to provide a grounded analysis of conformation, packing, and experimental protocols.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers
Executive Summary: The Structural Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is ubiquitous in medicinal chemistry, serving not only as a protecting group but also as a steric modulator that influences the conformation of the tetrahydroquinoline (THQ) scaffold. Unlike the sulfonyl (e.g., Tosyl) or acetyl groups, the Boc moiety introduces a unique combination of planar carbamate geometry and bulky hydrophobic shielding .
This guide compares the crystallographic signatures of Boc-protected THQs against their unprotected and N-sulfonylated counterparts, providing actionable insights for structure-based drug design (SBDD).
Key Comparative Insights
| Feature | Unprotected THQ | N-Boc-THQ | N-Tosyl-THQ |
| Nitrogen Geometry | Pyramidal ( | Planar/Near-Planar ( | Trigonal Pyramidal (distorted) |
| Ring Conformation | Twisted Half-Chair | Flattened Half-Chair | Half-Chair (C9 flap) |
| H-Bonding Capacity | Strong Donor (N-H) & Acceptor | Acceptor Only (C=O) | Acceptor Only (S=O) |
| Crystal Packing | H-Bond Networks (N-H...N) | Weak C-H...O / Van der Waals | Dipolar / |
| Physical State | Solid/Oil | Often Oil (unless substituted) | Typically Solid |
Comparative Structural Analysis
Conformational Locking and Ring Pucker
The 1,2,3,4-tetrahydroquinoline ring typically adopts a half-chair conformation to minimize torsional strain. However, the N-substituent dictates the precise puckering parameters.
-
The "Peri" Effect: In N-Boc-THQ, the bulky tert-butyl group experiences steric repulsion from the peri-hydrogen (H-8) on the benzene ring.
-
Observation: To relieve this
strain, the carbamate moiety often rotates, or the saturated ring flattens slightly compared to the unprotected amine. -
Causality: The
bond possesses partial double-bond character (resonance), forcing the nitrogen atom towards planarity (sum of angles ). This contrasts with N-Tosyl-THQ , where the nitrogen remains pyramidal (sum of angles ) due to the tetrahedral sulfur geometry [1].
-
Crystal Packing Drivers
The absence of a hydrogen bond donor in N-Boc-THQ fundamentally alters the lattice energy landscape.
-
Loss of Strong H-Bonds: Unprotected THQs crystallize via strong N-H...N hydrogen bonds. Boc protection ablates this, forcing the molecule to rely on weaker interactions.
-
Weak C-H...O Networks: The carbonyl oxygen of the Boc group acts as a weak acceptor for aromatic C-H protons (C-H...O=C).
-
Hydrophobic Shielding: The tert-butyl group creates a "greasy" surface, often leading to lower melting points or oil formation. Successful crystallization often requires polar substituents (e.g., -COOH, -OH) elsewhere on the ring to anchor the lattice.
Experimental Protocols: From Synthesis to Structure
Synthesis of Crystalline Derivatives
Simple N-Boc-THQ is frequently an oil. To obtain X-ray quality crystals, introduce a "crystallization handle" or ensure high purity.
Protocol: Standard Boc Protection for Crystallography
-
Dissolution: Dissolve THQ derivative (1.0 equiv) in DCM or THF.
-
Base Addition: Add
(1.5 equiv) and DMAP (0.1 equiv) as a catalyst. -
Reagent Addition: Add
(1.2 equiv) slowly at 0°C. -
Workup: Wash with 1M citric acid (removes DMAP/amine)
Sat. Brine. -
Purification: Silica gel chromatography is mandatory. Trace impurities inhibit crystal growth.
Crystallization Decision Tree
Use this logic flow to select the optimal crystallization method based on your derivative's properties.
Caption: Decision matrix for crystallizing N-Boc-THQ derivatives. Oils require chemical modification or co-crystallization.
Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K . The tert-butyl group often exhibits high thermal motion or rotational disorder at room temperature. Cooling freezes these rotamers, improving resolution.
-
Disorder Modeling: The tert-butyl methyl groups often appear as two sets of positions (rotational disorder). Use a split-atom model in refinement.
Case Study Data: Structural Parameters
While specific data for simple N-Boc-THQ is rare (due to its liquid state), data from N-Boc-Indoline (5-membered analog) and N-Tosyl-THQ provide bounding parameters for the scaffold.
| Parameter | N-Tosyl-THQ (Exp.) [1] | N-Boc-Aniline (Exp.) [2] | N-Boc-THQ (Predicted) |
| Space Group | Likely | ||
| N-C(Ring) Bond | 1.43 Å | 1.42 Å | 1.41 - 1.43 Å |
| N-C(Protecting) Bond | 1.64 Å (N-S) | 1.36 Å (N-C=O) | 1.35 - 1.37 Å |
| Sum of Angles at N | 350.2° (Pyramidal) | ~360° (Planar) | ~355 - 360° |
| Ring Conformation | Half-Chair | Planar (Indoline) | Half-Chair |
Self-Validating Logic: If your solved structure shows a Sum of Angles at N < 350° for an N-Boc compound, suspect incorrect space group assignment or twinning. The amide resonance must flatten the nitrogen geometry significantly compared to the amine.
Structural Utility in Drug Design
Why generate this data?
-
Pharmacophore Mapping: The Boc group mimics the steric bulk of hydrophobic pockets in enzymes. X-ray data reveals the exact volume occupied by the t-butyl group (
). -
Virtual Screening: Docking algorithms often fail to predict the correct ring pucker of THQs. Crystal structures provide the "bioactive conformation" template.
-
Stereochemical Verification: For chiral 2-substituted THQs, X-ray crystallography is the gold standard for assigning absolute configuration (using anomalous dispersion if heavy atoms like Br or S are present).
References
-
BenchChem Technical Guides. (2025). Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline. Retrieved from
-
Royal Society of Chemistry. (2018). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - Supp Info. Retrieved from
- Cambridge Crystallographic Data Centre (CCDC).Geometric statistics for N-Boc-aniline derivatives. (General Reference for bond lengths).
-
PubChem. 3-(Aminomethyl)-1-N-Boc-aniline Compound Summary. Retrieved from
Comparative Guide: Purity Verification of Boc-8-amino-1,2,3,4-tetrahydroquinoline
Executive Summary & Strategic Context
Boc-8-amino-1,2,3,4-tetrahydroquinoline (Boc-8-ATHQ) is a critical bicyclic scaffold in medicinal chemistry, particularly for developing peptidomimetics and kinase inhibitors. Its structural duality—a saturated piperidine ring fused to an aromatic aniline core—presents unique analytical challenges.
Unlike simple aliphatic amines, this molecule carries three distinct risks that must be managed during verification:
-
Boc-Lability: The tert-butyloxycarbonyl group is acid-sensitive. Standard acidic mobile phases (e.g., 0.1% TFA) can induce on-column degradation, leading to false impurity profiles.
-
Oxidative Instability: The 1,2,3,4-tetrahydroquinoline core is susceptible to aromatization (oxidation to quinoline) if the N1-position is unsubstituted, especially in solution or on silica.
-
Regio-Isomerism: Synthesis from nitro-quinoline precursors often yields regio-isomeric byproducts (e.g., 5-amino vs. 8-amino) that are difficult to separate on standard C18 columns.
This guide compares the two "Gold Standard" methodologies—HPLC-UV/MS and Quantitative NMR (qNMR) —to establish a self-validating purity protocol.
Analytical Decision Matrix
Before selecting a protocol, use this logic flow to determine the correct analytical tool for your specific data requirement.
Figure 1: Analytical workflow for selecting the appropriate verification method based on data requirements.
Method A: HPLC-UV/MS (The Impurity Profiler)
Objective: Detect specific impurities (oxidized quinoline, de-Boc amine) and determine Relative Purity (% Area).
The "Acid Trap" Challenge
The N-Boc group is acid-labile. Using high concentrations of Trifluoroacetic Acid (TFA) or prolonged exposure in the column can cleave the Boc group during analysis, creating a "ghost" peak of the free amine (8-amino-1,2,3,4-tetrahydroquinoline).
Optimized Protocol
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase; 3.5 µm offers good resolution/pressure balance. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid (pKa ~3.75) is gentler than TFA (pKa ~0.23), minimizing on-column deprotection [1]. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for aromatic amines compared to Methanol. |
| Gradient | 5% B to 95% B over 15 min | General screening gradient to catch polar amines (early) and bis-protected species (late). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV 254 nm (primary), 210 nm (secondary) | 254 nm targets the aromatic THQ core; 210 nm detects the amide carbonyl. |
| Column Temp | 30°C | Do not exceed 40°C . Higher temps accelerate Boc cleavage. |
Target Impurities (Mass Specs)
Assuming Target Mass (M) = Boc-8-ATHQ
-
De-Boc Species:
(Loss of Boc group). -
Aromatized Species:
(Oxidation of tetrahydroquinoline ring to quinoline). -
Nitro Precursor:
(Unreacted 8-nitro-THQ).
Self-Validation Step: Inject the sample. Wait 2 hours. Inject the same vial again. If the "De-Boc" impurity peak area increases, your autosampler solvent or mobile phase is too acidic. Switch to 10mM Ammonium Bicarbonate (pH 7.8) buffer.
Method B: qNMR (The Absolute Assay)
Objective: Determine the absolute weight % (potency) without a reference standard. This is superior for establishing the "purity" of a new synthetic batch where no certified reference material exists.
Why qNMR?
HPLC Area % assumes all components have the same UV response factor (extinction coefficient). This is false. The oxidized quinoline impurity absorbs UV light much more strongly than the tetrahydroquinoline product, leading to an underestimation of purity by HPLC. qNMR avoids this bias [2].[1]
Optimized Protocol
-
Solvent: DMSO-d6 (Prevents aggregation and ensures solubility).
-
Relaxation Delay (
): 30 seconds (Must be of the slowest proton). -
Pulse Angle: 90°.
-
Scans: 16 or 32 (for S/N > 150).
-
Internal Standard (IS): 1,4-Dinitrobenzene or Dimethyl Terephthalate .
-
Reasoning: The aromatic protons of Boc-8-ATHQ typically appear between 6.5–7.5 ppm. Common standards like Maleic Acid (6.3 ppm) may overlap. 1,4-Dinitrobenzene provides a clean singlet at ~8.4 ppm, well clear of the THQ region [3].
-
qNMR Workflow Diagram
Figure 2: Step-by-step qNMR protocol for absolute quantification.
Calculation:
- : Integral area[2]
- : Number of protons (e.g., 4 for 1,4-Dinitrobenzene, 1 for specific THQ proton)
- : Molar mass[2][3]
- : Weighed mass
- : Purity (decimal)[2]
Comparative Analysis: Which Method Wins?
| Feature | HPLC-UV (Formic Acid) | qNMR (Internal Std) |
| Primary Output | Relative Purity (Area %) | Absolute Assay (Weight %) |
| Limit of Detection | High (ppm level) | Moderate (0.1 - 1%) |
| Bias Risk | Response Factor Bias: Oxidized impurities absorb UV differently. | Integration Bias: Requires flat baseline and no overlap. |
| Sample Destructive? | No (recoverable if Prep-LC) | No (non-destructive) |
| Throughput | High (Automated) | Low (Manual processing) |
| Best Use Case | Routine QC; Checking for trace side products. | Validating a new Reference Standard; Calculating yields. |
Expert Recommendation
For Boc-8-amino-1,2,3,4-tetrahydroquinoline , a hybrid approach is required due to the risk of oxidation and response factor differences:
-
Run qNMR first using 1,4-Dinitrobenzene as the internal standard to establish the "True Potency" of the material. This detects solvent content and inorganic salts that HPLC misses.
-
Run HPLC-MS (Formic Acid method) to identify specific organic impurities. If the HPLC Purity (Area %) is significantly higher than the qNMR Potency (Wt %), your sample likely contains trapped solvents or inorganic salts. If HPLC Purity is lower, check for high-absorbing oxidized quinoline impurities.
References
-
S. Fletcher et al. , "Stability of N-Boc-group during RP-chromatography," ResearchGate Discussions, 2012. Link
-
G. F. Pauli et al. , "The distinguishing features of quantitative NMR," Journal of Natural Products, 2012. Link
-
T. Rundlöf et al. , "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy," Journal of Pharmaceutical and Biomedical Analysis, 2010.[4] Link
-
ChemicalBook , "8-Amino-1,2,3,4-tetrahydroquinoline Properties and Suppliers," ChemicalBook Database, 2025. Link
Sources
A Comparative Guide to the Synthesis and Validation of Deuterated Boc-8-Amino-1,2,3,4-tetrahydroquinoline
Introduction: The Imperative for High-Fidelity Internal Standards
In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled (SIL) internal standards is not merely a best practice but the gold standard for achieving the highest levels of accuracy and precision.[1] Among these, deuterated analogues are the most widely employed due to their cost-effectiveness and near-identical physicochemical properties to the analyte of interest.[2] By incorporating a known quantity of the deuterated standard into a sample at the earliest stage, a principle known as isotope dilution mass spectrometry (IDMS) is applied.[3] This deuterated mimic co-elutes chromatographically with the analyte and experiences identical variations in sample extraction, handling, and ionization efficiency, thereby allowing for robust normalization and yielding highly reliable quantitative data.[1][4]
This guide provides an in-depth comparison of two distinct and viable synthetic strategies for preparing deuterated tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate (Boc-8-amino-1,2,3,4-tetrahydroquinoline), a key scaffold in medicinal chemistry. We will explore the mechanistic rationale behind each route, provide detailed experimental protocols, and outline a rigorous validation workflow to confirm isotopic purity and regiochemical integrity. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and execute the optimal synthetic pathway for their specific analytical requirements.
Comparative Analysis of Synthetic Strategies
The synthesis of deuterated Boc-8-amino-1,2,3,4-tetrahydroquinoline can be approached from two fundamentally different perspectives: (1) a "late-stage" functionalization, where deuterium is introduced onto the pre-formed parent molecule, and (2) a "building block" approach, where deuteration is incorporated early and the tetrahydroquinoline ring is constructed subsequently. Each strategy presents a unique set of advantages and challenges in terms of reagent availability, control of selectivity, and overall efficiency.
Strategy 1: Late-Stage Catalytic Hydrogen Isotope Exchange (HIE)
This approach is predicated on the direct exchange of C-H bonds for C-D bonds on the aromatic portion of the fully formed Boc-8-amino-1,2,3,4-tetrahydroquinoline. The choice of catalyst is critical for controlling the position of deuterium incorporation. Iridium-based catalysts are particularly effective for directed C-H activation.[5]
Mechanistic Rationale: The Boc-protected amino group at the C8 position acts as a directing group. In iridium-catalyzed HIE, the catalyst coordinates to the nitrogen atom of the carbamate, facilitating the selective activation of the ortho C-H bond (at the C7 position) via oxidative addition. Reductive elimination with a deuterium source, such as D₂O, regenerates the catalyst and incorporates deuterium onto the aromatic ring. This method offers high regioselectivity, which is paramount for a reliable internal standard.
Strategy 2: Reduction of a Deuterated Quinoline Precursor
This strategy involves first synthesizing a deuterated quinoline core and then reducing the heterocyclic ring to form the desired tetrahydroquinoline. This approach offers the advantage of performing the deuteration on a more stable and less complex aromatic system before the sensitive reduction steps.
Mechanistic Rationale: The synthesis begins with 8-nitroquinoline. The aromatic ring of 8-nitroquinoline can be deuterated using a cooperative silver-base catalysis system with D₂O as the deuterium source, which has been shown to be effective for quinoline-N-oxides and can be adapted.[6] Following deuteration, a two-step reduction sequence is employed. First, the nitro group is selectively reduced to an amine (e.g., using catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂). This is a well-established transformation.[7] The resulting deuterated 8-aminoquinoline is then subjected to a second reduction to saturate the heterocyclic ring, affording the tetrahydroquinoline.[8] Finally, the 8-amino group is protected with a Boc group using Boc-anhydride.[9]
Quantitative Data and Route Comparison
The choice between these synthetic routes depends on a balance of factors including desired isotopic purity, control over the deuteration site, scalability, and available laboratory resources.
| Parameter | Strategy 1: Late-Stage HIE | Strategy 2: Reduction of Deuterated Precursor | Rationale |
| Overall Steps | 1-2 steps from commercial material | 4-5 steps from commercial material | Strategy 1 is more convergent and atom-economical. |
| Regioselectivity | High (C7 expected) | Moderate to High | HIE with a directing group offers excellent control. The precursor route's selectivity depends on the initial deuteration method. |
| Isotopic Purity | Potentially >98% | Potentially >98% | Both methods can achieve high isotopic enrichment, but HIE may be more susceptible to back-exchange.[10] |
| Scalability | Moderate | High | The multi-step precursor route uses more traditional, well-understood reactions that are generally easier to scale. |
| Key Challenges | Catalyst cost, optimization of exchange conditions, potential for minor isotopic scrambling. | Multi-step synthesis increases potential for yield loss; potential for D-H exchange during reduction steps. | Late-stage functionalization can be sensitive, while linear sequences accumulate yield losses. |
| Cost & Complexity | Higher initial cost (catalyst), simpler workflow. | Lower cost per step, more complex workflow. | The cost of precious metal catalysts for HIE is a primary consideration. |
Experimental Protocols
Protocol 1: Synthesis via Late-Stage HIE (Strategy 1)
-
Catalyst Preparation: In a nitrogen-purged glovebox, add [Ir(cod)Cl]₂ (0.025 mmol) and a suitable ligand (e.g., a bipyridine or phosphine ligand, 0.055 mmol) to a Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox. Add Boc-8-amino-1,2,3,4-tetrahydroquinoline (1.0 mmol) and a co-solvent such as THF (5 mL).
-
Deuteration: Add deuterium oxide (D₂O, 20 mmol, >99.8% D).
-
Reaction: Seal the flask and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via LC-MS to assess deuterium incorporation.
-
Work-up: After cooling to room temperature, quench the reaction with H₂O. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final deuterated product.
Protocol 2: Synthesis via Reduction of Deuterated Precursor (Strategy 2)
-
Deuteration of 8-Nitroquinoline: In a sealed vial, combine 8-nitroquinoline (1.0 mmol), AgOAc (0.1 mmol), K₂CO₃ (2.0 mmol), and D₂O (5 mL). Heat at 120 °C for 24 hours.[6] After cooling, extract with dichloromethane, dry, and concentrate to yield deuterated 8-nitroquinoline.
-
Nitro Group Reduction: Dissolve the deuterated 8-nitroquinoline in ethanol (10 mL) in a flask. Add SnCl₂·2H₂O (5.0 mmol) and heat to 70 °C for 3 hours. Cool the reaction, basify with aqueous NaOH solution, and extract with ethyl acetate. Dry and concentrate to yield deuterated 8-aminoquinoline.
-
Quinoline Ring Reduction: Dissolve the deuterated 8-aminoquinoline in acetic acid (5 mL). Cool to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 3.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water, basify, and extract with ethyl acetate. Dry and concentrate.
-
Boc Protection: Dissolve the crude deuterated 8-amino-1,2,3,4-tetrahydroquinoline in a 1:1 mixture of THF and water (10 mL). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and NaHCO₃ (2.0 mmol).[9] Stir vigorously at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product by flash column chromatography.
Validation of Deuterated Products
Rigorous analytical characterization is non-negotiable to ensure the synthesized compound is suitable as an internal standard.[11] This involves confirming the molecular structure, assessing chemical and isotopic purity, and verifying the location of deuterium incorporation.[12]
Protocol 3: Validation by NMR and Mass Spectrometry
-
¹H NMR Spectroscopy: Dissolve ~5 mg of the sample in a deuterated solvent (e.g., CDCl₃). The disappearance or significant reduction of the integral for a specific proton signal relative to other non-exchangeable protons provides strong evidence for the site of deuteration.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a solution of the sample at ~1 µg/mL in a suitable solvent (e.g., methanol/water).
-
Chemical Purity: Inject onto an HPLC system coupled to a UV detector. Assess the purity by integrating the peak area of the main component relative to all other peaks.
-
Isotopic Purity: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Compare the ion intensities of the monoisotopic peak (M) with the deuterated peaks (M+1, M+2, etc.) to calculate the percentage of deuterium incorporation.[11] The goal is typically ≥98% isotopic enrichment.[4]
-
Conclusion and Recommendations
Both the late-stage HIE and the precursor reduction strategies represent viable pathways to deuterated Boc-8-amino-1,2,3,4-tetrahydroquinoline.
-
Strategy 1 (Late-Stage HIE) is recommended for research and development settings where speed and route efficiency are critical. While requiring specialized catalysts, it offers a direct and elegant route with high potential for regioselectivity, making it ideal for rapid generation of material for initial assay development.
-
Strategy 2 (Reduction of Deuterated Precursor) is better suited for larger-scale synthesis where cost and the robustness of individual steps are the primary concerns. Its linear, multi-step nature relies on more conventional and well-understood chemical transformations, which are often more straightforward to scale up and troubleshoot.
Ultimately, the choice of synthesis must be followed by a rigorous, multi-technique analytical validation. Only through the combined power of NMR and high-resolution mass spectrometry can a laboratory confidently qualify a deuterated compound for its critical role as an internal standard in regulated and discovery bioanalysis.[12]
References
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- ResolveMass Laboratories Inc. (2025).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem.
- BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
- Cooperative silver–base catalysis for multi-deuteration of heterocyclic N-oxides with D2O. Organic & Biomolecular Chemistry (RSC Publishing).
- Selective Deuteration of Heterocycle N-Oxides via Iridium-Catalysed Hydrogen Isotope Exchange. Thieme E-Books & E-Journals.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- BenchChem. (2025).
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PMC. (2025).
- Fisher Scientific. Amine Protection / Deprotection.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Cooperative silver–base catalysis for multi-deuteration of heterocyclic N-oxides with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. Lab Reporter [fishersci.co.uk]
- 10. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Boc-8-amino-1,2,3,4-tetrahydroquinoline proper disposal procedures
Executive Safety Summary
Boc-8-amino-1,2,3,4-tetrahydroquinoline is a specialized intermediate often used in medicinal chemistry. While specific SDS data for this exact isomer may be limited in public repositories, its structural components (tetrahydroquinoline core + tert-butoxycarbonyl protecting group) dictate its safety profile.
As a Senior Application Scientist, I must highlight a critical, often overlooked operational hazard: Acid Sensitivity.
-
The Risk: The Boc (tert-butoxycarbonyl) group is acid-labile. If this waste is commingled with acidic waste streams (e.g., HCl, TFA), it will decompose to release isobutylene gas and CO₂ .
-
The Consequence: In a tightly sealed waste carboy, this gas evolution can cause vessel over-pressurization and rupture.
Immediate Action Required:
-
Do NOT pour down the drain (High aquatic toxicity potential).
-
Segregate as Non-Halogenated Organic Waste.
Chemical Hazard Profile & Classification
Before disposal, you must classify the material to ensure regulatory compliance (EPA/RCRA).[3]
| Property | Classification | Operational Implication |
| Waste Stream | Non-Halogenated Organic | Must be incinerated. Do not mix with halogenated solvents (DCM/Chloroform) if possible, to reduce disposal costs. |
| RCRA Status | Not P-Listed / Not U-Listed | Classified as "Characteristic Waste" (likely D001 Ignitable if in solvent, or Toxic). |
| Aquatic Toxicity | High (Category 2/3) | Quinoline derivatives are notoriously toxic to aquatic life. Zero-tolerance for drain disposal. |
| Reactivity | Acid-Sensitive | CRITICAL: Contact with acid releases flammable isobutylene gas. |
| Physical State | Solid (Low melting point) | May exist as a melt or oil depending on purity and ambient temp. |
Pre-Disposal Stabilization Protocol
Objective: Prevent uncontrolled gas evolution and exothermic reactions in the waste container.
-
Check pH of Waste Matrix:
-
If you are disposing of a reaction mixture containing this compound, test the pH.
-
If Acidic (pH < 4): Slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) in a beaker before transferring to the waste container. Wait for bubbling (CO₂/Isobutylene) to cease.
-
-
Quench Reactive Intermediates:
-
Ensure no active coupling reagents (e.g., EDC, HATU) or unquenched hydrides (e.g., LiAlH₄, NaBH₄) are present in the mixture. Quench appropriately before binning.
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent
Applicable for: Expired chemicals, degraded samples, or excess dry reagent.
-
Packaging: Leave the compound in its original vial if possible. If transferring, use a chemically compatible jar (HDPE or Amber Glass).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Boc-8-amino-1,2,3,4-tetrahydroquinoline"
-
Hazards: "Irritant," "Toxic to Aquatic Life."
-
-
Secondary Containment: Place the vial into a clear plastic bag (Ziploc) to contain any potential leakage.
-
Binning: Deposit into the Solid Hazardous Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicable for: Mother liquors, filtrates, and rotary evaporator traps.
-
Solvent Identification: Determine the primary solvent.
-
Segregation: Ensure the waste container does not contain concentrated nitric acid or strong oxidizers (incompatible with amines).
-
Transfer: Pour into the appropriate carboy using a funnel to prevent spills.
-
Venting (Crucial): If the waste was recently neutralized, leave the cap slightly loose for 30 minutes in the fume hood to ensure no residual gas evolution, then tighten.
Scenario C: Contaminated Consumables
Applicable for: Syringes, gloves, paper towels, and TLC plates.
-
Gross Contamination: If a wipe is soaking wet with the chemical, it goes into Solid Hazardous Waste .
-
Trace Contamination: Gloves and paper towels with minor residue can typically be disposed of in Lab Trash (check local EHS rules; some facilities require "Chemically Contaminated Debris" bins).
-
Sharps: Syringes used with this compound must go into the Sharps Container , regardless of chemical content.
Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for segregating this specific compound.
Figure 1: Decision tree for the safe segregation and disposal of Boc-8-amino-1,2,3,4-tetrahydroquinoline waste streams.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is large (>100g) or dust is visible, clear the area.
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment:
-
Cleanup: Scoop material into a wide-mouth jar. Wipe the surface with soap and water.[8][9][10][11]
-
Disposal: Label the debris jar as "Hazardous Waste - Debris (Toxic)" and process as solid waste.
References & Regulatory Grounding
-
Fisher Scientific. Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet: Quinoline Derivatives. Retrieved from
-
University of Washington EH&S. Chemical Waste Segregation and Disposal Guidelines. Retrieved from
(Note: Always consult your institution’s specific Environmental Health & Safety (EHS) officer for local deviations from these general protocols.)
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. Chemical Waste Training Supplement | Department of Chemistry | University of Washington [chem.washington.edu]
- 5. louisville.edu [louisville.edu]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. promain.co.uk [promain.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. chemicalbook.com [chemicalbook.com]
Technical Guide: Safe Handling and Logistics for Boc-8-amino-1,2,3,4-tetrahydroquinoline
Topic: Personal protective equipment for handling Boc-8-amino-1,2,3,4-tetrahydroquinoline Content Type: Technical Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers
Chemical Profile & Risk Assessment
Compound Identity:
-
Chemical Name: tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate
-
Common Name: Boc-8-amino-1,2,3,4-tetrahydroquinoline[1][2][3][4][5]
-
Physical State: Solid (typically off-white to pale yellow powder)
-
Molecular Formula: C14H20N2O2
Hazard Analysis (The Precautionary Principle): While specific toxicological data for this exact derivative may be limited, the structural combination of a tetrahydroquinoline core and a Boc-protected amine necessitates a specific risk profile based on Structure-Activity Relationships (SAR).
-
Oxidation Sensitivity: The 1,2,3,4-tetrahydroquinoline moiety is susceptible to oxidation to the quinoline form upon exposure to air and light. This degradation can produce impurities that may be more toxic or sensitizing than the parent compound.
-
Irritation Potential: Like most lipophilic amines and carbamates, this compound should be treated as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and Respiratory Irritant (Category 3) .
-
Sensitization: Quinoline derivatives are known sensitizers. Minimizing dermal contact is critical to prevent delayed hypersensitivity.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific operational scale.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Containers) | N/A (Ensure ventilation) | Single Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Weighing / Aliquoting (< 1g) | Fume Hood preferred. If open bench: N95/P2 Respirator | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) to prevent micro-tears | Safety Goggles (tight-fitting) | Lab Coat + Tyvek Sleeves |
| Reaction Setup / Scale-up (> 1g) | Chemical Fume Hood (Face velocity > 0.5 m/s) | High-Breakthrough Nitrile (0.2 mm) or Laminate (Silver Shield) | Safety Goggles + Face Shield (if splash risk) | Chemical Resistant Apron over Lab Coat |
| Spill Cleanup (Solid/Solution) | Half-Mask Respirator (P100 + Organic Vapor Cartridge) | Heavy Duty Nitrile or Butyl Rubber | Safety Goggles | Tyvek Coverall (Type 5/6) |
Operational Protocol: Cradle-to-Grave Workflow
Phase A: Receipt & Storage (Critical for Stability)
-
Inspection: Upon receipt, inspect the vial for yellowing or browning, which indicates oxidation.
-
Environment: Store at 2–8°C (refrigerator).
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use. The secondary amine in the tetrahydroquinoline ring is prone to air-oxidation.
-
Light: Store in amber vials or wrap clear vials in aluminum foil.
Phase B: Weighing & Transfer
-
Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.
-
Static Control: As a dry organic powder, it may carry static charge. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering (a common inhalation vector).
-
Tooling: Use disposable polypropylene spatulas. Avoid metal spatulas if trace metal catalysis is a concern for downstream coupling reactions.
Phase C: Reaction & Synthesis
-
Solvent Compatibility: Soluble in DCM, THF, and Methanol.
-
Deprotection Warning: If removing the Boc group (e.g., using TFA or HCl), be aware that the resulting free diamine (8-amino-1,2,3,4-tetrahydroquinoline) is significantly more prone to oxidation and skin absorption. Upgrade PPE to "Scale-up" levels during deprotection workups.
Phase D: Waste Disposal
-
Categorization: Classify as Halogen-Free Organic Waste (unless halogenated solvents are used).
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, peroxides) in the waste stream, as tetrahydroquinolines can react exothermically.
-
Destruction: Incineration is the required disposal method.
Emergency Response Protocols
Scenario 1: Powder Spill (Benchtop)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95 mask and double gloves.
-
Contain: Cover the spill with a damp paper towel (solvent-wet, e.g., isopropanol) to prevent dust generation.
-
Clean: Wipe up the solid. Clean the surface with a soap/water solution followed by ethanol.
-
Verify: Check for yellow residue (oxidation product) and re-clean if visible.
Scenario 2: Ocular Exposure
-
Flush: Immediately flush eyes with tepid water for 15 minutes at an eyewash station.
-
Hold: Manually hold eyelids open to ensure irrigation of the cul-de-sac.
-
Medical: Seek medical attention. Provide the SDS (or this guide if SDS is unavailable) to the physician, noting the "Tetrahydroquinoline" structure.[6]
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling this compound, integrating stability checks with safety gates.
Caption: Operational logic flow for Boc-8-amino-1,2,3,4-tetrahydroquinoline, emphasizing stability checks and risk escalation during deprotection.
References
Sources
- 1. BOC-8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 137469-86-4 [m.chemicalbook.com]
- 2. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]
- 3. (2-AMINO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 146651-75-4 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Boc-8-aoc-oh | CAS#:30100-16-4 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
